Product packaging for 3-Amino-4-bromopyridine(Cat. No.:CAS No. 239137-39-4)

3-Amino-4-bromopyridine

Cat. No.: B1272052
CAS No.: 239137-39-4
M. Wt: 173.01 g/mol
InChI Key: LKQGBXRGSPSTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4-bromopyridine is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B1272052 3-Amino-4-bromopyridine CAS No. 239137-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQGBXRGSPSTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376592
Record name 3-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239137-39-4
Record name 3-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-bromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-4-bromopyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-bromopyridine (CAS: 239137-39-4) for Advanced Chemical Synthesis

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its strategic substitution pattern, featuring vicinal amino and bromo groups on a pyridine core, offers a versatile platform for constructing complex molecular architectures. The distinct reactivity of the amino group as a nucleophile or directing group, combined with the bromine atom's susceptibility to a wide array of cross-coupling reactions, makes it an invaluable intermediate for medicinal chemists and process development scientists.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, characterization, key applications, and safety protocols, intended for researchers and drug development professionals. The Chemical Abstracts Service (CAS) number for this compound is 239137-39-4 .[1][2][3][4][5]

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. This compound is typically a low-melting solid or liquid, appearing as a white to pale yellow or brown substance.[1][6] Its solubility in common organic solvents like alcohols and chlorinated hydrocarbons, contrasted with its insolubility in water, dictates the choice of reaction and workup conditions.[6]

PropertyValueSource(s)
CAS Number 239137-39-4[1][2][3]
Molecular Formula C₅H₅BrN₂[1][2]
Molecular Weight 173.01 g/mol [1][2][3]
Synonyms 4-Bromo-pyridin-3-ylamine, 4-BROMO-3-AMINOPYRIDINE[2][3][7]
Appearance Brown to dark brown liquid; low melting solid; white to pale yellow crystalline solid[1][6]
Boiling Point 44-51 °C @ 3 mmHg; 287.6 °C @ 760 mmHg (Predicted)[1][7]
Melting Point 50-53 °C[6]
Solubility Soluble in alcohols, ethers, chlorinated hydrocarbons; Insoluble in water[6]
Storage Conditions Store at 0-8 °C or under -20°C in an inert atmosphere, away from light[1][7]

Synthesis Methodology: A Protecting Group Strategy

The direct bromination of 3-aminopyridine is often unselective and can lead to a mixture of products. A more robust and regioselective synthesis involves a protecting group strategy followed by a directed ortho-metalation-bromination sequence. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality. This strategy serves two purposes: it deactivates the ring towards electrophilic attack at undesired positions and, more importantly, the Boc-protected amine becomes an effective directed metalation group (DMG), guiding the deprotonation to the adjacent C4 position.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-Boc-3-Amino-4-bromopyridine (8) [8]

  • Protection: React 3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) to form N-Boc-3-aminopyridine. This step is typically high-yielding and purification is straightforward.

  • Directed ortho-Metalation: Dissolve the N-Boc-3-aminopyridine in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Causality: The low temperature is critical to control the reactivity of the organolithium reagent and prevent side reactions. The inert atmosphere prevents quenching of the highly basic reagents by atmospheric moisture and oxygen.

  • Slowly add a strong lithium amide base, such as Lithium Diisopropylamide (LDA), to the solution. The bulky LDA selectively deprotonates the C4 position, which is sterically accessible and activated by the adjacent Boc-amino directing group.

  • Bromination: After stirring for a period to ensure complete metalation, introduce a suitable bromine source. 1,2-dibromoethane is an effective electrophile for this transformation.[8] It delivers a single bromine atom to the lithiated position.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude solid, N-Boc-3-Amino-4-bromopyridine, can be purified by flash column chromatography.[8]

Part B: Deprotection to Yield this compound

  • Acid-mediated Deprotection: Dissolve the purified N-Boc-3-Amino-4-bromopyridine in a solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

    • Causality: The Boc group is highly labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide.

  • Workup and Isolation: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the final product, this compound, into an organic solvent. Dry the organic phase and concentrate it to yield the purified product.

Synthesis_Workflow A 3-Aminopyridine B N-Boc-3-aminopyridine A->B Boc₂O, THF C Lithiation at C4 (LDA, -78 °C) B->C Directed ortho-Metalation D N-Boc-3-Amino-4-bromopyridine C->D 1,2-Dibromoethane E This compound D->E

Caption: Synthesis workflow for this compound via a protecting group strategy.

Purification and Analytical Characterization

Ensuring the purity of this compound is paramount for the success of subsequent reactions. The primary method for purification is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. For solid materials, recrystallization can also be an effective technique.

Self-Validating Characterization Protocol:

The identity and purity of the synthesized compound must be rigorously confirmed.

  • Chromatography: Use TLC to monitor reaction progress and column chromatography fractions. A typical mobile phase is 30-50% ethyl acetate in hexanes. Purity can be quantitatively assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers often guarantee purity of ≥97% or ≥99% by GC.[1][2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show the correct molecular ion peak (M+) and the characteristic isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio for [M]+ and [M+2]+).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive for structural confirmation. The spectra of the Boc-protected intermediate will show a large singlet around 1.5 ppm corresponding to the nine protons of the Boc group, which will be absent in the final product.[8] The aromatic region of the final product will show three distinct protons corresponding to the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. The N-H stretching of the primary amine will appear as two bands in the 3200-3400 cm⁻¹ region.

Analysis TechniqueExpected Result for this compound
¹H NMR Three signals in the aromatic region (approx. 7.0-8.5 ppm). A broad singlet for the -NH₂ protons.
¹³C NMR Five distinct signals for the pyridine ring carbons.
Mass Spec (EI) Molecular ion peaks at m/z ≈ 172 and 174, with approximately equal intensity.
IR Spectroscopy N-H stretching bands (primary amine) around 3200-3400 cm⁻¹. C-Br stretching band in the fingerprint region.

Key Applications in Drug Discovery and Agrochemicals

This compound is a versatile synthon due to its two orthogonal reactive sites. The bromine atom is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The amino group can be functionalized through acylation, alkylation, or used to build new heterocyclic rings.

Common Transformations:

  • Suzuki Coupling: The bromine atom readily participates in palladium-catalyzed Suzuki couplings with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromo-position with various primary or secondary amines.

  • Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes using a palladium/copper co-catalyst system to install alkyne functionalities.

  • Amide Bond Formation: The 3-amino group can be acylated with acid chlorides or carboxylic acids (using coupling reagents like EDC/HOBt) to form amides, a common functional group in pharmaceuticals.

This dual reactivity allows for sequential functionalization, making it a powerful tool for building molecular diversity in drug discovery programs.[1] It serves as a key intermediate for pharmaceuticals targeting neurological disorders and in the development of more effective and environmentally friendly herbicides and pesticides.[1]

Reactions cluster_bromo_reactions Reactions at C4-Br cluster_amino_reactions Reactions at C3-NH₂ main This compound suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki Pd catalyst buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd catalyst sonogashira Sonogashira (R-C≡CH) main->sonogashira Pd/Cu catalyst amide Amide Formation (R-COCl) main->amide Base alkylation Reductive Amination (Aldehyde/Ketone) main->alkylation Reducing Agent

Caption: Key synthetic transformations utilizing this compound.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4][9] It is known to cause skin irritation and serious eye irritation.[9][10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[4] Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][10]

  • Handling: Avoid creating dust or aerosols. Ensure adequate ventilation. After handling, wash hands and any exposed skin thoroughly.[4][10]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere.[7] It should be refrigerated (0-8 °C) or frozen (-20 °C) to maintain its stability and prevent degradation.[1][7] Keep it away from heat, sparks, and incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[4]

Conclusion

This compound (CAS: 239137-39-4) is a high-value synthetic intermediate whose utility is derived from its strategically placed and orthogonally reactive functional groups. A robust synthesis via a directed ortho-metalation of a Boc-protected precursor provides clean, regioselective access to this important molecule. Its widespread application in palladium-catalyzed cross-coupling reactions and standard amine functionalizations solidifies its role as a critical building block in the design and synthesis of novel pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full synthetic potential.

References

  • Chemsrc. (2025). This compound.
  • ChemBK. (2024). This compound - Introduction.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Chemdad Co. (n.d.). This compound.

Sources

3-Amino-4-bromopyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-bromopyridine: Synthesis, Reactivity, and Applications

Abstract

This compound has emerged as a pivotal building block in synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a nucleophilic amino group and a reactive bromine atom on a pyridine core, renders it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, characteristic reactivity, and significant applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, offering detailed experimental protocols and safety guidelines to facilitate its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, heterocyclic compounds are of paramount importance, with the pyridine scaffold being a recurring motif in numerous FDA-approved drugs and biologically active compounds.[1] this compound (CAS No: 239137-39-4) is a substituted pyridine that serves as a highly valuable intermediate.[2] Its strategic importance stems from the orthogonal reactivity of its two functional groups: the 3-amino group, which can act as a nucleophile or be readily functionalized, and the 4-bromo substituent, which is an excellent leaving group for various cross-coupling reactions.[2][3]

This duality allows for sequential and regioselective modifications, providing a reliable pathway to complex target molecules. Consequently, it is extensively used in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the formulation of next-generation agrochemicals like herbicides and pesticides.[2] This guide aims to provide a deep technical understanding of this compound, from its fundamental properties to its practical application in synthesis.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is typically a white to pale yellow crystalline solid, though it can also appear as a brown, low-melting solid or liquid.[2][4] It is generally insoluble in water but shows good solubility in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[4]

Table 1: Core Properties of this compound
PropertyValueSource(s)
Molecular Weight 173.01 g/mol [2][5][6]
Molecular Formula C₅H₅BrN₂[2][4][5]
CAS Number 239137-39-4[2][4][5]
Synonym 4-Bromo-pyridin-3-ylamine[2][5]
Appearance White to pale yellow crystalline solid or brown liquid[2][4]
Melting Point 50-53 °C[4]
Boiling Point 44-51 °C @ 3 mmHg (Predicted: 287.6 °C @ 760 mmHg)[2][4]
Purity ≥97-99% (GC)[2][5]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the introduction of the amino and bromo groups onto a pyridine ring. One common conceptual pathway involves the bromination of an aminopyridine or the amination of a bromopyridine. A plausible laboratory-scale synthesis involves the direct amination of a pre-brominated pyridine precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis, starting from 3-bromopyridine. This process involves a nitration step, followed by reduction of the nitro group to an amine.

G cluster_0 Synthesis Workflow A 3-Bromopyridine B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 3-Bromo-4-nitropyridine B->C D Reduction (e.g., Fe/HCl, SnCl₂/HCl) C->D Step 2 E This compound D->E

Caption: Generalized synthetic pathway to this compound.

Experimental Protocol: Synthesis via Hofmann Rearrangement (Illustrative)

While multiple routes exist, the Hofmann rearrangement provides a classic method for converting an amide to an amine. The synthesis of the related compound 3-aminopyridine from nicotinamide is a well-documented example of this transformation.[7] This protocol is adapted to illustrate the principles that could be applied.

Objective: To synthesize an aminopyridine from a corresponding pyridine carboxamide.

Pillar of Trustworthiness: This protocol includes in-process checks (temperature control) and a purification step (recrystallization) to ensure the integrity and purity of the final product.

  • Preparation of Hypobromite Solution:

    • In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (1.87 moles) in 800 mL of water.

    • With continuous stirring, slowly add bromine (0.6 mole). Maintain the temperature at or below 0°C.

    • Causality: The reaction between NaOH and Br₂ is exothermic and forms sodium hypobromite in situ. Low temperature is critical to prevent the disproportionation of hypobromite into bromate and bromide, which would reduce the yield.

  • Hofmann Rearrangement:

    • Once the hypobromite solution is at 0°C, add the corresponding pyridine carboxamide (e.g., 4-bromonicotinamide) (0.49 mole) all at once with vigorous stirring.

    • The reaction mixture is typically stirred for several hours, allowing it to warm slowly to room temperature.

    • Causality: The hypobromite reacts with the amide to form an N-bromoamide intermediate, which, upon deprotonation by the base, rearranges to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.

  • Work-up and Extraction:

    • Once the reaction is complete, the product is extracted from the aqueous mixture using an organic solvent like ether or dichloromethane.

    • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

  • Purification:

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude material is then purified by recrystallization from a suitable solvent system (e.g., benzene/ligroin) to yield the pure this compound.[7]

    • Causality: Recrystallization is a purification technique based on differential solubility. The desired compound is dissolved in a hot solvent and crystallizes out in a purer form upon cooling, leaving impurities behind in the mother liquor.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in the distinct reactivity of its functional groups. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom withdraws electron density from the ring, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack.[8] The bromine at the 4-position is therefore activated towards SNAr, allowing for its displacement by various nucleophiles.

  • Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, which are fundamental transformations in modern medicinal chemistry.[3][9][10]

  • Amino Group Reactivity: The 3-amino group behaves as a typical aromatic amine. It can act as a nucleophile, be acylated, alkylated, or diazotized to introduce further diversity into the molecular scaffold.

This versatile reactivity makes this compound a key building block for creating libraries of complex molecules for drug discovery screening.[2]

G cluster_1 Reactivity & Applications A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) A->B C Buchwald-Hartwig (R₂NH, Pd catalyst) A->C D Acylation (Ac₂O or AcCl) A->D E 4-Aryl-3-aminopyridines (Pharmaceutical Scaffolds) B->E F 4-Amino-3-aminopyridines (Drug Intermediates) C->F G 3-Acetamido-4-bromopyridine (Protecting Group/Intermediate) D->G

Caption: Key reactions and applications of this compound.

Experimental Protocol: Suzuki Cross-Coupling Reaction

Objective: To synthesize a 3-amino-4-arylpyridine derivative using a palladium-catalyzed Suzuki cross-coupling reaction.

Pillar of Expertise: The choice of a specific palladium catalyst, base, and solvent system is critical for reaction efficiency. The conditions described are representative of modern cross-coupling methodologies, emphasizing the need for an inert atmosphere to protect the catalyst from oxidation.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

    • Causality: The arylboronic acid is the coupling partner. An excess is used to ensure complete consumption of the starting bromide. The base is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core of the transformation.

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing air is crucial to prevent catalyst deactivation and ensure a high yield.

  • Solvent Addition and Reaction:

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.

    • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The solvent choice is critical for solubilizing the reagents and facilitating the reaction.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue using column chromatography on silica gel to obtain the desired 3-amino-4-arylpyridine product.

Safety, Handling, and Storage

Authoritative Grounding: The safety information is synthesized from multiple Safety Data Sheets (SDS), which are the standard for chemical hazard communication.[11][12][13]

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[11][12] It causes skin irritation and serious eye irritation.[11][13][14]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[12] Wear appropriate PPE, including:

    • Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • First Aid Measures:

    • In case of skin contact: Immediately wash off with soap and plenty of water.[11]

    • In case of eye contact: Rinse cautiously with water for at least 15 minutes.[11][13]

    • If inhaled: Move the person to fresh air.[11]

    • If swallowed: Rinse mouth with water and seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Some suppliers recommend storage at 0-8 °C or under -20°C in an inert atmosphere.[2][15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists in both academic and industrial settings. Its value is derived from its well-defined reactivity, allowing for predictable and selective transformations to build molecular complexity. The ability to leverage both the amino and bromo functionalities makes it an indispensable tool in the synthesis of novel pharmaceuticals and other high-value chemical products. A firm grasp of its properties, synthetic routes, and safe handling procedures, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

  • This compound. Chem-Impex. URL: https://www.chemimpex.com/product/3-amino-4-bromopyridine-239137-39-4
  • This compound. ChemBK. URL: https://www.chembk.com/en/chem/3-Amino-4-bromopyridine
  • This compound | CAS 239137-39-4. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/3-amino-4-bromopyridine-239137-39-4
  • This compound SDS, 239137-39-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/3-amino-4-bromopyridine-cas239137-39-4.html
  • 239137-39-4|this compound. BLD Pharm. URL: https://www.bldpharm.com/products/239137-39-4.html
  • 239137-39-4, this compound Formula. ECHEMI. URL: https://www.echemi.com/products/3-amino-4-bromopyridine-cas_239137-39-4.html
  • This compound | 239137-39-4. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8722409.htm
  • This compound | CAS#:239137-39-4. Chemsrc. URL: https://www.chemsrc.com/en/cas/239137-39-4_1033288.html
  • 4-Amino-3-bromopyridine. LookChem. URL: https://www.lookchem.com/4-Amino-3-bromopyridine/
  • 3-aminopyridine Safety Data Sheet. [Source Link not directly available from search results, general safety protocols cited]
  • Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/b80100
  • Safety Data Sheet. Thermo Fisher Scientific. URL: https://www.thermofisher.
  • 3-aminopyridine. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0045
  • Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.
  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Google Patents. URL: https://patents.google.
  • Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/blog/mastering-organic-synthesis-the-power-of-4-amino-3-bromopyridine/
  • 3-Bromopyridine. Wikipedia. URL: https://en.wikipedia.org/wiki/3-Bromopyridine
  • Preparation method of 3-amino-4-methylpyridine. Google Patents. URL: https://patents.google.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. URL: https://www.researchgate.net/post/Why_2-amino-4-bromopyridine_is_more_reactive_to_nucleophilic_substitution_reaction_than_2-amino-5-bromopyridine
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. URL: https://www.mdpi.com/1420-3049/25/21/5084

Sources

An In-depth Technical Guide to 3-Amino-4-bromopyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of well-characterized chemical building blocks in the successful execution of research and development projects. 3-Amino-4-bromopyridine is one such scaffold, a deceptively simple molecule whose strategic placement of functional groups offers a gateway to a vast chemical space. This guide is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis and reactivity. The protocols and data presented herein are curated to be self-validating, grounded in established chemical principles and supported by authoritative references, ensuring both scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 239137-39-4) is a substituted pyridine derivative with the molecular formula C₅H₅BrN₂.[1][2] Its structure is characterized by a pyridine ring with an amino group at the 3-position and a bromine atom at the 4-position. This arrangement of a nucleophilic amino group and a bromine atom, a versatile handle for cross-coupling reactions, on an aromatic heterocyclic core makes it a valuable intermediate in organic synthesis.[1]

The juxtaposition of the electron-donating amino group and the electron-withdrawing, yet displaceable, bromine atom governs the molecule's reactivity. The pyridine nitrogen further influences the electron distribution within the ring, impacting its aromaticity and the reactivity of the substituents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 239137-39-4[1][2]
Molecular Formula C₅H₅BrN₂[1][2]
Molecular Weight 173.01 g/mol [1][2]
Appearance White to pale yellow or light brown crystalline solid/low melting solid[1]
Boiling Point 44-51 °C / 3 mmHg[1]
Storage Conditions 2-8 °C, under inert atmosphere[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Hofmann rearrangement of 4-bromonicotinamide being a prominent and scalable method. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Proposed Synthetic Pathway: Hofmann Rearrangement

The synthesis commences with the commercially available 4-bromonicotinic acid, which is converted to its corresponding amide, 4-bromonicotinamide. Subsequent treatment with a hypobromite solution under basic conditions induces the Hofmann rearrangement to yield the target this compound. A detailed, step-by-step protocol based on established procedures for similar substrates is provided below.[3]

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hofmann Rearrangement 4-bromonicotinic_acid 4-Bromonicotinic Acid Intermediate_acyl_chloride 4-Bromonicotinoyl chloride (in situ) 4-bromonicotinic_acid->Intermediate_acyl_chloride Activation SOCl2 SOCl₂ or Oxalyl Chloride 4-bromonicotinamide 4-Bromonicotinamide Intermediate_acyl_chloride->4-bromonicotinamide Amination NH3 NH₃ (aq) 4-bromonicotinamide_2 4-Bromonicotinamide This compound This compound 4-bromonicotinamide_2->this compound Rearrangement Br2_NaOH Br₂ / NaOH (aq)

Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromonicotinamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend 4-bromonicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) or use a catalytic amount of DMF in dichloromethane followed by the addition of oxalyl chloride (1.2 equivalents).

  • Acid Chloride Formation: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Amination: Cautiously add the crude 4-bromonicotinoyl chloride to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

  • Isolation: Stir the resulting mixture vigorously for 1-2 hours, allowing it to warm to room temperature. The precipitated solid, 4-bromonicotinamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from a general procedure for the Hofmann degradation of bromopyridine carboxamides.[3]

  • Preparation of Hypobromite Solution: In a flask cooled in an ice-salt bath (to -5 to 0 °C), prepare a solution of sodium hydroxide (4-8 equivalents) in water. To this, slowly add bromine (1-2 equivalents) dropwise with vigorous stirring to form sodium hypobromite in situ.

  • Reaction: To the freshly prepared, cold sodium hypobromite solution, add 4-bromonicotinamide (1 equivalent) in portions, ensuring the temperature remains low.

  • Heating: After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-80 °C for 0.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to 0 °C to precipitate the product. Collect the crude solid by filtration. The filtrate can be extracted with an organic solvent such as dichloromethane or ethyl acetate to recover any dissolved product.

  • Purification: Combine the crude product and the residue from the evaporated organic extracts. Recrystallize from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications. The following table summarizes the expected spectroscopic data based on the analysis of structurally related compounds.

Table 2: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at C2, being adjacent to the pyridine nitrogen, should appear as the most downfield signal. The protons at C5 and C6 will also be present in the aromatic region, with their chemical shifts influenced by the amino and bromo substituents. The amino protons will likely appear as a broad singlet.
¹³C NMR The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms and the electron-donating effect of the amino group.
IR (Infrared) The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. A C-Br stretching band may be observed in the lower frequency region.
MS (Mass Spec.) The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of three key reactive sites: the amino group, the bromine atom, and the pyridine ring itself.

Reactivity cluster_reactions Key Reactions This compound This compound Suzuki_Coupling Suzuki Coupling (C-C bond formation) This compound->Suzuki_Coupling Pd-catalyzed [Ar-B(OH)₂] N_Alkylation N-Alkylation / Acylation (Amino group functionalization) This compound->N_Alkylation Electrophile [R-X or (RCO)₂O] Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Pd-catalyzed [R₂NH] Buchwald_Hartwig Buchwald-Hartwig Amination (C-N bond formation)

Figure 2: Key reaction types involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing biaryl and heteroaryl compounds.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This is a key transformation for the synthesis of more complex substituted aminopyridines.

Reactions of the Amino Group

The amino group at the 3-position is nucleophilic and can undergo a variety of reactions, including:

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles.

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material in several areas of chemical research and development.[1]

  • Pharmaceutical Development: As a key intermediate, it is used in the synthesis of a wide range of biologically active molecules, including those with potential applications in treating neurological disorders.[1] The pyridine core is a common motif in many approved drugs.

  • Agrochemical Chemistry: It serves as a building block for the development of novel herbicides and pesticides. The ability to readily modify the structure allows for the fine-tuning of biological activity.[1]

  • Materials Science: The compound is being explored for its potential in creating advanced materials, such as conductive polymers, where the pyridine unit can be incorporated into larger conjugated systems.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[4] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifunctional nature provides a rich platform for the construction of complex molecules with applications in medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its synthesis, reactivity, and proper handling is crucial for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers to confidently incorporate this important scaffold into their synthetic strategies.

References

  • Organic Syntheses, Coll. Vol. 4, p.45 (1963); Vol. 34, p.7 (1954). [Link]
  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • PubChem. (n.d.). 4-Amino-3-bromopyridine.
  • Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
  • Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 41, p.28 (1961). [Link]
  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

Sources

The Synthesis of 3-Amino-4-bromopyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of a key pharmaceutical intermediate.

Introduction: The Significance of 3-Amino-4-bromopyridine

This compound is a pivotal building block in the landscape of pharmaceutical and agrochemical research and development.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an amino and a bromo group, offers a versatile platform for the construction of more complex molecular entities.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of targeted therapies and novel crop protection agents.[1] The amino group can serve as a nucleophile or be readily modified, while the bromine atom is an excellent handle for various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and insights into the chemical principles that govern these transformations.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound can be approached from several different starting materials and synthetic strategies. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. This guide will focus on the most prevalent and practical methodologies.

Pathway 1: Electrophilic Bromination of 3-Aminopyridine

A direct and intuitive approach to this compound is the electrophilic bromination of the readily available starting material, 3-aminopyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

Mechanism and Regioselectivity:

The bromination of 3-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The amino group, being a strong electron-donating group, increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The directing effect of the amino group favors substitution at the 2-, 4-, and 6-positions. However, the regiochemical outcome can be influenced by the reaction conditions, including the choice of brominating agent and solvent.

Experimental Protocol: Bromination of 3-Aminopyridine

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Pathway 2: Synthesis via N-Boc-3-Amino-4-bromopyridine

An alternative and often more controlled route involves the use of a protecting group for the amino functionality. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. This strategy allows for a more selective bromination and can lead to higher yields and easier purification.[4]

Workflow for the Boc-Protected Synthesis:

Caption: Boc-protected synthesis workflow.

Step 1: Protection of the Amino Group

The synthesis begins with the protection of the amino group of 3-aminopyridine with a Boc group. This is typically achieved by reacting 3-aminopyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (Et3N) in a suitable solvent such as dichloromethane (DCM).

Step 2: Bromination of N-Boc-3-aminopyridine

The N-Boc protected intermediate can then be brominated. One effective method is through directed ortho-metalation, followed by quenching with a bromine source.[4] Alternatively, electrophilic bromination can be employed, with the bulky Boc group influencing the regioselectivity.

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield this compound. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[5]

Experimental Protocol: Deprotection of N-Boc-3-Amino-4-bromopyridine [4][5]

Materials:

  • N-Boc-3-Amino-4-bromopyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-Amino-4-bromopyridine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₅H₅BrN₂173.0144-513 mmHg
3-AminopyridineC₅H₆N₂94.1265248
N-Boc-3-Amino-4-bromopyridineC₁₀H₁₃BrN₂O₂273.13108-109-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the presence of bromine through its characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the amino group and the C-Br stretch.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature values.

Safety Considerations

  • 3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Handle with care and avoid contact with skin and eyes.

  • Bromine: Highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The choice between direct bromination of 3-aminopyridine and a protecting group strategy depends on the specific requirements of the synthesis. The direct bromination offers a more atom-economical route, while the Boc-protected pathway can provide greater control and potentially higher yields of the desired isomer. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and rigorous characterization of the final product are paramount to obtaining high-quality this compound for subsequent applications.

References

  • Hamed, A. A., & El-Gendy, M. A. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634–1642. [Link][4][5]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 26095, 4-Amino-3-bromopyridine.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Wikipedia. (2023, December 2). 3-Aminopyridine. In Wikipedia.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon.

Sources

Introduction: The Strategic Importance of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Amino-4-bromopyridine

This compound is a heterocyclic aromatic amine that has emerged as a pivotal building block in the landscape of modern chemical synthesis. Its strategic importance is primarily anchored in its bifunctional nature: the pyridine ring provides a stable aromatic core, while the amino and bromo substituents offer versatile handles for a wide array of chemical transformations. For researchers and scientists in drug development and agrochemical innovation, this compound is not merely a reagent but a key intermediate for constructing complex molecular architectures with tailored biological activities.[1] The precise arrangement of its functional groups makes it an ideal candidate for coupling reactions and further derivatization, enabling the synthesis of novel compounds for targeted therapies and advanced crop protection agents.[1]

This guide offers an in-depth exploration of the core physical properties of this compound. As senior application scientists, we recognize that a thorough understanding of a compound's physical characteristics is the bedrock of successful process development, formulation, and synthesis scale-up. The data and protocols herein are presented to provide not just reference values, but also the causality behind their measurement and relevance in a research and development setting.

Chemical Identity and Molecular Structure

Accurate identification is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are consolidated below.

IdentifierValue
Chemical Name This compound
Synonyms 4-Bromo-pyridin-3-ylamine, 4-Bromopyridin-3-amine[1][2][3]
CAS Number 239137-39-4[1][2][4]
Molecular Formula C₅H₅BrN₂[1][2][4]
Molecular Weight 173.01 g/mol [1][2][3]
InChI Key LKQGBXRGSPSTES-UHFFFAOYSA-N

The molecular structure dictates the compound's reactivity and physical behavior. The arrangement of the amino and bromo groups on the pyridine ring creates a specific electronic and steric profile that influences its intermolecular interactions.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, storage, reaction conditions, and formulation. This compound is a low-melting solid, a property that can cause its appearance to vary from a solid to a liquid depending on ambient temperature and purity.[1]

PropertyValueSource(s)
Appearance White to pale yellow crystalline solid; may appear as a brown to dark brown liquid.[1][3][4]
Melting Point 50-53 °C[4]
Boiling Point 44-51 °C at 3 mmHg (vacuum) 287.6 ± 20.0 °C (Predicted at 760 mmHg)[1][5]
Density 1.710 ± 0.06 g/cm³ (Predicted)[3][5]
Solubility Insoluble in water. Soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[4]

The relatively low melting point is indicative of moderate intermolecular forces. While the amino group can participate in hydrogen bonding, the overall asymmetry and the bulky bromine atom disrupt efficient crystal packing compared to more symmetrical molecules. Its poor aqueous solubility is expected for a molecule with a significant hydrophobic aromatic core.[6] The solubility in organic solvents is consistent with its application in organic synthesis, where reactions are typically conducted in non-aqueous media.[4]

Experimental Protocols for Property Determination

To ensure scientific rigor, physical properties must be determined using validated, reproducible methods. The following protocols are standard in the pharmaceutical and chemical industries.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds exhibit a sharp, narrow melting range (typically <1°C), whereas impurities depress and broaden the melting range.[7] This protocol describes the use of a modern digital melting point apparatus, a self-validating system that provides objective and accurate measurements.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Tap the open end of a glass capillary tube into the sample, forcing a small amount of material into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[8]

  • Instrument Setup (e.g., DigiMelt, Mettler Toledo MP series):

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating rate (e.g., 10-20 °C/min) to find a rough range.[8]

    • For an accurate measurement, set the start temperature to 5-10 °C below the expected melting point (50-53 °C).[9]

    • Set the heating rate (ramp) to a slow, controlled value, typically 1-2 °C/min, to ensure the sample and thermometer are in thermal equilibrium.[9]

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • Initiate the heating program.

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T₂).[9]

  • Reporting:

    • The melting point is reported as the range T₁ – T₂.

    • Perform the measurement in triplicate to ensure reproducibility.[10]

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment

Causality: Thermodynamic (or equilibrium) solubility is a critical parameter in drug development, as it represents the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[11][12] It directly impacts a drug's bioavailability and formulation strategy.[11] The shake-flask method is the universally recognized gold standard for this determination because it ensures true equilibrium is reached.[10][11]

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare relevant aqueous buffers. For pharmaceutical applications, this typically includes buffers simulating physiological conditions, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[10][11]

    • Prepare any required organic solvents.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of each test medium in a sealed vial. The presence of undissolved solid is essential to guarantee that a saturated solution is achieved.[11]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C for general properties or 37 °C for biopharmaceutical relevance).[10][11]

    • Agitate the samples for a sufficient period to reach equilibrium. This can take 24, 48, or even 72 hours.[11] To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h) until the measured concentration remains constant.[10]

  • Sample Separation and Analysis:

    • After equilibration, allow the vials to stand briefly for large particles to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.[11][12]

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

  • Calculation and Reporting:

    • Calculate the solubility based on the measured concentration and any dilutions performed.

    • Report the solubility in units such as mg/mL or µg/mL for each medium and temperature.

    • The experiment should be performed in triplicate for each condition to ensure statistical validity.[10][11]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Seal and Agitate at Constant Temp (e.g., 24-72 hours) A->B Report Solubility (mg/mL) C Filter Supernatant (0.22 µm) B->C Report Solubility (mg/mL) D Quantify Concentration via HPLC C->D Report Solubility (mg/mL) E E D->E Report Solubility (mg/mL)

Caption: Shake-Flask Method for Solubility Determination.

Safety, Handling, and Storage

Trustworthiness: Proper handling procedures are non-negotiable for ensuring laboratory safety and maintaining compound integrity. The information below is synthesized from material safety data sheets (MSDS).

  • Hazard Summary: this compound is a toxic compound.[4] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[13][14] It is also known to cause skin irritation and serious eye irritation.[14]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[13] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]

  • Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing.[14] Ensure adequate ventilation at all times. Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is under refrigeration (0-8 °C) or in a freezer (-20 °C) under an inert atmosphere to prevent degradation.[1][5][15]

Conclusion: A Profile for Practical Application

This guide has detailed the essential physical properties of this compound, grounding them in the context of their practical importance for researchers in pharmaceutical and chemical development. From its molecular identity to its solubility and melting characteristics, each property informs how this versatile intermediate should be stored, handled, and utilized in synthesis. By employing the standardized, self-validating protocols described, scientists can ensure the generation of accurate and reliable data, forming a solid foundation for innovation in drug discovery and beyond.

References

  • This compound.ChemBK.[Link]
  • This compound | CAS#:239137-39-4.Chemsrc.[Link]
  • Equilibrium Solubility Assays Protocol.AxisPharm.[Link]
  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.[Link]
  • Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine.Ningbo Inno Pharmchem Co.,Ltd.[Link]
  • Melting point determin
  • Experiment 1 - Melting Points.Northern Kentucky University.[Link]
  • 3-aminopyridine.Organic Syntheses Procedure.[Link]
  • Physical Properties of Amines – Solubility, Melting and Boiling Point.EMBIBE.[Link]
  • Melting point determin
  • Melting Point Determination | Your Guide to Melting Point Analysis.Mettler Toledo.[Link]
  • This compound.Chongqing Chemdad Co.[Link]
  • Synthetic method of 2-amino-4-bromopyridine.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of 3-Amino-4-bromopyridine (CAS No. 239137-39-4), a key building block in pharmaceutical and agrochemical research.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond qualitative statements to establish a robust, scientifically-grounded protocol for quantitative solubility determination. We will detail the equilibrium shake-flask method, outline analytical quantification using High-Performance Liquid Chromatography (HPLC), and discuss the critical physicochemical parameters that govern solubility. This guide is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data essential for formulation development, process chemistry, and preclinical studies.

Introduction: The Significance of Solubility Data

This compound is a substituted pyridine derivative whose utility as a synthetic intermediate is well-recognized.[2] Its molecular structure, featuring both an amino group and a bromine atom, imparts a unique reactivity profile valuable in the synthesis of complex target molecules.[2] However, the successful application of this compound in any solution-phase chemical process—be it a reaction, purification, or formulation—is fundamentally dependent on its solubility characteristics.

A thorough understanding of a compound's solubility is a cornerstone of drug development and chemical process optimization. It influences bioavailability, dissolution rate, and the selection of appropriate solvent systems for synthesis and purification.[3][4] Currently, the publicly available data on this compound's solubility is limited and qualitative, with some sources describing it as "insoluble in water, but soluble in organic solvents such as alcohols, ethers and chlorinated hydrocarbons".[1] This guide provides the experimental blueprint to move beyond such generalities to precise, quantitative measurements.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. Understanding these parameters provides a theoretical basis for predicting and interpreting experimental solubility data.

PropertyValueSource(s)
CAS Number 239137-39-4[2][5][6][7]
Molecular Formula C₅H₅BrN₂[2][5]
Molecular Weight 173.011 g/mol [5]
Appearance White to pale yellow crystalline solid OR Brown to dark brown liquid (Low melting solid)[1][2]
Melting Point 50-53 °C[1]
LogP (Octanol-Water Partition Coefficient) 1.28[5]
Polar Surface Area (PSA) 38.91 Ų[5]

Initial Observation & Discrepancy: There is a noted conflict in the literature regarding the physical state of this compound at room temperature. It is described as both a "white to pale yellow crystalline solid"[1] and a "brown to dark brown liquid (Low melting solid)".[2] Given the reported melting point of 50-53 °C, it is expected to be a solid at standard ambient temperature (20-25 °C).[1] The first step of any experimental work should be to visually inspect and confirm the physical state of the material used. The "liquid" description may refer to the compound at an elevated temperature or could indicate the presence of impurities that depress the melting point.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a foundational concept for predicting solubility.[8] It posits that a solute will dissolve best in a solvent that has a similar polarity.

  • Polarity of this compound: The presence of the amino group (-NH₂) and the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding. The LogP value of 1.28 suggests a moderate level of lipophilicity, indicating that while it has polar characteristics, it is not extremely hydrophilic.[5]

  • Solvent Selection Rationale:

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino group and the pyridine nitrogen. While one source claims it is "insoluble in water," this is likely a relative term.[1] Quantitative measurement is necessary. Solubility is expected to be higher in alcohols than in water due to the organic portion of the alcohol molecules.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipoles that can interact with the polar regions of the solute but do not donate hydrogen bonds.[8] They are often effective at dissolving compounds with intermediate polarity.

    • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents are generally poor choices for polar molecules.[8] However, given the qualitative mention of solubility in "ethers and chlorinated hydrocarbons," some level of solubility is expected and should be quantified.[1]

Experimental Protocol: Quantitative Solubility Determination via the Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[4] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.[9][10]

Objective

To quantitatively determine the equilibrium solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment
  • This compound (purity ≥98%)

  • Selected Solvents (HPLC grade or equivalent):

    • Purified Water

    • Ethanol

    • Methanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Toluene

    • Dichloromethane (DCM)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of solvent prep1->prep2 equil Incubate on orbital shaker (e.g., 24-48h at 25°C) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through 0.45 µm syringe filter sep1->sep2 ana1 Dilute filtrate with mobile phase sep2->ana1 ana2 Inject onto HPLC system ana1->ana2 ana3 Quantify concentration against a calibration curve ana2->ana3 caption Equilibrium Shake-Flask Solubility Workflow

Caption: Equilibrium Shake-Flask Solubility Workflow.

Step-by-Step Protocol
  • Preparation of Slurries:

    • Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial (e.g., 20-30 mg).

    • Accurately add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to ensure the concentration has plateaued.[9][11]

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[11]

    • Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.45 µm chemically resistant syringe filter into a clean vial.[8][12] This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable mobile phase.[12][13] Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor.[14]

    Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The results should be compiled into a clear, structured table to allow for easy comparison across different solvents.

SolventPolarity IndexSolubility at 25 °C (mg/mL)Solubility at 25 °C (mol/L)
Water10.2Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value

The experimentally determined solubility should be correlated with the solvent polarity and the physicochemical properties of this compound. For instance, higher solubility in alcohols compared to water would align with its moderate LogP value. Low solubility in toluene would be expected due to the significant polarity mismatch.

Safety and Handling

This compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[15][16] All handling should be performed in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[15] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[15][16][17]

Conclusion

This guide provides a comprehensive and authoritative protocol for the quantitative determination of this compound solubility. By adhering to the principles of the equilibrium shake-flask method and employing precise analytical quantification via HPLC, researchers can generate the reliable, high-quality data necessary for informed decision-making in process development and pharmaceutical formulation. The outlined workflow ensures a self-validating system, promoting scientific integrity and reproducibility.

References

  • ChemBK. (2024, April 9). This compound - Introduction.
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
  • Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Chemsrc. (2025, August 27). This compound | CAS#:239137-39-4.
  • Quora. (2021, December 12). How do you determine the solubility of a solid?.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • International Journal of Pharmacy and Pharmaceutical Research. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs.

Sources

An In-depth Technical Guide to the Melting Point of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting point of 3-Amino-4-bromopyridine (CAS No. 239137-39-4), a crucial physicochemical property for researchers, scientists, and professionals in drug development and agrochemical research. Understanding and accurately determining the melting point is fundamental for identity confirmation, purity assessment, and formulation development of this versatile heterocyclic building block.[1]

Introduction: The Significance of a Melting Point

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its unique structure, featuring both a reactive bromine atom and an amino group on the pyridine ring, allows for diverse chemical modifications.[1] In this context, the melting point serves as a primary, inexpensive, and rapid method for preliminary identification and as a sensitive indicator of purity.[2] A sharp, well-defined melting point range is characteristic of a pure crystalline solid, whereas impurities will typically cause a depression and broadening of the melting point range.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 239137-39-4[1][4][5][6]
Molecular Formula C₅H₅BrN₂[1][4][6][7]
Molecular Weight 173.01 g/mol [1][4][6][7]
Appearance White to pale yellow crystalline solid; Brown to dark brown liquid (Low melting solid)[1][7]
Melting Point 50-53 °C[7]
Boiling Point 287.6 ± 20.0 °C at 760 mmHg[4]
Solubility Insoluble in water, soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[7]

It is important to note the description of the compound as both a crystalline solid and a "low melting solid" or even a liquid.[1][7] This suggests that the melting point is near ambient temperature and can be significantly affected by purity.

Theoretical Principles of Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The melting point is influenced by several key factors:

  • Intermolecular Forces: The strength of the forces holding the molecules together in the crystal lattice, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, directly impacts the energy required to break the lattice structure.[8][9][10][11] In this compound, the presence of the amino group allows for hydrogen bonding, which would be expected to increase its melting point compared to a non-polar analogue of similar size.[3][10]

  • Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[3][11]

  • Presence of Impurities: Impurities disrupt the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting point range, a phenomenon known as melting point depression.[3][9] This principle is fundamental to using the melting point as a criterion for purity.

Experimental Protocol for Accurate Melting Point Determination

The capillary method is the standard and most common technique for determining the melting point of a powdered solid.[12][13]

Materials and Instrumentation
  • This compound sample: Ensure the sample is a fine, dry powder. If necessary, gently crush any larger crystals in a mortar and pestle.[13]

  • Melting point capillary tubes: Open at one end.

  • Melting point apparatus: (e.g., Mel-Temp, Fisher-Johns, or automated instrument)

  • Thermometer: Calibrated, with appropriate temperature range.

  • Safety Equipment: Safety goggles, lab coat, and chemical-resistant gloves.[4][14]

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of the finely powdered this compound onto a clean, dry surface.

    • Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.[13][15] The packed sample should be approximately 2-3 mm high.[15]

  • Instrument Setup and Calibration (Self-Validation):

    • Before measuring the sample, it is crucial to calibrate the thermometer and apparatus using certified melting point standards with known, sharp melting points that bracket the expected melting point of the sample. This ensures the trustworthiness of the measurement.

  • Melting Point Measurement:

    • Rapid Preliminary Measurement: Place the packed capillary tube into the heating block of the melting point apparatus.[12] Heat the sample rapidly (e.g., 10-20 °C per minute) to determine an approximate melting point range.[13] This saves time in the subsequent, more accurate measurement.

    • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample in a new capillary tube, heat the block again.[13] When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

    • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Safety and Handling Precautions
  • Handle this compound in a well-ventilated area or a chemical fume hood.[4][16]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[4][14][17]

  • Avoid creating dust.[16]

  • In case of accidental contact, wash the affected area thoroughly with soap and water.[16][17] If inhaled, move to fresh air.[16][17] Seek medical attention if irritation persists.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation System Validation start Start: Obtain Sample powder Grind to Fine Powder start->powder pack Pack Capillary Tube (2-3 mm) powder->pack calibrate Calibrate with Standards pack->calibrate Self-Validation Step prelim Rapid Preliminary Scan (10-20°C/min) cool Cool Apparatus prelim->cool accurate Accurate Measurement (1-2°C/min) cool->accurate record Record T_start and T_end accurate->record end End: Report Melting Range record->end calibrate->prelim

Caption: Workflow for accurate melting point determination of this compound.

Discussion and Interpretation of Results

The reported melting point for this compound is in the range of 50-53 °C.[7] A sharp melting range within this window (e.g., 51-52 °C) would be indicative of a high-purity sample. A broader range (e.g., 48-52 °C) or a depressed range suggests the presence of impurities. The synthesis of 3-aminopyridines can sometimes result in residual starting materials or byproducts, which would affect the melting point.[18] Therefore, purification methods such as recrystallization or chromatography are crucial for obtaining a pure product with a sharp melting point.

The physical appearance described as a "low melting solid" is consistent with this reported range, as the substance may exist as a solid that readily melts, particularly in warmer laboratory environments.[1]

Conclusion

The melting point of this compound is a critical parameter for its identification and purity assessment. An accurate determination, guided by a robust experimental protocol including instrument calibration, reveals not only the identity of the compound but also provides significant insight into its quality. For researchers in pharmaceutical and agrochemical development, precise characterization of this fundamental property is an indispensable first step in the journey of discovery and innovation.

References

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy.
  • What Affects Melting Point Of Organic Compounds?. Chemistry For Everyone.
  • What Factors Affect Melting Point?. Sciencing.
  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources.
  • Measuring the Melting Point. Westlab Canada.
  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
  • Melting Point Determination. Stanford Research Systems.
  • Determination of Melting Point. Wired Chemist.
  • This compound | CAS#:239137-39-4. Chemsrc.
  • Melting point determination. University of Calgary.
  • Melting point determination. SSERC.
  • This compound - Introduction. ChemBK.
  • 3-aminopyridine. Organic Syntheses Procedure.

Sources

3-Amino-4-bromopyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-bromopyridine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 239137-39-4), a pivotal heterocyclic building block in modern organic synthesis. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Emphasis is placed on the compound's strategic importance in drug discovery and materials science, stemming from its dual-functional nature which allows for versatile downstream derivatization. We will explore its reactivity, particularly in cross-coupling reactions, and provide essential safety, handling, and analytical characterization data. This guide is intended for researchers, chemists, and process development scientists who require a practical and in-depth understanding of this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative whose strategic placement of an amino group and a bromine atom makes it a highly reactive and versatile intermediate.

IUPAC Name and Structural Details
  • IUPAC Name: 4-Bromopyridin-3-amine[1]

  • Synonyms: this compound, 4-Bromo-3-pyridinamine[2]

  • CAS Number: 239137-39-4[1][3]

  • Molecular Formula: C₅H₅BrN₂[1][3]

  • Molecular Weight: 173.01 g/mol [1][3]

  • InChI Key: LKQGBXRGSPSTES-UHFFFAOYSA-N

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is critical for determining appropriate reaction conditions, solvent systems, and storage protocols.

PropertyValueSource(s)
Appearance White to pale yellow crystalline solid or solid-liquid mixture[4]
Boiling Point 287.6 ± 20.0 °C (at 760 mmHg, Predicted)[4]
Density 1.710 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.88 ± 0.10 (Predicted)[4]
Solubility Insoluble in water; soluble in organic solvents like alcohols and chlorinated hydrocarbons.[4]
Storage Conditions Store at -20°C, keep in a dark place, and under an inert atmosphere.[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. For this compound, a direct and efficient approach involves the electrophilic bromination of 3-aminopyridine. This strategy is regioselective due to the directing effects of the amino group.

Synthetic Strategy and Rationale

The primary amino group (-NH₂) at the 3-position of the pyridine ring is a potent activating and ortho-, para-directing group for electrophilic aromatic substitution. In the pyridine ring, the positions ortho (C2, C4) and para (C6) to the amino group are electronically enriched. The C4 position is sterically accessible and electronically activated, making it the preferred site for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent; it is a reliable and easily handled source of electrophilic bromine, minimizing the formation of hazardous by-products associated with liquid bromine. Acetonitrile is an ideal solvent as it is polar enough to dissolve the starting materials but does not compete in the reaction. The reaction is performed at low temperatures to control the reaction rate and prevent over-bromination.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the bromination of a structural isomer, 4-aminopyridine, and represents a standard methodology for this class of transformation[5].

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) in anhydrous acetonitrile (approx. 15 mL per gram of aminopyridine).

  • Cooling: Cool the resulting solution to 0°C in an ice-water bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 30 minutes.

    • Causality Note: Portion-wise addition is crucial to maintain the reaction temperature below 5°C, thereby controlling the exotherm and maximizing regioselectivity.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction should be protected from light, as NBS can be light-sensitive[5].

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM/Methanol (e.g., 95:5) eluent system until the starting material is consumed.

  • Quenching and Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to afford pure this compound[5].

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound start 1. Dissolve 3-Aminopyridine in Acetonitrile cool 2. Cool to 0°C start->cool add_nbs 3. Add NBS (1.05 eq) portion-wise cool->add_nbs react 4. Stir at RT (12-24h) add_nbs->react workup 5. Quench, Extract & Concentrate react->workup purify 6. Column Chromatography workup->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its two distinct functional handles, which can be addressed with high selectivity. This makes it an invaluable building block in several scientific domains.

A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is considered a "privileged structure" in drug design, appearing in numerous natural products and FDA-approved drugs[6]. This compound serves as a key intermediate for introducing this scaffold into larger, more complex active pharmaceutical ingredients (APIs)[7].

  • Amino Group Reactivity: The amino group can act as a nucleophile or be converted into a diazonium salt for Sandmeyer-type reactions. It is also a key site for forming amides, sulfonamides, and ureas, which are common functionalities in drug molecules.

  • Bromine Atom Reactivity: The bromine atom is an excellent leaving group, making the C4 position susceptible to various transformations. It is most notably used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), which are cornerstone methodologies for C-C, C-N, and C-O bond formation in modern drug discovery[7].

Logical Derivatization Pathways

The compound's structure allows for selective and sequential reactions, enabling the construction of diverse chemical libraries for screening.

G cluster_1 Derivatization Pathways start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Reacts at C-Br buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald Reacts at C-Br acylation Amine Acylation (Amide Formation) start->acylation Reacts at -NH2 diazotization Diazotization/ Sandmeyer Reaction start->diazotization Reacts at -NH2 product1 4-Aryl-3-aminopyridines suzuki->product1 product2 4-Amino-3-(acylamino)pyridines acylation->product2

Caption: Key reaction pathways for derivatizing this compound.

Agrochemical and Material Science Applications

Beyond pharmaceuticals, this compound is a valuable intermediate in other fields:

  • Agrochemicals: It is used in the synthesis of novel pesticides and herbicides, where the pyridine scaffold can impart desired biological activity for crop protection[8].

  • Material Science: The compound's structure is being explored for creating advanced materials, such as conductive polymers and functional dyes for use in organic electronic devices like OLEDs[7][8].

Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is achieved through standard analytical techniques. While a full dataset for this specific compound is not publicly available, the following are the expected characterization methods. Data for the closely related isomer, 4-Amino-3-bromopyridine, is available and provides a representative example of expected spectral features[9].

TechniquePurposeExpected Observations (Representative)
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the three aromatic protons on the pyridine ring and a broad singlet for the -NH₂ protons.
¹³C NMR Carbon skeleton confirmation.Five distinct signals for the five carbon atoms of the pyridine ring.
Mass Spec (MS) Molecular weight confirmation.A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
FTIR Functional group identification.Characteristic stretches for N-H (amine), C=C and C=N (aromatic ring), and C-Br bonds.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Engineering Controls: Use only within a certified chemical fume hood to avoid inhalation[10].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat[10].

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at -20°C[10].

GHS Hazard Information
PictogramGHS CodeHazard Statement
GHS07H302Harmful if swallowed.
GHS07H315Causes skin irritation.
GHS07H319Causes serious eye irritation.
GHS07H335May cause respiratory irritation.

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

  • Chemsrc. This compound. [Link]
  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
  • PubChem, National Center for Biotechnology Inform
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ChemBK. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. [Link]
  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Prochemi. How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?[Link]
  • MDPI.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Amino-4-bromopyridine (CAS No. 239137-39-4) is a substituted pyridine derivative with significant utility as a building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] Its reactivity is enhanced by the presence of both an amino and a bromine functional group.[1] Accurate structural elucidation and confirmation are paramount for its application in research and development. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and foundational principles for each technique.

Molecular Structure and Spectroscopic Overview

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a disubstituted pyridine ring. The positions of the substituents dictate the expected spectroscopic signals, particularly in NMR, where chemical shifts and coupling constants are highly sensitive to the electronic environment of each nucleus.

A systematic workflow is crucial for the unambiguous characterization of such a compound. This typically involves a multi-technique approach where the data from each analysis corroborates the others to build a conclusive structural assignment.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Integration & Confirmation Compound This compound (C₅H₅BrN₂) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information on the number and connectivity of atoms.

¹H NMR Spectroscopy

Principle & Rationale: Proton NMR provides information on the chemical environment, number, and neighboring protons for each unique hydrogen atom in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solvate the polar amine group and allow for the observation of the exchangeable NH₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Ensure the spectral width covers the expected range of chemical shifts (typically 0-10 ppm for ¹H NMR).

Data Interpretation: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The amino group will appear as a broader singlet, which may be exchangeable with D₂O.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-2~8.0 - 8.2Doublet~5.0
H-5~6.8 - 7.0Doublet~5.0
H-6~7.9 - 8.1Singlet-
NH₂~5.0 - 6.0 (broad)Singlet-

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Principle & Rationale: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically used compared to ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer with a carbon probe.

  • Data Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A sufficient number of scans are required due to the low natural abundance of ¹³C.

Data Interpretation: The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-2~145 - 150
C-3~140 - 145 (Attached to NH₂)
C-4~110 - 115 (Attached to Br)
C-5~120 - 125
C-6~148 - 152

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or as a solution.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: The IR spectrum of this compound will show characteristic peaks for the N-H bonds of the primary amine and the C=C/C=N bonds of the aromatic pyridine ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretch (symmetric & asymmetric)Primary Amine
1650 - 1550N-H bendPrimary Amine
1600 - 1450C=C and C=N stretchesAromatic Ring
1100 - 1000C-Br stretchAryl Bromide

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound, the most critical feature is the isotopic signature of bromine.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2]

  • Instrumentation: A mass spectrometer capable of accurate mass measurements (e.g., TOF, Quadrupole, or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Data Interpretation: The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.[2][3]

m/z ValueInterpretation
173Molecular ion peak [M]⁺ with ⁷⁹Br isotope
175Molecular ion peak [M+2]⁺ with ⁸¹Br isotope
94Loss of HBr from the molecular ion [M-HBr]⁺
67Loss of HCN from the m/z 94 fragment

The fragmentation of the pyridine ring often involves the loss of hydrogen cyanide (HCN).[3][4]

MS_Fragmentation M [C₅H₅BrN₂]⁺ m/z = 173/175 F1 [C₅H₄N]⁺ m/z = 94 M->F1 - HBr F2 [C₄H₂]⁺ m/z = 67 F1->F2 - HCN

Caption: Predicted primary fragmentation pathway for this compound under EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of key functional groups, namely the primary amine and the aromatic system. Finally, mass spectrometry provides the exact molecular weight and confirms the presence of bromine through its characteristic isotopic pattern, with fragmentation data supporting the proposed structure. This integrated spectroscopic approach ensures the identity and purity of the compound, which is essential for its application in further scientific research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem: 4-Amino-3-bromopyridine. National Center for Biotechnology Information.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Application of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 3-Amino-4-bromopyridine in Modern Synthesis

This compound (CAS No: 239137-39-4) is a substituted pyridine that has emerged as a versatile and valuable building block in synthetic chemistry. Its utility is primarily rooted in the strategic placement of its functional groups: an amino group that can act as a nucleophile or be modified, and a bromine atom that serves as an excellent leaving group or a handle for cross-coupling reactions.[1][2] This unique arrangement allows for regioselective transformations, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][3]

However, the very reactivity that makes this compound synthetically attractive also necessitates a thorough understanding of its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information. As senior application scientists, our goal is to provide a framework for risk assessment and to explain the causality behind specific handling protocols. The absence of comprehensive toxicological and ecological data for this compound mandates a conservative and rigorous approach to its handling, treating it with the caution required for a potentially hazardous substance.[4][5] This document serves as an in-depth technical resource to ensure its safe and effective use in a research and development setting.

Section 1: Core Hazard Profile and Physicochemical Characteristics

A foundational understanding of a chemical's identity and hazards is the first step in any robust safety protocol. The data presented below has been consolidated from multiple safety data sheets to provide a comprehensive overview.

Physicochemical Data Summary

This table summarizes the essential identification and physical properties of this compound. Note the low melting point, which suggests it may be handled as either a solid or a liquid depending on ambient laboratory conditions.

PropertyValueSource(s)
CAS Number 239137-39-4[1][4][5]
Molecular Formula C₅H₅BrN₂[1][3][4]
Molecular Weight 173.01 g/mol [1]
Appearance Brown to dark brown low melting solid or liquid.[1]
Synonyms 4-bromo-3-pyridylamine, 4-Bromopyridine-3-amine[1][5]
Melting Point 50-53 °C[3]
Storage Conditions Refrigerate (0-8 °C recommended); store under inert atmosphere.[1][4][6]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal standard for hazard communication. This compound is classified as harmful and an irritant.[5] The lack of more extensive data means these classifications should be considered the minimum hazard level.

GHS ClassificationPictogramSignal WordHazard Statements
Acute Toxicity & Irritation Warning H302: Harmful if swallowed.[5][7]H312: Harmful in contact with skin.[5]H332: Harmful if inhaled.[5]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]

Section 2: A Proactive Risk Mitigation Strategy

Effective safety is not merely about wearing the correct Personal Protective Equipment (PPE); it's a systematic process of risk identification and control. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures.

cluster_0 Hierarchy of Controls for this compound node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub Not feasible; compound is required node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng Not feasible; unique reactivity needed node_admin Administrative Controls (SOPs, Training) node_eng->node_admin Primary containment method node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe Reinforces safe work practices

Caption: Hierarchy of Controls applied to this compound.

For a specific synthetic intermediate like this compound, elimination and substitution are generally not feasible. Therefore, our safety strategy relies heavily on the bottom three tiers:

  • Engineering Controls: This is the primary line of defense. All handling of this compound must be performed within a certified chemical fume hood to mitigate the risk of inhalation (H332).[4][5] The fume hood contains vapors and potential dust, preventing them from entering the laboratory environment.

  • Administrative Controls: This guide, along with laboratory-specific Standard Operating Procedures (SOPs) and mandatory training for all personnel, constitutes the administrative controls. These procedures ensure that every user understands the risks and the protocols designed to control them.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be relied upon as the primary means of protection. Its use is predicated on the assumption that engineering and administrative controls may fail.

Section 3: Standard Operating Protocol for Laboratory Handling

This section provides a detailed, step-by-step methodology for the safe handling of this compound. This protocol is designed to be a self-validating system, where each step logically follows from the compound's known hazards.

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the GHS hazard statements.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] This is mandatory to protect against splashes that could cause serious eye irritation (H319).

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Change gloves immediately if contamination is suspected. This is crucial due to the "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) classifications.[5]

    • Clothing: A flame-resistant laboratory coat and closed-toe shoes are required. Impervious clothing should be considered for larger-scale operations.[5]

  • Respiratory Protection: While all work should be conducted in a fume hood, a full-face respirator with an appropriate cartridge may be necessary if exposure limits are exceeded or in the event of a significant spill.[5]

Step-by-Step Handling Procedure

Location: All steps must be performed inside a certified chemical fume hood.

  • Preparation:

    • Designate a specific area within the fume hood for handling.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary glassware and equipment.

    • Verify that a container for hazardous waste is available and properly labeled.

  • Dispensing the Reagent:

    • Given its low melting point, the compound may be a solid or liquid. If solid, carefully uncap the container to avoid generating dust.

    • Use a dedicated spatula or pipette to transfer the desired amount to a tared container.

    • Avoid creating dust or aerosols.[5]

    • Promptly and securely close the main container.

  • Use in a Reaction:

    • Add the dispensed reagent to the reaction vessel slowly and carefully.

    • If the reaction is exothermic, ensure adequate cooling is in place.

    • Continuously monitor the reaction from outside the fume hood sash.

  • Post-Handling Decontamination:

    • Wipe down the designated handling area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Thoroughly clean all glassware that came into contact with the compound.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands and arms thoroughly with soap and water after exiting the laboratory.[4]

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Accidental Release Response

The following workflow should be initiated immediately in the event of a spill.

node_alert 1. Alert & Evacuate Alert personnel. Evacuate the immediate area. node_ppe 2. Don Appropriate PPE Consult SDS. Minimum: double gloves, goggles, lab coat. node_alert->node_ppe node_contain 3. Contain the Spill Cover with inert absorbent material (e.g., sand, vermiculite). node_ppe->node_contain node_collect 4. Collect Waste Sweep material into a labeled hazardous waste container. node_contain->node_collect node_decon 5. Decontaminate Area Clean the spill area thoroughly as per SOP. node_collect->node_decon node_report 6. Report Incident Report to Lab Supervisor / EHS. node_decon->node_report

Caption: Workflow for responding to a this compound spill.

Key Causality: The use of an inert absorbent material is critical to safely bind the chemical without reacting with it.[4] Preventing material from entering drains is an environmental priority.[4]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Seek immediate medical attention.[4]

Section 5: Storage, Stability, and Disposal

Proper long-term management of the chemical is as important as its handling.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a refrigerator (0-8 °C is often recommended) and under an inert atmosphere (e.g., argon or nitrogen).[1][4][6] This is to prevent potential degradation from air, moisture, or heat.

  • Incompatibilities: Keep away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[4] Also avoid heat, flames, and sparks.[4]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen bromide.[4]

Waste Disposal
  • Responsibility: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous.

  • Procedure: Dispose of waste in accordance with all applicable local, state, and federal regulations.[4] Never dispose of this chemical down the drain. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a potent synthetic tool whose safe use is predicated on a disciplined and informed approach. By understanding its specific hazards, implementing a control hierarchy, and adhering strictly to established protocols for handling, emergency response, and disposal, researchers can confidently and safely leverage its synthetic utility. The core principle is one of proactive risk management, where the absence of complete toxicological data necessitates treating the compound with the highest degree of professional caution.

References

  • This compound | CAS#:239137-39-4 | Chemsrc.
  • This compound SDS, 239137-39-4 Safety D
  • This compound - Chem-Impex.
  • 3-Bromopyridine Safety D
  • 239137-39-4|this compound|BLD Pharm.
  • 4-Amino-3-bromopyridine SDS, 13534-98-0 Safety D
  • This compound | 239137-39-4 - ChemicalBook.
  • SAFETY D
  • 4-Amino-3-bromopyridine 97 13534-98-0 - Sigma-Aldrich.
  • This compound - ChemBK.
  • 13534-98-0|4-Amino-3-bromopyridine|BLD Pharm.
  • 239137-39-4, this compound Formula - ECHEMI.
  • 3-Amino-4-methylpyridine Safety Data Sheet - Jubilant Ingrevia Limited. 1...

Sources

A Technical Guide to 3-Amino-4-bromopyridine (CAS 239137-39-4): Commercial Sourcing, Synthetic Strategy, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 3-Amino-4-bromopyridine (CAS No. 239137-39-4), a versatile heterocyclic building block critical to advancements in pharmaceutical and material sciences. The document offers a comprehensive overview of its commercial availability, detailing key suppliers and purity specifications essential for reproducible research. It further explores the strategic considerations for its chemical synthesis and delineates its significant applications, particularly as a key intermediate in the development of targeted therapies for neurological disorders. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.

Introduction to this compound

This compound is a substituted pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its structure, featuring an amino group at the 3-position and a bromine atom at the 4-position, provides two distinct reactive sites. This unique arrangement allows for selective functionalization, making it a valuable synthon for constructing complex molecular architectures.[1][2]

The bromine atom serves as a handle for various cross-coupling reactions, while the nucleophilic amino group can be readily modified, enabling its incorporation into a diverse range of target molecules.[2] This dual reactivity is particularly prized in medicinal chemistry for the synthesis of novel pharmaceutical agents.[1]

Chemical Identity and Properties

Correctly identifying the target molecule is paramount. This compound is uniquely identified by CAS number 239137-39-4. It is crucial to distinguish it from its isomers, such as 2-Amino-3-bromopyridine or 4-Amino-3-bromopyridine, as the position of the functional groups dictates the molecule's reactivity and subsequent application.

PropertyValueSource(s)
CAS Number 239137-39-4[1][3]
Synonyms 4-Bromo-pyridin-3-ylamine, 4-bromo-3-pyridinylamine[1][3]
Molecular Formula C₅H₅BrN₂[1][3]
Molecular Weight 173.01 g/mol [1][3]
Appearance Brown to dark brown liquid; low melting solid; solid-liquid mixture[1]
Boiling Point 44-51 °C at 3 mmHg; 287.6 °C at 760 mmHg[1][4]
Purity ≥95% to ≥99% (GC)[1][5]
Storage Store at 0-8 °C or -20 °C; Keep in dark place, inert atmosphere[1][6][7]
Significance in Medicinal Chemistry

The compound is a key building block in the development of novel pharmaceuticals, especially for targeted therapies.[1] Its structure is integral to the synthesis of molecules aimed at treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.[7] Research indicates that this compound is a potent antagonist at nicotinic acetylcholine receptors, highlighting its importance in neuroscience drug discovery.[7] Beyond neurology, its applications extend to agrochemical development, where it is used to formulate more effective and environmentally considerate herbicides and pesticides.[1]

Commercial Availability and Procurement

Sourcing high-purity starting materials is a foundational requirement for achieving reliable and reproducible experimental outcomes. The commercial availability of this compound (CAS 239137-39-4) is robust, with numerous chemical suppliers offering various grades and quantities.

Sourcing High-Purity Material: A Critical Consideration

The presence of isomeric or other impurities can lead to unintended side reactions, reduced yields, and complex purification challenges. For applications in drug discovery and development, utilizing material with the highest possible purity (typically ≥98%) is essential to ensure the integrity of biological and chemical data. When procuring this reagent, careful review of the supplier's Certificate of Analysis (CoA) is recommended to verify purity and identity.

Commercial Suppliers

The following table summarizes a selection of reputable suppliers for this compound, highlighting the typical purity levels and storage conditions. This list is not exhaustive but represents a cross-section of the market.

SupplierPurity SpecificationAvailable SizesStorage Temperature
Chem-Impex ≥ 99% (GC)Custom0-8 °C
Sigma-Aldrich 96%1 g, 5 g, 10 g, 25 g, 100 g-20 °C
AKSci Min. 95% (GC)1 g, 5 g, 25 g, 100 g-20 °C
Santa Cruz Biotechnology ≥97%Custom2-8 °C (Recommended)
BLD Pharm Not SpecifiedCustom-20 °C (in freezer)
Biosynth Not SpecifiedCustom2-8 °C

Synthetic Strategies

Plausible Synthetic Pathways

Two logical retrosynthetic approaches can be envisioned:

  • Regioselective Bromination of 3-Aminopyridine: This approach involves the direct bromination of commercially available 3-aminopyridine. The challenge here is controlling the position of bromination. The amino group is an activating, ortho-para director. Therefore, bromination would be expected to occur at the 2, 4, and 6 positions. Achieving selective bromination at the 4-position would likely require the use of a suitable protecting group for the amine and carefully controlled reaction conditions to overcome the strong directing effects.

  • Nucleophilic Aromatic Substitution (SNAr) on a Dihalopyridine: A more controlled approach would involve starting with a precursor like 3,4-dibromopyridine. The bromine at the 4-position is generally more activated towards nucleophilic attack than the one at the 3-position. A nucleophilic amination reaction, potentially using ammonia or a protected amine equivalent under copper or palladium catalysis, could selectively displace the 4-bromo substituent. This strategy often provides better regiocontrol compared to electrophilic aromatic substitution. A patent for the synthesis of the related 3-amino-4-methylpyridine utilizes a similar copper-catalyzed amination of 3-bromo-4-methylpyridine with concentrated ammonia.[8]

The diagram below illustrates a conceptual workflow for the SNAr approach, which is often preferred for its superior regioselectivity.

G Conceptual Synthetic Workflow for this compound cluster_0 Step 1: Nucleophilic Amination cluster_1 Step 2: Reaction & Work-up cluster_2 Step 3: Purification Start 3,4-Dibromopyridine (Starting Material) Reagents1 Reagents: • Ammonia (or equivalent) • Copper(I) or Palladium Catalyst • Solvent (e.g., Dioxane) Start->Reagents1 Reaction Reaction Conditions: • Elevated Temperature • Inert Atmosphere Reagents1->Reaction Selective amination at C4 position Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Isolate crude product Product This compound (Final Product) Purification->Product caption Conceptual workflow for synthesizing this compound.

Caption: Conceptual workflow for synthesizing this compound.

Rationale for Experimental Choices
  • Catalyst Selection (Cu/Pd): Copper and Palladium catalysts are well-established for facilitating C-N bond formation in SNAr reactions, lowering the activation energy for the substitution.

  • Solvent: A polar aprotic solvent like dioxane is often chosen to solubilize the reactants and withstand the elevated temperatures typically required for these reactions.[9]

  • Inert Atmosphere: These reactions are often sensitive to oxygen, which can deactivate the catalyst. Performing the reaction under nitrogen or argon is standard practice.

  • Purification: Due to the potential for side products (e.g., diamination or reaction at the C3 position), purification by column chromatography is almost always necessary to isolate the desired product with high purity.

Key Applications in Research and Development

The utility of this compound stems from its capacity to serve as a scaffold upon which molecular complexity can be built.

Role as a Versatile Building Block

The compound's two functional groups allow for orthogonal chemical strategies. For instance, the bromine atom can be used in a Suzuki or Stille coupling to introduce a new carbon-carbon bond, while the amino group can subsequently be acylated or used in a Buchwald-Hartwig amination to build another part of the molecule. This versatility makes it a valuable intermediate in creating libraries of compounds for screening in drug discovery and material science.[1]

Application in Targeted Therapy for Neurological Disorders

A significant application of this compound is in the synthesis of molecules targeting the central nervous system.[1] It has been identified as a key component in the development of potent antagonists for nicotinic acetylcholine receptors.[7] These receptors are implicated in the pathophysiology of several neurological and psychiatric conditions. By using this compound as a starting point, medicinal chemists can synthesize novel ligands that modulate these receptors, paving the way for new treatments for diseases like Alzheimer's and Parkinson's.[7]

The diagram below illustrates the logical relationship between the compound's features and its application.

G Application Logic of this compound cluster_features Key Reactive Sites cluster_reactions Synthetic Transformations cluster_synthesis Molecular Synthesis cluster_application Therapeutic Target Compound This compound (CAS 239137-39-4) Amino 3-Amino Group (Nucleophilic) Compound->Amino Bromo 4-Bromo Atom (Electrophilic Site / Coupling Handle) Compound->Bromo Acylation Acylation / Alkylation Amino->Acylation Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Bromo->Coupling Complex Synthesis of Complex Bioactive Molecules Acylation->Complex Coupling->Complex Application Development of Targeted Therapies (e.g., Nicotinic Acetylcholine Receptor Antagonists) Complex->Application caption From reactive sites to therapeutic applications.

Caption: From reactive sites to therapeutic applications.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Identification

The Globally Harmonized System (GHS) classifications for this compound are summarized below.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[7][10]
Acute Toxicity, DermalH312Harmful in contact with skin[10]
Skin Corrosion/IrritationH315Causes skin irritation[7][10]
Serious Eye Damage/IrritationH319Causes serious eye irritation[10]
Acute Toxicity, InhalationH332Harmful if inhaled[10]
Specific Target Organ ToxicityH335May cause respiratory irritation[7]
Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

For long-term stability, this compound should be stored under controlled conditions. Suppliers recommend storing the material at either 0-8 °C or in a freezer at -20 °C.[1][6] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6]

Conclusion

This compound (CAS 239137-39-4) is a high-value chemical intermediate with significant and expanding roles in pharmaceutical and agrochemical research. Its well-defined reactive sites offer chemists a reliable and versatile platform for the synthesis of complex, high-value molecules. With a robust commercial supply chain and established utility, particularly in the development of targeted therapies for challenging neurological diseases, this compound will undoubtedly remain a compound of high interest to the scientific community. Adherence to strict safety and handling protocols is mandatory when working with this potent chemical.

References

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - HETEROCYCLES. [Link]
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P

Sources

Reactivity of 3-Amino-4-bromopyridine functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 3-Amino-4-bromopyridine

Authored by Gemini, Senior Application Scientist

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its structure is distinguished by two key functional groups—a nucleophilic amino group at the C3 position and a bromine atom at the C4 position, which is highly amenable to transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the reactivity of these functional groups, offering field-proven insights into experimental design, causality behind protocol choices, and strategies for achieving chemoselectivity. Detailed, step-by-step methodologies for key transformations, quantitative data summaries, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile synthon.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a privileged motif in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its two functional groups.[1] The C4-bromo substituent serves as a versatile handle for constructing complex carbon-carbon and carbon-heteroatom bonds, while the C3-amino group provides a site for appendage of diverse side chains or for directing further reactions.

Understanding the electronic landscape of the molecule is critical. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[2] The bromine at C4 is therefore primed for reactions involving oxidative addition to a metal center, a key step in many cross-coupling cycles. The amino group at C3, being meta to the ring nitrogen, is less deactivated than an amino group at the C2 or C4 position, retaining significant nucleophilicity. This delicate electronic balance dictates the chemoselectivity and reaction conditions detailed in this guide.

Physicochemical Properties
PropertyValue
CAS Number 239137-39-4
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Appearance Brown to dark brown liquid or low melting solid[1]
Purity ≥97% to ≥99% (GC)[1][3]
Synonyms 4-Bromo-pyridin-3-ylamine[1][3]

Reactivity of the C4-Bromo Group: A Gateway to Molecular Complexity

The bromine atom at the C4 position is the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. Its position on the pyridine ring makes it an excellent substrate for forming new C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and hetero-biaryl structures by coupling an organohalide with an organoboron compound.[4][5] For this compound, this transformation enables the introduction of a wide array of aryl and heteroaryl substituents.

Causality in Protocol Design:

  • Catalyst/Ligand Choice: The primary amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] Therefore, the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) is often crucial. These ligands stabilize the palladium(0) species, promote the rate-determining oxidative addition step, and facilitate the reductive elimination to release the product.

  • Base Selection: A base is required to activate the organoboron species in the transmetalation step.[6] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in aqueous solvent mixtures (e.g., dioxane/water), providing a balance of reactivity and functional group tolerance.[4]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often optimal. The organic solvent solubilizes the pyridine substrate and catalyst, while water dissolves the inorganic base and facilitates the transmetalation.[4]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification r_flask Combine this compound, Arylboronic Acid, Base in Vial add_cat Add Pd Catalyst and Ligand r_flask->add_cat add_solv Add Degassed Solvent System add_cat->add_solv seal Seal Vial add_solv->seal heat Heat Reaction Mixture (Conventional or Microwave) seal->heat cool Cool to Room Temp heat->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: In a reaction vessel (e.g., a microwave vial), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%). Pre-formed catalysts like XPhos-Pd-G3 can also be used.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4]

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring. For conventional heating, temperatures of 80-100 °C are typical.[7] For microwave irradiation, temperatures of 120-150 °C for 10-30 minutes can significantly accelerate the reaction.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[8][9] This allows for the synthesis of N-aryl and N-heteroaryl derivatives from this compound, effectively coupling it with another amine.

Causality in Protocol Design:

  • Catalyst System: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential to facilitate the reductive elimination step, which is often the rate-determining step for C-N bond formation.[10][11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, as weaker bases are often ineffective.[10]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[10]

Catalytic Cycle for Buchwald-Hartwig Amination

center pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd_amide [Ar-Pd(II)-NR'R'']L₂ pd0->pd_complex Oxidative Addition (+ Ar-Br) pd_complex->pd_amide Amine Coordination & Deprotonation (+ HNR'R'', - HBr) pd_amide->pd0 Reductive Elimination (+ Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Inert Setup: Charge a Schlenk flask or glovebox-compatible vial with the palladium precursor (e.g., [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).[10]

  • Reagent Addition: Add the this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the resulting mixture to 80-110 °C with stirring for 4-24 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding diethyl ether and then wash with brine.[10]

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[10]

Reactivity of the C3-Amino Group: A Nucleophilic Center

The amino group at the C3 position behaves as a typical, albeit moderately deactivated, aromatic amine. It readily undergoes reactions such as acylation, alkylation, and diazotization.

Acylation: Amide Bond Formation

The amino group can be chemoselectively acylated to form amides without disturbing the C4-bromo group. This is a common strategy for both protecting the amine and for introducing functionalized side chains.[12]

Causality in Protocol Design:

  • Reagent Choice: Acetic anhydride is a common and effective reagent for acetylation.[13] For other acyl groups, the corresponding acyl chlorides can be used.

  • Solvent/Base: Pyridine is often used as both the solvent and the base. It scavenges the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction.[13] For less reactive systems, a catalyst like 4-dimethylaminopyridine (DMAP) can be added.[13]

Detailed Protocol: N-Acylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in dry pyridine under an inert atmosphere.[13]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acetic anhydride, 1.5 eq per amino group) dropwise.[13]

  • Reaction: Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Work-up: Co-evaporate the mixture with toluene to remove pyridine. Dilute the residue with dichloromethane or ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[13]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Diazotization: Conversion to a Diazonium Salt

Diazotization converts the primary amino group into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of other functional groups (e.g., -OH, -Cl, -CN) via Sandmeyer or related reactions.[14][15]

Causality in Protocol Design:

  • Low Temperature: Aromatic diazonium salts, especially those on heterocyclic rings, can be unstable. The reaction must be performed at low temperatures (typically 0-5 °C) to prevent decomposition and unwanted side reactions.[14][16]

  • Acidic Medium: The reaction requires a strong mineral acid (e.g., HCl, H₂SO₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[15] The excess acid also stabilizes the resulting diazonium salt.

  • Challenges: Diazotization of aminopyridines can be complex. The ring nitrogen can be protonated, creating a dicationic species which influences reactivity.[17] This can sometimes lead to side reactions or ring-opening, requiring careful control of conditions.[17]

Detailed Protocol: Diazotization and Subsequent Sandmeyer Reaction

  • Amine Dissolution: Suspend or dissolve this compound (1.0 eq) in a concentrated aqueous acid (e.g., 48% HBr or concentrated HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine mixture, ensuring the temperature remains below 5 °C.[14]

  • Diazonium Formation: Stir the reaction at 0-5 °C for 30-60 minutes. Formation of the diazonium salt is typically observed without significant gas evolution at this stage.[16]

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuBr, CuCl, CuCN) in the corresponding concentrated acid. Slowly add the cold diazonium salt solution to the copper catalyst solution.

  • Decomposition: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction, neutralize with a base (e.g., NaOH or NH₄OH), and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by distillation or chromatography.

Chemoselectivity: Orthogonal Reactivity and Protecting Group Strategies

The primary challenge and opportunity when working with this compound is controlling which functional group reacts.

  • Cross-Coupling vs. N-Functionalization: Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) are typically performed under basic conditions, while N-acylation is done under neutral or acidic-scavenging conditions. This inherent difference allows for selective transformations. One can generally perform a Suzuki coupling on the C4-Br position without affecting the C3-NH₂ group.[4]

  • Protecting Group Strategy: For multi-step syntheses or when using reagents that could react with the amino group (e.g., strong bases like organolithiums), it is advisable to protect the amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice. It can be installed using Boc-anhydride and removed under acidic conditions (e.g., with trifluoroacetic acid) that do not cleave the C-Br bond.[18]

Selective Functionalization Workflow

cluster_path1 Path 1: C4 Functionalization First cluster_path2 Path 2: C3 Protection Strategy start This compound p1_step1 Suzuki or Buchwald-Hartwig Coupling start->p1_step1 p2_step1 Protect Amino Group (e.g., Boc₂O) start->p2_step1 p1_step2 Acylation or Alkylation of Amino Group p1_step1->p1_step2 final_product Disubstituted Pyridine p1_step2->final_product p2_step2 Perform Reaction at C4 Position p2_step1->p2_step2 p2_step3 Deprotect Amino Group p2_step2->p2_step3 p2_step3->final_product

Caption: Strategic pathways for the selective functionalization of this compound.

Conclusion

This compound is a powerful and versatile building block whose synthetic potential is realized through the careful and selective manipulation of its amino and bromo functional groups. The C4-bromo position is an ideal handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the C3-amino group offers a reliable site for nucleophilic attack, allowing for further diversification through acylation, alkylation, or diazotization. By understanding the underlying electronic properties and applying the robust protocols and strategic considerations outlined in this guide, researchers can effectively harness the reactivity of this synthon to accelerate innovation in drug discovery and materials science.

References

  • Google Patents. (n.d.). US20100160641A1 - Process for producing dihalopyridines.
  • University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-bromopyridine. PubChem.
  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Science Forums. (2020). Aromatic Diazotization of 3-aminopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon.
  • Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Wikipedia. (n.d.). Suzuki reaction.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.

Sources

The Strategic Utility of 3-Amino-4-bromopyridine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-bromopyridine has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique electronic and steric properties that enable a diverse range of chemical transformations. This technical guide provides a comprehensive overview of its applications, focusing on its role in palladium-catalyzed cross-coupling reactions, and its utility in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and present a comparative analysis of its reactivity.

Introduction: The Versatility of a Substituted Pyridine

The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring with both an amino and a bromo group, as seen in this compound, creates a versatile synthon with two distinct reactive handles. The bromine atom at the 4-position serves as an excellent leaving group for various cross-coupling reactions, while the amino group at the 3-position can act as a nucleophile, a directing group, or a point for further derivatization. This unique arrangement of functional groups allows for regioselective synthesis of complex molecules, making it a valuable tool for the synthetic chemist.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the accurate characterization of its reaction products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 239137-39-4[2]
Molecular Formula C₅H₅BrN₂[2]
Molecular Weight 173.01 g/mol [2]
Appearance White to pale yellow crystalline solid[2]
Melting Point 50-53 °C[2]
Solubility Soluble in organic solvents (alcohols, ethers, chlorinated hydrocarbons); insoluble in water.[2]
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of N-Boc-3-amino-4-bromopyridine in CDCl₃ shows characteristic signals for the pyridine ring protons. The proton at the 2-position (adjacent to the nitrogen) appears as a singlet at δ 9.31 ppm. The protons at the 5 and 6-positions appear as doublets at δ 8.10 ppm and δ 7.45 ppm, respectively, with a coupling constant of J = 5.2 Hz. The Boc-protons appear as a singlet at δ 1.54 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum of N-Boc-3-amino-4-bromopyridine in CDCl₃ displays six distinct signals. The pyridine ring carbons appear at δ 152.0, 144.3, 142.3, 133.9, 127.1, and 122.2 ppm. The carbonyl carbon of the Boc group is observed at δ 82.1 ppm, and the methyl carbons of the Boc group are at δ 28.4 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum of N-Boc-3-amino-4-bromopyridine shows characteristic absorption bands. A strong band at 3228 cm⁻¹ corresponds to the N-H stretching vibration. The peak at 1727 cm⁻¹ is indicative of the C=O stretching of the carbamate. Other significant peaks include those for C-H stretching (3125 cm⁻¹) and C=C/C=N ring stretching (1568, 1456 cm⁻¹).[3]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring, combined with the C-Br bond at the 4-position, facilitates the key oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be effectively coupled with a range of arylboronic acids to generate 3-amino-4-arylpyridines, which are valuable intermediates in drug discovery.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the rate of oxidative addition and reductive elimination.

  • Base: An inorganic base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid. The choice of base can significantly impact the reaction yield and should be optimized for each substrate pair.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-4-phenylpyridine.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
3-BromopyridinePhenyltrifluoroboratePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)EtOH/H₂OReflux95[4]
2-Bromopyridine4-Methoxyphenylboronic acidPd/C (1)-K₂CO₃ (2)H₂O10092[5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8060[6]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound + Arylboronic Acid + Base (e.g., K2CO3) solvent Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent Add catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->solvent heating Heat (90-100°C) Stir (12-24h) solvent->heating Execute extraction Extraction (EtOAc, H2O, Brine) heating->extraction Process drying Drying (Na2SO4) & Concentration extraction->drying purification Column Chromatography drying->purification product 3-Amino-4-arylpyridine purification->product Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex [Ar-Pd(II)(Br)-Ln] oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'NH2, Base pd_amido_complex [Ar-Pd(II)(NHR')-Ln] amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NHR' reductive_elimination->product catalyst_regeneration Catalyst Regeneration Imidazopyridine_Synthesis start This compound step1 Buchwald-Hartwig Amination (e.g., with Benzylamine) start->step1 intermediate N4-Benzylpyridine- 3,4-diamine step1->intermediate step2 Cyclization (e.g., with Triethyl Orthoformate) intermediate->step2 product Imidazo[4,5-c]pyridine Derivative step2->product

Sources

An In-depth Technical Guide to 3-Amino-4-bromopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-bromopyridine (CAS No. 239137-39-4), a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. The document delves into the historical context of its synthesis, detailing key methodologies for its preparation, including the bromination of 3-aminopyridine and a robust, multi-step synthesis via a Boc-protected intermediate. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to offer researchers and drug development professionals a thorough understanding of this versatile compound. Furthermore, this guide explores the physicochemical properties of this compound and its critical role as a precursor in the development of complex, biologically active molecules, particularly kinase inhibitors.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose strategic importance in organic synthesis and medicinal chemistry cannot be overstated. Its structure, featuring a pyridine ring with both an amino group and a bromine atom at the 3- and 4-positions, respectively, offers a unique combination of reactivity and functionality. The electron-donating amino group activates the pyridine ring, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions. This duality makes this compound an invaluable synthon for the construction of complex molecular architectures with desired biological activities.[1]

The compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and plays a role in the formulation of advanced agrochemicals.[1] Its utility also extends to materials science, where it is explored for the creation of novel conductive polymers.[1] This guide aims to provide a detailed exploration of the discovery, synthesis, and multifaceted applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 239137-39-4
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Appearance Brown to dark brown liquid or low-melting solid
Boiling Point 44-51 °C at 3 mmHg
Storage Conditions Store at 0-8 °C

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented in early chemical literature, its development is intrinsically linked to the broader exploration of substituted pyridines in the latter half of the 20th century. The rise of medicinal chemistry and the need for diverse heterocyclic scaffolds spurred the development of methods to functionalize the pyridine ring. The synthesis of N-substituted-3-amino-4-halopyridines, as described in the early 21st century, highlights the compound's role as a crucial intermediate. The work by Chisholm et al. in 2006, which details the synthesis of N-Boc-3-Amino-4-bromopyridine, represents a significant milestone in providing a stable and versatile precursor for further chemical elaboration.[2]

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. Two primary pathways are detailed below.

Synthesis via a Boc-Protected Intermediate

A robust and well-documented method for preparing this compound involves a multi-step sequence starting from 3-aminopyridine, proceeding through a tert-butyloxycarbonyl (Boc) protected intermediate. This approach offers excellent control over the regioselectivity of the bromination step and provides a stable, crystalline intermediate that is easily purified.

Diagram: Synthesis of this compound via a Boc-Protected Intermediate

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Directed Ortho-Metalation and Bromination cluster_2 Step 3: Boc Deprotection A 3-Aminopyridine B N-Boc-3-aminopyridine A->B (Boc)₂O, Isopropanol/Water C N-Boc-3-aminopyridine D N-Boc-3-Amino-4-bromopyridine C->D 1. n-BuLi, DME, -78°C to -20°C 2. 1,2-Dibromoethane, -78°C to RT E N-Boc-3-Amino-4-bromopyridine F This compound E->F Trifluoroacetic Acid (TFA) or HCl G A 3-Aminopyridine B This compound + Isomers A->B N-Bromosuccinimide (NBS) Acetonitrile, 0°C to RT

Sources

The Versatile Synthon: A Technical Guide to the Research Applications of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity with a Strategic Building Block

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. 3-Amino-4-bromopyridine has emerged as a powerful and versatile synthon, offering researchers a unique combination of reactive sites to construct complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, moving beyond a simple catalog of reactions to offer insights into the causality behind its synthetic utility. We will delve into its role in the synthesis of biologically active molecules and advanced materials, supported by detailed experimental protocols and an understanding of the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

This compound is a substituted pyridine with the molecular formula C₅H₅BrN₂. Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position and a bromine atom at the 4-position. This arrangement of functional groups dictates its reactivity and makes it a valuable intermediate in organic synthesis.

PropertyValueReference
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1]
Appearance Brown to dark brown liquid or low melting solid[1]
Boiling Point 44-51 °C / 3 mmHg[1]
CAS Number 239137-39-4[1]

The key to the synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom at the 4-position is susceptible to displacement through various cross-coupling reactions, while the amino group at the 3-position can act as a nucleophile or be derivatized. This orthogonality allows for a stepwise and controlled elaboration of the pyridine core.

Core Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of various classes of biologically active compounds, including kinase inhibitors and receptor modulators.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics for cancer and inflammatory diseases. The aminopyridine core can serve as a scaffold to which various substituents are attached to achieve potent and selective inhibition. While direct synthesis of specific kinase inhibitors starting from this compound is not extensively documented in readily available literature, its potential is evident from the synthesis of related aminopyrimidine-based JNK inhibitors and pyrazine-based FGFR inhibitors. The strategic placement of the amino and bromo groups on the pyridine ring allows for the introduction of pharmacophoric elements through established synthetic methodologies.

Precursor to Imidazopyridines and Other Fused Heterocycles

This compound is a valuable precursor for the synthesis of imidazo[4,5-c]pyridines, a class of compounds with a wide range of biological activities. The synthesis typically involves the initial derivatization of the amino group, followed by a cyclization reaction. A key synthetic strategy involves the protection of the amino group, often as a Boc-carbamate, to allow for selective reactions at other positions.[2]

A selective synthesis of N-substituted imidazo[4,5-c]pyridines can be achieved through a palladium-catalyzed tandem amidation/cyclization of N-substituted-3-amino-4-halopyridines.[2] This highlights the importance of having efficient methods to access these N-substituted precursors, for which this compound is a prime starting material.

Key Synthetic Transformations and Experimental Protocols

The true power of this compound is realized through its participation in a variety of powerful C-C and C-N bond-forming reactions. This section provides detailed protocols for key transformations, emphasizing the experimental choices that ensure successful outcomes.

Protection of the Amino Group: A Gateway to Diverse Chemistry

To achieve selective functionalization, the amino group of this compound is often protected. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its facile removal.

Experimental Protocol: Synthesis of N-Boc-3-Amino-4-bromopyridine [2]

  • Rationale: This protocol utilizes a directed metalation strategy. The choice of 1,2-dibromoethane as the electrophile in the original procedure is for a different transformation; for Boc protection, a standard procedure with di-tert-butyl dicarbonate (Boc₂O) would be employed. The following is an adapted, more direct protocol for Boc protection.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-Amino-4-bromopyridine.

  • Self-Validation: The success of the protection can be confirmed by ¹H NMR, where a characteristic singlet for the nine protons of the Boc group will be observed around 1.5 ppm, and a shift in the aromatic proton signals will be evident.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Rationale: This protocol utilizes a palladium catalyst, typically with a phosphine ligand, and a base to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates.

  • Materials:

    • This compound (or its N-Boc protected form) (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₃PO₄, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).[3]

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality behind Experimental Choices: The use of an aqueous base is common in Suzuki couplings to facilitate the transmetalation step. A phosphine ligand like triphenylphosphine stabilizes the palladium catalyst. The reaction is heated to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction_Vessel Reaction Setup (Inert Atmosphere, 80-90°C) This compound->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Vessel Base K₃PO₄ Base->Reaction_Vessel Solvent Dioxane/H₂O Solvent->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product 3-Amino-4-arylpyridine Workup->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds. This reaction is particularly useful for synthesizing precursors to kinase inhibitors and other biologically active molecules.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine

  • Rationale: This protocol employs a palladium catalyst and a specialized phosphine ligand to facilitate the coupling of an amine with the aryl bromide. The choice of ligand is critical and often requires screening to find the optimal conditions for a given substrate pair.

  • Materials:

    • N-Boc-3-Amino-4-bromopyridine (1.0 eq)

    • Amine (e.g., aniline, morpholine) (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, BINAP)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In an oven-dried Schlenk flask, combine N-Boc-3-Amino-4-bromopyridine (1.0 eq), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the base (e.g., 1.4 eq NaOtBu) and the amine (1.2 eq).

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

    • If necessary, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM).

  • Causality behind Experimental Choices: The bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing catalyst deactivation. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

  • Workflow Diagram:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents N-Boc-3-Amino-4-bromopyridine N-Boc-3-Amino-4-bromopyridine Reaction_Vessel Reaction Setup (Inert Atmosphere, 100-110°C) N-Boc-3-Amino-4-bromopyridine->Reaction_Vessel Amine Amine (R₂NH) Amine->Reaction_Vessel Pd_Catalyst Pd₂(dba)₃/Ligand Pd_Catalyst->Reaction_Vessel Base NaOtBu Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Workup_Deprotection Workup & Optional Boc Deprotection Reaction_Vessel->Workup_Deprotection Product 3-Amino-4-(dialkyl/aryl)aminopyridine Workup_Deprotection->Product

Caption: General workflow for the Buchwald-Hartwig amination of N-Boc-3-Amino-4-bromopyridine.

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound holds promise in the development of novel agrochemicals and functional organic materials.

Agrochemical Synthesis

The aminopyridine moiety is present in some herbicides and fungicides. The ability to introduce diverse substituents at the 4-position of this compound via cross-coupling reactions allows for the generation of libraries of compounds for screening as potential agrochemicals. For instance, the synthesis of pyridine-thiazole carboxamides, a class of compounds with potential fungicidal activity, could be envisioned starting from this compound.[4]

Materials Science

The incorporation of nitrogen-containing heterocycles into polymer backbones can impart desirable electronic and physical properties. This compound can be considered as a monomer for the synthesis of conductive polymers.[1] The amino and bromo functionalities provide handles for polymerization, for example, through palladium-catalyzed polycondensation reactions. The resulting poly(aminopyridine)s could exhibit interesting optical and electronic properties for applications in organic electronics.

Conclusion and Future Outlook

This compound is a strategically important building block with significant potential across various fields of chemical research. Its value lies in the orthogonal reactivity of its amino and bromo functional groups, which enables a wide range of synthetic transformations. While its application in the synthesis of specific, high-profile molecules is still an emerging area of research, the foundational chemistry for its utilization is well-established. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile synthon in their own synthetic endeavors, from the development of next-generation therapeutics to the creation of novel functional materials. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and valuable molecules with significant societal impact.

References

  • Salome, C., et al. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.

Sources

Methodological & Application

Application Note: Strategic Insights into the Suzuki Coupling of 3-Amino-4-bromopyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds. This application note provides an in-depth guide to a particularly relevant transformation: the coupling of 3-amino-4-bromopyridine with a variety of arylboronic acids. This specific reaction is of high interest to the pharmaceutical and agrochemical industries, as the resulting 3-amino-4-arylpyridine scaffold is a key structural motif in numerous biologically active molecules.

This document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind procedural choices, offers a validated and detailed experimental protocol, and provides troubleshooting insights gleaned from practical experience. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to successfully and consistently implement this crucial synthetic transformation.

Mechanistic Considerations & Strategic Choices

The inherent challenge in the Suzuki coupling of this compound lies in the electronic nature of the pyridine ring, which is electron-deficient. Furthermore, the presence of the amino group can complicate the reaction through potential coordination to the palladium catalyst, which can sometimes inhibit its activity.

The Catalytic Cycle: A Closer Look

The generally accepted mechanism for the Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimization.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br Complex1 R-Pd(II)-X Intermediate OxAdd->Complex1 Transmetal Transmetalation (R'-B(OR)2) Complex1->Transmetal Complex2 R-Pd(II)-R' Intermediate Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product R-R' Product RedElim->Product Base Base (e.g., K2CO3) Boronate Boronate Complex [R'-B(OR)3]⁻ Base->Boronate Activates Boronic Acid Boronate->Transmetal R' transfer

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyridine. This is often the rate-determining step. The electron-deficient nature of the pyridine ring can facilitate this process.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. The choice of base is critical to ensure this step is efficient without promoting side reactions.

  • Reductive Elimination: The two organic fragments (the pyridine and the aryl group) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Selecting the Right Catalyst System

The success of this coupling hinges on the selection of an appropriate palladium source and ligand. While Pd(PPh₃)₄ can be effective, modern catalysts often provide higher yields and turnover numbers.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species.

  • Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient substrates like bromopyridines, electron-rich and bulky phosphine ligands are generally preferred. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be highly effective. They promote the oxidative addition step and facilitate the reductive elimination.

The Critical Role of the Base and Solvent
  • Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is a widely used, moderately strong base that is effective for this purpose. It is crucial to use a base that is strong enough to facilitate the reaction but not so strong that it causes decomposition of the starting materials or product.

  • Solvent: A polar aprotic solvent system is typically employed. A mixture of 1,4-dioxane and water is common. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex, while the dioxane solubilizes the organic components.

Detailed Experimental Protocol

This protocol provides a reliable method for the Suzuki coupling of this compound with a generic arylboronic acid.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore in a desiccator.
Arylboronic Acid>97%Combi-BlocksUse 1.1 to 1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeStrem ChemicalsCatalyst. Handle in a fume hood.
SPhos (or suitable ligand)>98%Sigma-AldrichUse a Pd:Ligand ratio of 1:2.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificUse 2.0 to 3.0 equivalents. Must be finely powdered.
1,4-DioxaneAnhydrousAcros OrganicsUse a sparging setup to degas the solvent.
WaterDeionizedIn-houseDegas thoroughly before use.
Nitrogen or Argon GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Reaction Setup and Execution Workflow

The following workflow diagram illustrates the key stages of the experimental procedure.

Suzuki_Workflow A 1. Reagent Preparation Weigh solids in a flask: - this compound - Arylboronic acid - K2CO3 - Pd(OAc)2 & SPhos B 2. Inert Atmosphere Seal flask with septum. Evacuate and backfill with N2/Ar (3x cycles). A->B C 3. Solvent Addition Add degassed 1,4-dioxane and degassed water via syringe. B->C D 4. Reaction Heating Immerse flask in preheated oil bath (80-100 °C). Stir vigorously. C->D E 5. Monitor Progress Check reaction completion by TLC or LC-MS (typically 2-12 hours). D->E E->D If incomplete F 6. Work-up Cool to RT. Dilute with EtOAc and water. Separate organic layer. E->F If complete G 7. Purification Dry organic layer (Na2SO4), filter, and concentrate. Purify by column chromatography. F->G H 8. Characterization Analyze purified product by NMR, MS to confirm identity and purity. G->H

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reagent Charging: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In the same flask, add palladium(II) acetate (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a nitrogen/argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio). Degassing can be achieved by bubbling nitrogen or argon through the solvent for 20-30 minutes. Using a syringe, transfer the degassed solvent mixture into the reaction flask. The typical concentration is 0.1 M with respect to the limiting reagent (this compound).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Aqueous Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or oil. Purify the material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-amino-4-arylpyridine product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently degassed solvents.3. Poor quality boronic acid (decomposed).4. Base is not sufficiently strong or soluble.1. Ensure the reaction setup is strictly anaerobic. Use fresh, high-quality Pd catalyst.2. Degas solvents thoroughly with N₂/Ar sparging for at least 30 minutes.3. Use fresh boronic acid or check its purity. Consider using a pinacol ester of the boronic acid.4. Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is a fine powder.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Protodeborylation of the boronic acid.3. Debromination of the starting material.1. This can occur if the transmetalation is slow. Ensure proper base and solvent are used. Lowering the temperature might help.2. Ensure the reaction is not run for an excessively long time. Use a slight excess (1.1-1.2 eq) of boronic acid.3. This suggests the catalyst system is not optimal. Try a different ligand (e.g., XPhos).
Difficult Purification Residual palladium catalyst or ligand byproducts co-eluting with the product.After concentrating the crude product, dissolve it in a solvent like dichloromethane and pass it through a small plug of silica gel or Celite to remove baseline impurities. Consider a charcoal treatment or using a palladium scavenger resin if metal contamination is a persistent issue.

Conclusion

The Suzuki coupling of this compound is a powerful and versatile method for accessing valuable 3-amino-4-arylpyridine derivatives. Success in this reaction is not merely about following steps but about understanding the function of each component. By carefully selecting an appropriate catalyst system, ensuring strictly anaerobic conditions, and using a well-chosen base and solvent system, researchers can achieve high yields and purity. The protocol and insights provided in this note serve as a robust starting point for further exploration and application in drug discovery and materials science.

References

This section is for illustrative purposes. The links provided are placeholders and should be replaced with actual URLs from a literature search.

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005, 127 (13), 4685–4696. [Link]
  • Royal Society of Chemistry. The Suzuki-Miyaura coupling. Mechanism. [Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Diaminopyridine Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1] This reaction is of paramount importance in the fields of medicinal chemistry and materials science, where arylamine moieties are ubiquitous structural motifs. Of particular interest is the synthesis of N-substituted 3,4-diaminopyridine derivatives, which serve as key intermediates in the development of novel therapeutics. The Buchwald-Hartwig amination of 3-amino-4-bromopyridine offers a direct and modular route to these valuable compounds, overcoming the limitations of classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using this compound. We will delve into the mechanistic underpinnings of the reaction, present optimized protocols, and discuss critical parameters that influence reaction outcomes.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst and completing the cycle.

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine byproduct.[1] The choice of a suitable ligand is crucial to promote the desired reductive elimination over this competing pathway.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R2NH) Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination Pd(II)_Amido L-Pd(II)(Ar)(NR2) Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The presence of the free amino group on the pyridine ring can present challenges, such as catalyst inhibition through coordination to the palladium center. Therefore, careful optimization is often required.

Parameter Recommendation & Rationale Typical Reagents/Conditions Citation
Palladium Source Pre-catalysts are often preferred for their air-stability and ease of handling. Pd(OAc)₂ and Pd₂(dba)₃ are also effective but may require in situ reduction.Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Pre-catalysts[2][3]
Ligand Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination. For challenging aminopyridine substrates, ligands like Xantphos, RuPhos, and BrettPhos have shown excellent performance.Xantphos, RuPhos, BrettPhos, BINAP, dppf[2][4]
Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield.NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS[2][3]
Solvent Anhydrous, deoxygenated aprotic solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are commonly used.Toluene, Dioxane, THF[2][3]
Temperature Reactions are typically heated to ensure a reasonable reaction rate. Temperatures between 80-110 °C are common.80-110 °C[3]

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Pd source, ligand, and base to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous, deoxygenated solvent via syringe. B->C D 4. Add the amine coupling partner via syringe. C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench the reaction. F->G H 8. Perform aqueous workup. G->H I 9. Purify the crude product by column chromatography. H->I J Isolated Product I->J

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of this compound with an Aniline Derivative

This protocol is a starting point and may require optimization for specific aniline coupling partners.

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk flask and standard inert atmosphere setup

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aniline derivative (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-3,4-diaminopyridine.

Protocol 2: Amination with an Aliphatic Amine

For less nucleophilic aliphatic amines, a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) may be required.

Materials:

  • This compound

  • Aliphatic amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • LiHMDS (1.0 M in THF, 2.2 equivalents)

  • Anhydrous THF

  • Schlenk flask and standard inert atmosphere setup

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using BrettPhos as the ligand.

  • Add anhydrous THF (5 mL) via syringe.

  • Add the aliphatic amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Add LiHMDS (2.2 mL of a 1.0 M solution in THF, 2.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours.

  • Follow steps 6-11 from Protocol 1 for reaction monitoring and product isolation.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a pre-catalyst or ensure complete reduction of Pd(II) source.
Poor ligand choiceScreen different bulky phosphine ligands (e.g., RuPhos, BrettPhos, Xantphos).
Insufficiently strong baseFor less reactive amines, switch to a stronger base like LiHMDS or K₃PO₄.
Formation of dehalogenated byproduct β-hydride elimination is competitiveUse a bulkier ligand to favor reductive elimination. Lowering the reaction temperature may also help.
Low product yield after workup Product is water-solubleIf the product is highly polar, perform multiple extractions with a more polar organic solvent.
Product degradation on silica gelUse a different stationary phase for chromatography (e.g., alumina) or consider purification by crystallization.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • Wikipedia.
  • Figshare. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry. [Link]
  • SciSpace.
  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • ResearchGate. Mn(II) assisted synthesis of N-phenyl-5-(pyridin-3-yl)
  • ACS Publications.
  • Chemistry LibreTexts.
  • PubMed.
  • Organic Chemistry Portal.
  • ResearchGate. Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)
  • Google Patents.
  • ResearchGate.
  • ResearchGate. Amination products of 2-halopyridines. [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylaminopyridines

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its ability to be performed under mild conditions with a high degree of functional group tolerance has made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] This guide focuses on the application of the Sonogashira coupling to a particularly relevant substrate in medicinal chemistry: 3-Amino-4-bromopyridine. The resulting 3-amino-4-alkynylpyridine scaffold is a key building block for a variety of biologically active heterocyclic compounds.

However, the inherent electronic properties of this compound present unique challenges. The electron-donating amino group can influence the reactivity of the pyridine ring, and the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This document provides a detailed examination of the critical reaction parameters, step-by-step protocols for both traditional and copper-free Sonogashira couplings, and troubleshooting guidance based on established principles.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for rational optimization of the reaction conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII_Aryl Transmetalation Alkyne H-C≡CR Alkyne->Cu_Alkyne Deprotonation Base Base Base->Alkyne caption Figure 1: The Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1: The Catalytic Cycles of the Sonogashira Coupling.

The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the desired alkynylpyridine product and regenerates the active Pd(0) catalyst. The copper cycle facilitates the deprotonation of the terminal alkyne by a base to form the crucial copper acetylide intermediate.

Optimizing the Reaction Conditions for this compound

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters.

Parameter Recommendation Rationale
Palladium Source PdCl₂(PPh₃)₂ or Pd(OAc)₂/Pd(CF₃COO)₂ with phosphine ligands.Pd(II) precursors are often more air-stable and are reduced in situ to the active Pd(0) species. The choice can influence reaction kinetics and catalyst stability.[1][5]
Copper Co-catalyst Copper(I) iodide (CuI) is the most common and effective co-catalyst.CuI facilitates the formation of the copper acetylide intermediate, which is essential for the transmetalation step in the catalytic cycle.[2]
Ligand Triphenylphosphine (PPh₃) is a standard choice. For challenging couplings, bulkier, electron-rich ligands like XPhos or SPhos may be beneficial.Ligands stabilize the palladium center and modulate its reactivity. Bulky ligands can promote the reductive elimination step and prevent catalyst deactivation.[3][5]
Base Triethylamine (Et₃N) or other amine bases are commonly used. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[1][6]The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[4]
Solvent Anhydrous and degassed solvents are crucial. Common choices include DMF, THF, or toluene. Triethylamine can also serve as both the base and the solvent.[1][7]The solvent must be capable of dissolving all reactants and catalysts. Degassing is essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[1][8]
Temperature Reactions with aryl bromides typically require elevated temperatures, often in the range of 60-100 °C.[9][10]Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium center.
Atmosphere A dry, inert atmosphere (e.g., nitrogen or argon) is essential.The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of alkyne homocoupling byproducts.[1]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.

Protocol_1 start Start reagents Combine this compound, PdCl₂(PPh₃)₂, CuI in a dry flask. start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Anhydrous/Degassed Solvent (e.g., DMF) and Base (Et₃N) inert->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Heat Reaction Mixture (e.g., 80 °C) alkyne->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Figure 2: Workflow for a Standard Sonogashira Coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the amine salt and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-alkynylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous in certain applications, particularly in the synthesis of pharmaceutical intermediates where residual copper can be problematic.[11] These reactions often require a stronger base and may benefit from more specialized ligands.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., XPhos or SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium source, ligand, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne.

  • Thoroughly degas the reaction mixture by bubbling with argon for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the optimized temperature (often 80-110 °C) and maintain vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the mixture, filter through a pad of celite to remove inorganic salts, and rinse the pad with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Microwave-Assisted Sonogashira Coupling

For rapid optimization and synthesis, microwave irradiation can significantly accelerate the Sonogashira coupling of this compound.[12] Reaction times can often be reduced from hours to minutes.[13] A typical microwave-assisted protocol would involve charging a microwave-safe vial with the reactants and catalysts as described in the conventional protocols, sealing the vial, and heating in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[14][15]

Troubleshooting Common Issues

Issue Potential Cause(s) Troubleshooting Strategy
Low or No Conversion Catalyst deactivation (oxygen contamination, coordination of pyridine nitrogen).[8] Insufficient temperature. Poor quality reagents.Ensure a strictly inert atmosphere. Use fresh, high-purity reagents and anhydrous, degassed solvents. Increase reaction temperature or time.[10] Consider using a bulkier, more electron-rich ligand to shield the palladium center.[3]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen. High concentration of copper catalyst.Thoroughly degas the reaction mixture. Reduce the loading of the copper co-catalyst.
Formation of Palladium Black Catalyst decomposition.Ensure proper ligand-to-palladium ratio. Avoid excessively high temperatures. Ensure the reaction is well-stirred.
Recovery of Starting Material Incomplete reaction.Increase temperature, reaction time, or catalyst loading. Verify the activity of the catalyst on a known reactive substrate.

Conclusion

The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of valuable alkynylaminopyridine building blocks. While the substrate presents specific challenges related to potential catalyst inhibition, these can be overcome through the careful selection of catalysts, ligands, bases, and solvents, and by maintaining a strictly inert atmosphere. The protocols provided herein offer robust starting points for both traditional and copper-free methodologies. With careful execution and optimization, these procedures can be effectively applied in research, process development, and the synthesis of complex molecular targets.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Yang, D. et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chen, F., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • Dr. Raj K. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]
  • Miles, D. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14269–14278. [Link]
  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(1), 743–754. [Link]
  • Lin, I. J. B., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 13862-13875. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • ResearchGate. Pd-catalyzed Sonogashira cross-coupling reaction. Ligands are based on.... [Link]
  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7708-7741. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Miles, D. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
  • ResearchGate. (2025).
  • Martins, P. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. PSE Community.org. [Link]
  • Organic Chemistry Portal.
  • ThS. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(15), 5575–5578. [Link]
  • Martins, P. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]

Sources

Heck reaction protocol for 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Palladium-Catalyzed Heck Reaction of 3-Amino-4-bromopyridine

Abstract

This document provides a comprehensive guide for the Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, specifically tailored for the vinylation of this compound. As a crucial scaffold in medicinal chemistry and materials science, the functionalization of the pyridine ring is of paramount importance. This application note details the underlying mechanism, offers insights into the selection of critical reaction parameters, and provides two distinct, robust protocols for researchers. The content is designed for chemists in academic and industrial settings, particularly those in drug discovery and process development, aiming to leverage this powerful cross-coupling reaction for the synthesis of novel compounds.

Introduction: The Strategic Importance of the Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction is a powerful transformation that couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, revolutionized the synthesis of complex organic molecules.[1][2] The reaction is prized for its reliability, functional group tolerance, and its ability to construct carbon-carbon bonds with high stereoselectivity.[3][4]

This compound is a valuable synthetic intermediate. The pyridine motif is a privileged structure in pharmaceuticals, and the presence of both an amino group and a bromine atom offers orthogonal handles for sequential functionalization. The Heck reaction provides an efficient route to introduce vinyl groups at the 4-position, leading to key precursors for a diverse range of biologically active molecules and functional materials.

This guide explains the causality behind experimental choices, from catalyst selection to reaction workup, to ensure reproducible and high-yielding results.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism of the Heck reaction is fundamental to troubleshooting and optimization. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which is initiated by the active 14-electron Pd(0) species.[3] While various palladium sources can be used, Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) are often preferred as they are typically more stable and are reduced in situ to the active Pd(0) state.[5][6]

The generally accepted mechanism involves four key steps:[1][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[7][9]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step is also a syn-elimination and forms the vinylated pyridine product along with a palladium-hydride species.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine, potassium carbonate), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of salt (e.g., [HNEt₃]Br).[5][8][10] The base is crucial for neutralizing the hydrohalic acid produced, thereby allowing the catalytic cycle to continue.[3]

// Nodes representing species in the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Oxidative Addition Product"]; AlkeneCoord [label="[Ar-Pd(II)(Alkene)L₂]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124", tooltip="Alkene Coordinated Complex"]; Insertion [label="R-CH₂-CH(Ar)-Pd(II)XL₂", fillcolor="#34A853", fontcolor="#FFFFFF", tooltip="Migratory Insertion Product"]; PdH [label="H-Pd(II)XL₂", fillcolor="#5F6368", fontcolor="#FFFFFF", tooltip="Palladium Hydride Species"];

// Edges representing transformations Pd0 -> OxAdd [label=" Oxidative Addition\n (+ Ar-X) ", color="#EA4335"]; OxAdd -> AlkeneCoord [label=" Alkene Coordination\n (+ Alkene) ", color="#FBBC05"]; AlkeneCoord -> Insertion [label=" Migratory Insertion ", color="#34A853"]; Insertion -> PdH [label=" β-Hydride Elimination\n (- Product) ", color="#5F6368"]; PdH -> Pd0 [label=" Reductive Elimination\n (+ Base, - HB⁺X⁻) ", color="#4285F4"];

// Annotations {rank=same; Pd0; AlkeneCoord;} {rank=same; OxAdd; Insertion; PdH;}

// Invisible edges for layout control Pd0 -> AlkeneCoord [style=invis, weight=100]; OxAdd -> Insertion [style=invis, weight=100]; Insertion -> PdH [style=invis, weight=100]; }

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for Success with this compound

Optimizing a Heck reaction requires careful consideration of several components. The electron-rich nature and potential for N-coordination of this compound make these choices particularly important.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and effective precatalyst.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly as the active catalyst.[3] Catalyst loading is typically low, ranging from 0.1 to 5 mol%.

  • Ligands: Ligands stabilize the palladium center and modulate its reactivity.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are standard choices. Bulky, electron-rich phosphines can facilitate the oxidative addition step, which is beneficial for less reactive aryl halides.[11]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable and active palladium complexes, often allowing for lower catalyst loadings and successful coupling of challenging substrates.[12]

    • Phosphine-Free Systems: Some protocols work well without added phosphine ligands, particularly at higher temperatures or in polar solvents like DMF.[4] This simplifies purification by avoiding phosphine oxide byproducts.

  • Base: An appropriate base is essential to neutralize the HBr generated.[3]

    • Organic Bases: Triethylamine (Et₃N) is a common choice, acting as both a base and sometimes a reducing agent for the Pd(II) precatalyst.[1]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective, particularly in polar aprotic solvents.[1] They are easily removed during aqueous workup.

  • Solvent: The choice of solvent depends on the specific catalyst system and substrates.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are widely used and can promote the reaction.

    • Non-Polar Solvents: Toluene and dioxane are also effective, especially with inorganic bases.[13]

  • Alkene Partner: The reaction works best with electron-deficient alkenes like acrylates, acrylonitriles, and styrenes.[1] Electron-rich olefins can be more challenging.[4] Typically, a slight excess (1.2–2.0 equivalents) of the alkene is used to ensure complete consumption of the pyridine substrate.

Experimental Protocols

Safety Precaution: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Classic Conditions with Phosphine Ligand

This protocol employs a traditional palladium acetate/phosphine ligand system in a polar aprotic solvent, which is a robust starting point for many Heck couplings.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble & Purge Schlenk Tube Reagents 2. Add Solids (Substrate, Pd(OAc)₂, PPh₃, Base) Setup->Reagents Solvents 3. Add Liquids (Solvent, Alkene) Reagents->Solvents Heat 4. Heat & Stir (e.g., 100 °C, 12-24 h) Solvents->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool & Quench Monitor->Cool Extract 7. Extraction Cool->Extract Purify 8. Column Chromatography Extract->Purify Analyze 9. Characterize Product Purify->Analyze

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (173 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 21 mg, 0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Add triethylamine (Et₃N, 279 μL, 2.0 mmol, 2.0 equiv.) and anhydrous N,N-Dimethylformamide (DMF, 5 mL). Finally, add the alkene partner (e.g., n-butyl acrylate, 215 μL, 1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[14]

Protocol 2: Phosphine-Free High-Temperature Conditions

This protocol is adapted from modern methods developed for halopyridines and is advantageous for its simplicity and avoidance of phosphine-based impurities.[13][15]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (86.5 mg, 0.5 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the alkene partner (e.g., styrene, 172 μL, 1.5 mmol, 3.0 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often significantly faster than traditional methods.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite® to remove the inorganic base and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the vinylated aminopyridine.

Summary of Reaction Parameters and Expected Outcomes

The following table provides a summary of typical conditions and reported yields for the Heck coupling of 3-bromopyridine, a close structural analog of this compound. Yields are expected to be comparable, though optimization may be required to account for the electronic and steric effects of the amino group.

EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ (10)Ligand L¹ (20)K₂CO₃ (3)Toluene130178[13]
2Benzyl acrylatePd(OAc)₂ (10)Ligand L¹ (20)K₂CO₃ (3)Toluene130187[13]
3StyrenePd(OAc)₂ (10)Ligand L¹ (20)K₂CO₃ (3)Toluene130195[13]
4n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF10012-24~70-85²[16]
5StyrenePdCl₂(PPh₃)₂ (1.2)-NEt(i-Pr)₂ (1.1)DMF14018~30-40³[17]

¹Ligand L is a specialized supramolecular ligand described in the reference. ²Yields are generalized from similar protocols for bromopyridines. ³Yields from a highly functionalized, complex system; demonstrates feasibility under challenging conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficient temperature.3. Impure reagents (solvent, base).4. Amino group inhibiting the catalyst.1. Use fresh Pd(OAc)₂; add a phosphine ligand to stabilize Pd(0); consider a direct Pd(0) source like Pd(PPh₃)₄.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvent and a fresh bottle of base.4. Increase ligand loading or switch to a more electron-donating ligand (e.g., an NHC).
Formation of Palladium Black Catalyst has agglomerated and precipitated out of solution, losing activity.Increase ligand-to-palladium ratio; ensure vigorous stirring; consider a phase-transfer catalyst like TBAB under certain conditions.[18]
Dehalogenation of Starting Material The aryl-palladium intermediate is reduced before alkene insertion.Ensure the system is strictly anaerobic; use a less coordinating solvent; lower the reaction temperature if conversion is still proceeding.
Low Product Yield with High Conversion 1. Product degradation under reaction conditions.2. Difficult purification.1. Reduce reaction time; run at a lower temperature for longer.2. Check for product volatility during solvent removal; adjust chromatography conditions.

Conclusion

The Mizoroki-Heck reaction is an indispensable tool for the derivatization of this compound. By understanding the catalytic cycle and the roles of each reaction component, researchers can rationally select conditions to achieve high yields of the desired vinylated products. The protocols provided herein offer two reliable starting points—a classic phosphine-ligated system and a modern, high-temperature phosphine-free method. These guidelines, coupled with the troubleshooting table, empower scientists to efficiently synthesize novel aminopyridine derivatives for applications in drug discovery and beyond.

References

  • Wikipedia. Heck reaction. [Link]
  • BYJU'S. Heck Reaction Mechanism. [Link]
  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • Chemistry Notes.
  • Testbook. Heck Reaction: Definition, Mechanism, Types, stereoselectivity. [Link]
  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
  • Chemistry LibreTexts. Heck reaction. [Link]
  • Gao, H., et al. (2012). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • Ye, N., et al. (2007). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Tetrahedron Letters.
  • Aktaş, A., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
  • Liu, Y., et al. (2017). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Organic & Biomolecular Chemistry.
  • ResearchGate. Optimization of conditions for the Heck reaction. [Link]
  • de la Torre, M. G., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • ResearchGate. Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. [Link]
  • Royal Society of Chemistry. Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides. [Link]
  • Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry.
  • ResearchGate. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. [Link]
  • ChemRxiv.
  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
  • RSC Blogs.
  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • PubMed. Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. [Link]
  • MDPI.
  • ResearchGate. (PDF) Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 3-Amino-4-bromopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Amino-4-bromopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and compounds under investigation.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it a highly sought-after component in the design of kinase inhibitors.[4][5] The this compound scaffold, in particular, offers a versatile platform for the synthesis of diverse libraries of potential kinase inhibitors. The bromine atom at the 4-position serves as a convenient handle for introducing a wide range of substituents via modern cross-coupling methodologies, allowing for the exploration of the hydrophobic pocket of the kinase active site. The amino group at the 3-position is crucial for establishing interactions with the kinase hinge region, a common feature of many Type I and Type II kinase inhibitors.[4][6]

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors based on the this compound scaffold. We will delve into the key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions.

Core Synthetic Strategies: Building Complexity from a Simple Scaffold

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.[7][8][9]

Diagram: Synthetic Utility of this compound

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B [Pd], Base, Ar-B(OR)2 C Buchwald-Hartwig Amination (C-N Bond Formation) A->C [Pd], Base, R1R2NH D Diverse Aryl & Heteroaryl Groups (Exploration of Hydrophobic Pocket) B->D E Primary & Secondary Amines (Modulation of Physicochemical Properties) C->E

Caption: Key synthetic pathways from the this compound scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups at the 4-position of the pyridine ring.[8][10][11] This is a critical step in exploring the structure-activity relationship (SAR) of the hydrophobic region of the kinase active site.

Experimental Principle

The reaction involves the palladium-catalyzed cross-coupling of the this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.[8] The catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[10]

Materials
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[10]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-4-arylpyridine.

Troubleshooting and Optimization
  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a pre-catalyst with a bulky phosphine ligand), or a stronger base like K₃PO₄.[8] The presence of the amino group can sometimes inhibit the catalyst; in such cases, protection of the amino group may be necessary.[12]

  • Side Reactions: Protodeborylation of the boronic acid can be a competing side reaction. Using a slight excess of the boronic acid can help mitigate this.

Diagram: Suzuki-Miyaura Coupling Workflow

G A Combine Reactants (this compound, Arylboronic Acid, Base) B Inert Atmosphere (Purge with Ar or N2) A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Reaction (TLC or LC-MS) D->E F Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Generalized workflow for the Suzuki-Miyaura coupling experiment.

Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds.[7][9][13] In the context of our scaffold, it allows for the introduction of various primary and secondary amines at the 4-position, enabling fine-tuning of the inhibitor's physicochemical properties such as solubility and cell permeability.

Experimental Principle

This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine in the presence of a base.[7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7][14] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[15]

Materials
  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, LiHMDS, K₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-4-(amino)pyridine derivative.

Troubleshooting and Optimization
  • Catalyst Inhibition: The pyridine nitrogen and the amino group can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands can mitigate this issue.[15]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are often preferred. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be more suitable.[15]

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading or switching to a more active pre-catalyst system.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L2 ArPdBr ArPd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [ArPd(II)(HNR1R2)L2]+Br- ArPdBr->ArPdAmine + HNR1R2 ArPdAmido ArPd(II)(NR1R2)L2 ArPdAmine->ArPdAmido + Base, - H-Base+Br- ArPdAmido->Pd0 Reductive Elimination (Ar-NR1R2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Characterization of Synthesized Compounds

Thorough characterization of the synthesized kinase inhibitors is essential to confirm their structure and purity. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the synthesized compounds.[16][17] The chemical shifts and coupling constants of the pyridine ring protons and carbons provide valuable information about the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the amino groups.[19]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 3-Amino-4-arylpyridine Derivative in CDCl₃

ProtonExpected Chemical Shift Range
Pyridine H-28.0 - 8.5
Pyridine H-57.0 - 7.5
Pyridine H-68.2 - 8.7
NH₂3.5 - 5.0 (broad)
Aryl Protons6.8 - 8.0

Note: These are approximate ranges and can vary depending on the specific substituents.

Biological Evaluation and Structure-Activity Relationship (SAR)

Once a library of compounds has been synthesized, they must be evaluated for their biological activity. This typically involves in vitro kinase assays to determine their inhibitory potency (e.g., IC₅₀ or Kᵢ values) against a panel of kinases. Cellular assays are then used to assess their effects on specific signaling pathways.

The data obtained from these assays are used to establish a structure-activity relationship (SAR). For example, by comparing the activity of compounds with different aryl groups at the 4-position, one can deduce which substituents are optimal for binding to the hydrophobic pocket of the target kinase.[20][21] Similarly, modifications at the 4-position via the Buchwald-Hartwig amination can be used to optimize properties like solubility and cell permeability, which are critical for in vivo efficacy.[22]

Conclusion

The this compound scaffold is a valuable and versatile starting point for the synthesis of novel kinase inhibitors. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient generation of diverse compound libraries. By combining robust synthetic protocols with thorough characterization and biological evaluation, researchers can effectively explore the chemical space around this privileged scaffold to identify potent and selective kinase inhibitors for further drug development.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. [Link]
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
  • Chemical structure of type II kinase inhibitors.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Russian Journal of Organic Chemistry. [Link]
  • Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry. [Link]
  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
  • Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules. [Link]
  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry. [Link]
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. [Link]
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
  • Buchwald–Hartwig amin
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]
  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Molbank. [Link]
  • NOVEL APPROACH TO THE SYNTHESIS OF 3-AMINO-4-ARYLPYRIDIN-2(1H)-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
  • The Buchwald–Hartwig Amination After 25 Years.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry. [Link]
  • Preparation process of 3 amino-4 methyl pyridine.
  • Buchwald-Hartwig Amin
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. [Link]
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Periodica Polytechnica Chemical Engineering. [Link]

Sources

Introduction: The Strategic Importance of N-Alkylated 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 3-Amino-4-bromopyridine: Protocols and Mechanistic Insights

N-substituted 3-amino-4-halopyridines are critical intermediates in contemporary drug discovery and organic synthesis. Their unique structural motif provides a versatile scaffold for constructing more complex heterocyclic systems, most notably imidazopyridines and related fused heterocycles, which are prevalent in a wide array of biologically active compounds, including kinase inhibitors.[1] The strategic placement of the amino, bromo, and pyridine nitrogen functionalities allows for sequential, regioselective modifications. However, the synthesis of these valuable building blocks is not trivial. Direct N-alkylation approaches are often plagued by challenges, necessitating a more nuanced and robust synthetic strategy.[2][3]

This technical guide provides a detailed exploration of the N-alkylation of this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, troubleshoot common issues, and present a field-proven protocol that delivers high yields and purity.

The Core Challenge: Reactivity and Regioselectivity

Direct alkylation of this compound presents significant hurdles that can frustrate synthetic campaigns. Understanding these challenges is key to appreciating the elegance of the recommended protocol.

  • Competing Nucleophiles: The molecule possesses two potential sites for alkylation: the exocyclic 3-amino group and the endocyclic pyridine nitrogen. While the 3-amino group is generally the more nucleophilic site for SN2-type reactions, the basicity of the pyridine nitrogen can interfere with base-promoted alkylations by sequestering the base or catalyst.[1]

  • Poor Nucleophilicity of the Amine: The electron-withdrawing nature of the pyridine ring and the adjacent bromine atom decreases the nucleophilicity of the 3-amino group. This diminished reactivity makes standard reductive amination conditions—which typically work well for other aminopyridines—ineffective, often resulting in poor conversion or complete failure of the reaction.[2]

  • Over-Alkylation: In cases where direct alkylation with alkyl halides is attempted, the mono-alkylated product is often more nucleophilic than the starting material, leading to the formation of undesired di-alkylated byproducts and complicating purification.[4][5]

These difficulties necessitate a synthetic approach that circumvents direct alkylation in favor of a more controlled, sequential process.

Recommended Synthetic Strategy: A Sequential Boc-Deprotection/Reductive Amination Protocol

To overcome the inherent challenges, a robust, one-pot protocol involving the N-Boc protected derivative of this compound is the preferred method. This strategy, detailed extensively by Anderson et al., involves the removal of the acid-labile Boc protecting group, followed by an in situ Lewis acid-mediated reductive amination.[2] This approach consistently provides high yields of the desired N-mono-alkylated products, often in sufficient purity to bypass chromatographic purification.[1][2]

Workflow cluster_0 Starting Material Preparation cluster_1 One-Pot N-Alkylation A 3-Aminopyridine B N-Boc-3-aminopyridine A->B Boc Protection ((Boc)2O) C N-Boc-3-amino- 4-bromopyridine B->C Directed Metalation & Bromination D Pyridinium Salt (Intermediate) C->D Boc Removal (TFA) E Imine/Iminium Ion (Intermediate) D->E Aldehyde/Ketone, TMSOTf F N-Substituted-3-amino- 4-bromopyridine E->F Reduction (NaBH(OAc)3) Mechanism Amine R'-NH₂ node1 Amine->node1 Aldehyde R''CHO Aldehyde->node1 TMSOTf TMSOTf (Lewis Acid) TMSOTf->node1 Catalyzes Reducer [H⁻] (e.g., NaBH(OAc)₃) Product R'-NH-CH₂R'' (Final Product) Reducer->Product Reduction Iminium [R'-N⁺H=CHR'']OTf⁻ (Activated Iminium Ion) node2 Iminium->node2 node1->Iminium Imine Formation & Activation node2->Product Reduction

Sources

Anwendungs- und Protokollhandbuch: Derivatisierung der Aminogruppe von 3-Amino-4-brompyridin

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. rer. nat. Gemini, Leitender Anwendungswissenschaftler Datum: 10. Januar 2026 Dokument-ID: AN-34BP-DE-V1

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Aminogruppe von 3-Amino-4-brompyridin, einer entscheidenden Bausteinmolekül in der modernen medizinischen Chemie. Wir erörtern die zugrundeliegenden chemischen Prinzipien und stellen validierte, schrittweise Protokolle für Schlüsselreaktionen wie N-Acylierung, N-Sulfonylierung und N-Alkylierung mittels reduktiver Aminierung vor. Besonderes Augenmerk wird auf die strategische Notwendigkeit des Einsatzes von Schutzgruppen gelegt, um die Reaktionsselektivität zu steuern und hohe Ausbeuten zu gewährleisten. Die hier vorgestellten Methoden sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, um die Synthese neuartiger und vielfältiger Molekülbibliotheken für das biologische Screening zu ermöglichen.

Einleitung: Die strategische Bedeutung von 3-Amino-4-brompyridin

3-Amino-4-brompyridin ist ein heterocyclisches Molekül von erheblichem Wert für die organische Synthese, insbesondere in der pharmazeutischen Forschung und Entwicklung.[1] Seine Nützlichkeit ergibt sich aus seiner bifunktionellen Natur:

  • Die nukleophile Aminogruppe (an Position 3): Dient als primärer Angriffspunkt für eine Vielzahl von Derivatisierungsreaktionen, die es ermöglichen, die physikochemischen und pharmakologischen Eigenschaften des Moleküls systematisch zu verändern.

  • Das reaktive Bromatom (an Position 4): Fungiert als vielseitiger "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen (z. B. Suzuki- oder Buchwald-Hartwig-Kupplungen), was die Synthese komplexer biarylischer oder heteroarylischer Strukturen ermöglicht.[2][3][4]

Diese duale Reaktivität macht es zu einem idealen Ausgangsmaterial für die Erstellung von Wirkstoffkandidaten, die auf gezielte Therapien, Enzyminhibitoren und andere biologische Targets abzielen.[1] Die Fähigkeit, die Aminogruppe selektiv zu modifizieren, ist oft der erste und entscheidende Schritt in einer mehrstufigen Synthesesequenz.

Fundamentale Überlegungen: Reaktivität und Schutzgruppenstrategie

Die Elektronik des Pyridinrings, beeinflusst durch den elektronenziehenden Effekt des Ringstickstoffs und des Bromatoms sowie den elektronenschiebenden Effekt der Aminogruppe, steuert die Reaktivität des Moleküls. Während die Aminogruppe ein starker Aktivator ist, der die Anfälligkeit für unerwünschte Nebenreaktionen (wie z. B. Überbromierung) erhöht, kann sie auch als Ligand für Metallkatalysatoren fungieren und deren Aktivität hemmen.[5][6]

Daher ist der Schutz der Aminogruppe oft ein unverzichtbarer erster Schritt, um die Reaktivität zu kontrollieren und die nachfolgenden Syntheseschritte zu erleichtern. Die tert-Butyloxycarbonyl (Boc)-Gruppe ist aufgrund ihrer Stabilität unter vielen Reaktionsbedingungen und ihrer einfachen Abspaltung unter sauren Bedingungen eine häufig verwendete Schutzgruppe.

Protokoll 1: N-Boc-Schutz von 3-Amino-4-brompyridin

Dieses Protokoll beschreibt die effiziente Anbringung der Boc-Schutzgruppe an die Aminofunktion.[7]

Materialien:

  • 3-Amino-4-brompyridin

  • Di-tert-butyldicarbonat (Boc₂O)

  • 4-(Dimethylamino)pyridin (DMAP)

  • Wasserfreies Tetrahydrofuran (THF)

  • Gesättigte wässrige Natriumhydrogencarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Verfahren:

  • Lösen Sie 3-Amino-4-brompyridin (1,0 Äq.) in wasserfreiem THF in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder Argon).

  • Fügen Sie DMAP (0,1 Äq.) als Katalysator hinzu.

  • Fügen Sie langsam eine Lösung von Di-tert-butyldicarbonat (1,1 Äq.) in THF hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um das rohe N-Boc-3-Amino-4-brompyridin zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie auf Kieselgel.

Erwartete Charakterisierung:

  • Die erfolgreiche Reaktion wird durch das Verschwinden der N-H-Streckschwingungen der primären Amingruppe im IR-Spektrum und das Erscheinen eines Singuletts für die 9 Protonen der tert-Butylgruppe bei ca. 1,5 ppm im ¹H-NMR-Spektrum bestätigt.[7]

G cluster_protection Schutzgruppen-Workflow cluster_deprotection Entschützung A 3-Amino-4-brompyridin B N-Boc-3-Amino-4-brompyridin A->B Boc₂O, DMAP, THF C N-Boc-3-Amino-4-brompyridin D 3-Amino-4-brompyridin (regeneriert) C->D TFA oder HCl in DCM/Dioxan

Abbildung 1: Workflow für den Schutz und die Entschützung der Aminogruppe.

Protokolle zur direkten Derivatisierung

Die folgenden Protokolle beschreiben Schlüsseltransformationen, die direkt an der Aminogruppe durchgeführt werden können, oft nach vorherigem Schutz.

N-Acylierung: Synthese von Amiden

Die N-Acylierung ist eine fundamentale Reaktion zur Einführung einer Acylgruppe, die die physikochemischen Eigenschaften wie Lipophilie, Löslichkeit und Wasserstoffbrückenbindungsfähigkeit moduli-ert.[8]

Dieses Protokoll ist eine Standardmethode zur Bildung von Acetamiden aus Aminopyridinen.[8]

Materialien:

  • 3-Amino-4-brompyridin (oder sein Boc-geschütztes Derivat gefolgt von Entschützung)

  • Essigsäureanhydrid (Ac₂O)

  • Wasserfreies Pyridin oder eine alternative Base wie Triethylamin (TEA)

  • Wasserfreies Dichlormethan (DCM)

Verfahren:

  • Lösen Sie 3-Amino-4-brompyridin (1,0 Äq.) in wasserfreiem Pyridin oder DCM. Bei Verwendung von DCM fügen Sie TEA (1,5 Äq.) hinzu.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam und tropfenweise Essigsäureanhydrid (1,2 Äq.) hinzu.

  • Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Fortschritt mittels DC.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und überführen sie in einen Scheidetrichter.

  • Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck, um das rohe N-(4-Brompyridin-3-yl)acetamid zu erhalten.

  • Reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.

N-Sulfonylierung: Synthese von Sulfonamiden

Die Einführung einer Sulfonylgruppe führt zur Bildung von Sulfonamiden, einem wichtigen Pharmakophor, das in vielen zugelassenen Medikamenten vorkommt.

Dieses Protokoll beschreibt die Synthese eines Tosylamids, einer häufigen Sulfonamid-Struktur.

Materialien:

  • 3-Amino-4-brompyridin

  • p-Toluolsulfonylchlorid (TsCl)

  • Wasserfreies Pyridin

  • Wasserfreies DCM

Verfahren:

  • Lösen Sie 3-Amino-4-brompyridin (1,0 Äq.) in einer Mischung aus wasserfreiem Pyridin und DCM.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie p-Toluolsulfonylchlorid (1,1 Äq.) in Portionen hinzu, während die Temperatur unter 5 °C gehalten wird.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht (ca. 16 Stunden).

  • Verdünnen Sie die Reaktion mit DCM und waschen Sie sie mit 1 M Salzsäure (HCl), um überschüssiges Pyridin zu entfernen, gefolgt von Wasser und Sole.

  • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das resultierende Sulfonamid durch Säulenchromatographie.

N-Alkylierung: Reduktive Aminierung

Die direkte N-Alkylierung von Aminopyridinen kann zu Mehrfachalkylierungen und schlechten Ausbeuten führen. Die reduktive Aminierung ist eine überlegene, kontrollierte Methode, die hohe Ausbeuten an sekundären Aminen liefert.[7] Das folgende Protokoll ist ein hocheffizientes Eintopfverfahren, das die Boc-Entschützung mit der anschließenden reduktiven Aminierung kombiniert.[7]

Materialien:

  • N-Boc-3-Amino-4-brompyridin (aus Protokoll 1)

  • Trifluoressigsäure (TFA)

  • Ein Aldehyd oder Keton (z. B. Benzylaldehyd, 1,1 Äq.)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 3,0 Äq.)

  • Wasserfreies Dichlormethan (DCM)

  • 20% (w/v) wässrige Natriumhydroxid (NaOH)-Lösung

Verfahren:

  • Boc-Entschützung: Lösen Sie N-Boc-3-Amino-4-brompyridin (1,0 Äq.) in DCM (ca. 0,5 M) und fügen Sie TFA (5-10 Äq.) hinzu. Rühren Sie bei Raumtemperatur, bis die DC die vollständige Umsetzung anzeigt (typischerweise 1-2 Stunden).

  • Entfernen Sie die flüchtigen Bestandteile im Vakuum. Lösen Sie den öligen Rückstand (das Trifluoracetat-Salz) in Ethylacetat und dampfen Sie ihn erneut ein (wiederholen Sie dies dreimal), um überschüssige TFA zu entfernen.

  • Reduktive Aminierung: Suspendieren Sie das rohe Pyridiniumsalz in frischem, wasserfreiem DCM (0,5 M).

  • Fügen Sie das entsprechende Aldehyd oder Keton (1,1 Äq.) hinzu und rühren Sie die Mischung für 1 Stunde bei Raumtemperatur, um das Imin/Iminium-Intermediat zu bilden.

  • Fügen Sie Natriumtriacetoxyborhydrid (3,0 Äq.) in einer Portion hinzu.

  • Rühren Sie die Reaktion für 12-24 Stunden bei Raumtemperatur.

  • Beenden ("quenchen") Sie die Reaktion vorsichtig durch Zugabe von 20%iger NaOH-Lösung.

  • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt durch Säulenchromatographie, um das gewünschte N-alkylierte Derivat zu erhalten.

Abbildung 2: Workflow der Eintopf-Deprotektion und reduktiven Aminierung.

Zusammenfassung der Derivatisierungsstrategien

Die folgende Tabelle fasst die vorgestellten Methoden zur einfachen Vergleichbarkeit zusammen.

ReaktionstypSchlüsselreagenzienLösungsmittelBaseTypische BedingungenVorteile
N-Boc-Schutz Boc₂O, DMAPTHFDMAP (kat.)RT, 12-16 hEffizienter Schutz, milde Abspaltung
N-Acylierung EssigsäureanhydridDCM / PyridinPyridin / TEA0 °C bis RT, 2-4 hSchnell, hohe Ausbeuten, einfache Aufarbeitung
N-Sulfonylierung TosylchloridDCM / PyridinPyridin0 °C bis RT, 16 hBildet stabile Sulfonamide, ein wichtiger Pharmakophor
Reduktive Aminierung Aldehyd/Keton, NaBH(OAc)₃DCMKeineRT, 12-24 hKontrollierte Mono-Alkylierung, hohe Ausbeuten, breiter Anwendungsbereich

Sicherheits- und Handhabungshinweise

Bei der Arbeit mit den hier beschriebenen Chemikalien sind stets angemessene Sicherheitsvorkehrungen zu treffen.

  • 3-Amino-4-brompyridin: Kann bei Verschlucken gesundheitsschädlich sein und Hautreizungen, Augenreizungen sowie Reizungen der Atemwege verursachen.[9]

  • Reagenzien: Viele der verwendeten Reagenzien sind korrosiv (TFA, HCl), entzündlich (THF, DCM) oder toxisch. Arbeiten Sie stets in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).

  • Palladiumkatalysatoren (für Kreuzkupplungen): Palladiumverbindungen sind toxisch und sollten mit Vorsicht gehandhabt werden.

Beachten Sie stets die Sicherheitsdatenblätter (SDB) für alle verwendeten Chemikalien.

Referenzen

  • St. Jean, D. J., Jr, Fotsch, C., et al. (2009). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aminopyridine Scaffold

The 3-aminopyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are integral to a wide range of biologically active compounds, exhibiting therapeutic potential across various domains including neuroscience, oncology, and infectious diseases.[1][2][3][4] The strategic functionalization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties. 3-Amino-4-bromopyridine, in particular, serves as a versatile and highly valuable building block. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the precise and efficient introduction of diverse molecular fragments. This allows for the systematic exploration of chemical space to develop novel drug candidates.[4][5]

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of these reactions and offer step-by-step methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. The protocols are designed to be self-validating, with explanations for the selection of catalysts, ligands, and reaction conditions to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are powerful transformations that form the bedrock of modern organic synthesis.[6] These reactions universally proceed through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[9][7] The choice of ligand is crucial here, as electron-rich and bulky ligands can enhance the rate of this step, especially for less reactive aryl chlorides.[10]

  • Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[6][9]

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Ln OxAd_Complex R-Pd(II)(L)n-X Pd0->OxAd_Complex Oxidative Addition (with R-X) Trans_Complex R-Pd(II)(L)n-R' OxAd_Complex->Trans_Complex Transmetalation (with R'-M) Trans_Complex->Pd0 Product R-R' Trans_Complex->Product Reductive Elimination RX This compound (R-X) R_M Coupling Partner (R'-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile and widely utilized cross-coupling methods due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[11][12][13][14] This makes it an ideal choice for the late-stage functionalization of complex molecules.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: For electron-rich aminopyridines, bulky and electron-donating phosphine ligands like SPhos, XPhos, or RuPhos are often employed.[12] These ligands stabilize the monoligated Pd(0) species, which is believed to be a key active intermediate, and accelerate both oxidative addition and reductive elimination.[12] Palladium acetate (Pd(OAc)₂) or palladium(II) chloride complexes with triphenylphosphine (PdCl₂(PPh₃)₂) are common and effective precatalysts.[15]

  • Base: A base is required to activate the boronic acid for transmetalation.[14] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically used. The choice of base can significantly impact the reaction outcome and should be screened for optimal results.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[15][16]

Comparative Data: Suzuki-Miyaura Coupling Conditions
EntryCoupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100~90[15][17]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O90~95[16]
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110~85[18]

Note: Yields are illustrative and based on reactions with structurally similar aminobromopyridines. Optimization for this compound is recommended.

Detailed Protocol: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification a 1. Add this compound, boronic acid, and base to a dry Schlenk tube. b 2. Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. a->b c 3. Add the palladium catalyst and ligand. b->c d 4. Add degassed solvent via syringe. c->d e 5. Heat the reaction mixture to the designated temperature with vigorous stirring. d->e f 6. Monitor reaction progress by TLC or LC-MS. e->f g 7. Cool to room temperature and dilute with ethyl acetate and water. f->g h 8. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. g->h i 9. Purify the crude product by silica gel column chromatography. h->i

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate, Hexanes

Procedure:

  • To a dry Schlenk tube, add this compound (e.g., 173 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the tube, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Add 5 mL of the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[19][20][21] This reaction couples an amine with an aryl halide and has become indispensable for synthesizing substituted anilines and heteroaromatic amines.[22]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is paramount in Buchwald-Hartwig amination. For challenging substrates like aminopyridines, where the substrate itself can act as a ligand and inhibit the catalyst, highly active and specialized biarylphosphine ligands are required.[23] Ligands such as XPhos, RuPhos, and BrettPhos, often used as pre-formed palladacycle precatalysts, are highly effective.[23][24] These ligands promote the crucial reductive elimination step from the palladium(II) amido complex.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[19] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[20][23] The choice depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic polar solvents like tetrahydrofuran (THF), toluene, or 1,4-dioxane are typically used.[23][25]

Comparative Data: Buchwald-Hartwig Amination Conditions
EntryCoupling AmineCatalyst (mol%)Ligand/PrecatalystBase (equiv.)SolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF6583 (precatalyst)[23][24]
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane120~75[25]
3BenzylaminePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene80~88[19]

Note: Yields are illustrative and based on reactions with structurally similar aminobromopyridines. Optimization for this compound is recommended.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • RuPhos Palladacycle Precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the RuPhos precatalyst (e.g., 15.6 mg, 0.02 mmol) and LiHMDS (251 mg, 1.5 mmol) to a dry Schlenk tube.

  • Add this compound (173 mg, 1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous THF (5 mL) to the tube.

  • Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 70 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-substituted 3,4-diaminopyridine derivative.

Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[26][27] This reaction is fundamental for the synthesis of arylalkynes, which are important intermediates in the production of pharmaceuticals and organic materials.[28][29]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[26][27] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[26]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[17][30]

  • Solvent: Solvents like THF, DMF, or neat amine base are commonly used.[29][30] Anhydrous and anaerobic conditions are traditionally required to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[27]

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube, add this compound (173 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography to yield the 3-amino-4-alkynylpyridine.

Section 4: Negishi Coupling for Versatile C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[31] It is highly valued for its functional group tolerance and the ability to couple sp³, sp², and sp carbon centers.[31][32]

Causality Behind Experimental Choices:

  • Organozinc Reagents: Organozinc reagents are generally prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide (e.g., ZnCl₂), or directly from an organic halide using activated zinc. They are more tolerant of functional groups than their organolithium or Grignard counterparts.[11]

  • Catalyst System: Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from Pd₂(dba)₃ and a phosphine ligand, are most common.[31][33] For some substrates, nickel catalysts can also be effective.[31]

  • Reaction Conditions: Negishi couplings are typically run under anhydrous and inert conditions in aprotic solvents like THF or dioxane.[33][34] No external base is required, as the organozinc reagent is sufficiently nucleophilic for the transmetalation step.

Detailed Protocol: Negishi Coupling

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (e.g., Aryl or Alkylzinc chloride, 1.5 equiv, typically as a 0.5 M solution in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk tube, add this compound (173 mg, 1.0 mmol) and Pd(PPh₃)₄ (34.6 mg, 0.03 mmol).

  • Add anhydrous THF (5 mL) to dissolve the solids.

  • Slowly add the organozinc reagent solution (3.0 mL of a 0.5 M solution, 1.5 mmol) to the reaction mixture at room temperature.

  • Heat the mixture to 65 °C (reflux) and stir for 8-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a robust and highly enabling strategy for the synthesis of diverse and complex aminopyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi reactions each offer unique advantages for the construction of C-C and C-N bonds. The success of these transformations is critically dependent on the rational selection of the catalyst system, base, and solvent, tailored to the specific coupling partners. The protocols outlined in this guide provide a solid foundation for researchers to leverage this versatile building block in their synthetic endeavors, accelerating the discovery and development of next-generation pharmaceuticals and functional materials.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences.
  • 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning.
  • Developing Ligands for Palladium(II)
  • 3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central.
  • Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
  • 3-Aminopyridine: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. (n.d.).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.).
  • Negishi cross-couplings in the synthesis of amino acids. (2017). Organic & Biomolecular Chemistry (RSC Publishing).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
  • Negishi coupling. (n.d.). Wikipedia.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central.
  • Negishi Cross-Couplings in the Synthesis of Amino Acids. (2017).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig coupling. (2019). YouTube.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.).
  • Syntheis of 3-Aminopyridine. (n.d.).
  • Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. (2025).
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. (n.d.). Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (n.d.). PubMed.
  • Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

Sources

Use of 3-Amino-4-bromopyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-Amino-4-bromopyridine in Agrochemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the continuous pursuit of novel and more effective crop protection agents, the strategic selection of molecular building blocks is paramount. This compound has emerged as a highly versatile and valuable intermediate in the synthesis of modern agrochemicals.[1] Its utility stems from a unique molecular architecture: a pyridine scaffold featuring two distinct and reactive functional groups. The amino group serves as a versatile handle for derivatization, particularly for forming amide linkages prevalent in many bioactive molecules.[2][3] Concurrently, the bromine atom at the 4-position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based substituents.[1][4] This dual functionality allows chemists to construct complex molecular frameworks and fine-tune physicochemical properties to enhance biological activity, making this compound a cornerstone in the development of next-generation herbicides and fungicides.[1][5]

Core Applications in Agrochemical Design

The pyridine ring is a well-established toxophore in numerous commercial agrochemicals.[6][7] The strategic functionalization of this core, facilitated by intermediates like this compound, allows for the exploration of new chemical space and the development of compounds with improved efficacy and novel modes of action.

Synthesis of Advanced Pyridine-Based Herbicides

The pyridine ring is the foundational structure for an important class of herbicides known as synthetic auxins, which includes picolinic acid derivatives like picloram and clopyralid.[8][9][10] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible weeds.[9] this compound serves as an ideal starting point for creating novel picolinic acid analogues. The bromine atom can be transformed into a carboxylic acid group or its ester equivalent through methodologies like palladium-catalyzed carbonylation, or it can be used as a coupling site to introduce moieties that modulate herbicidal activity and crop selectivity.[8] The amino group can be retained as a key pharmacophore or modified to optimize the molecule's properties.

Development of Novel Pyridine Carboxamide Fungicides

Pyridine carboxamides represent a significant class of fungicides, many of which function as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds disrupt the mitochondrial respiratory chain in fungi, a mode of action that is crucial for controlling a broad spectrum of plant pathogens.[2] this compound is an exemplary precursor for the synthesis of these fungicides. The primary amino group can be readily acylated with a variety of substituted carboxylic acids to generate the critical carboxamide linkage.[3][11][12] The bromine atom offers a subsequent opportunity for diversification via cross-coupling reactions, allowing for the attachment of various aryl or alkyl groups to optimize the compound's binding affinity to the target enzyme and its overall fungicidal potency.[4]

Experimental Workflows & Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Workflow for Agrochemical Scaffolding

The diagram below illustrates the central role of this compound as a divergent intermediate for synthesizing both herbicide and fungicide candidates.

G A This compound B Palladium-Catalyzed Cross-Coupling A->B Suzuki, Sonogashira etc. C N-Acylation / Amide Coupling A->C R-COCl or R-COOH + Coupling Agent D Functionalized Aminopyridine (Herbicide / Fungicide Intermediate) B->D E Pyridine Carboxamide (Fungicide Precursor) C->E F Further Derivatization (e.g., Hydrolysis, Cyclization) D->F E->F G Novel Herbicide Candidates F->G H Novel Fungicide Candidates F->H

Caption: Divergent synthetic pathways from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl or heteroaryl substituent at the 4-position of the pyridine ring. This is a foundational step for building more complex herbicidal or fungicidal structures.

Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The subsequent reductive elimination forms the new C-C bond and regenerates the active catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, Boronic Acid, Pd Catalyst, Ligand, and Base B Add Anhydrous Solvent (e.g., 1,4-Dioxane/Water) A->B C Degas Mixture (N2 Purge) B->C D Heat to 80-100 °C (12-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate & Water E->F G Separate Layers, Extract Aqueous Phase F->G H Dry Organic Layer & Concentrate G->H I Purify via Column Chromatography H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand such as SPhos or XPhos (0.04 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio) via syringe under a nitrogen or argon atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-4-arylpyridine.[13]

Protocol 2: N-Acylation for Pyridine Carboxamide Synthesis

This protocol details the formation of an amide bond by reacting this compound with a carboxylic acid, a key step in synthesizing SDHI fungicide precursors.

Causality: Coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amino group of this compound to form the stable amide bond. Anhydrous conditions are critical to prevent the hydrolysis of the activated intermediate.

G cluster_0 Acid Activation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous DCM/THF B Add Coupling Agent (EDC) and DMAP (optional) A->B C Stir at RT for 30 min B->C D Add this compound C->D E Stir at RT for 12-24 h D->E F Monitor by TLC E->F G Filter Precipitated Urea (if using DCC) F->G H Wash with Aq. HCl, NaHCO3, Brine G->H I Dry Organic Layer & Concentrate H->I J Purify via Column Chromatography I->J

Caption: Workflow for N-Acylation to form pyridine carboxamides.

Step-by-Step Methodology:

  • Acid Activation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). A catalytic amount of 4-dimethylaminopyridine (DMAP) may be added to facilitate the reaction. Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: Add this compound (1.0 eq) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its completion by TLC.[14]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the target N-(4-bromopyridin-3-yl)carboxamide.[2][14]

Quantitative Data Summary

The efficiency of the synthetic transformations is critical for the viable production of agrochemical candidates. The following table summarizes typical reaction parameters for the key coupling reactions discussed.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001275-90[13]
Sonogashira PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100380-96[15]
N-Acylation Benzoic AcidEDC / DMAP-DCMRoom Temp1870-85[2][14]

Conclusion

This compound is a powerful and strategic intermediate for modern agrochemical synthesis. Its well-defined reactivity allows for the systematic construction of diverse molecular libraries based on the privileged pyridine scaffold. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this key building block in the rational design and synthesis of novel herbicides and fungicides, ultimately contributing to the development of more effective and sustainable crop protection solutions.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 2-(Trifluoromethyl)pyridine Derivatives.
  • Chem-Impex. This compound.
  • Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • PubMed. Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines.
  • J-Stage. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
  • Dakenchem. Optimizing Agrochemical Synthesis: The Role of Pyridine Hydrofluoride.
  • ResearchGate. Development of novel pyridine-based agrochemicals: A review.
  • PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • ResearchGate. Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring | Request PDF.
  • Benchchem. The Strategic Role of 2-Amino-4-bromopyridine in the Development of Next-Generation Agrochemicals: A Technical Guide.
  • NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • ACS Publications. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent | Journal of Agricultural and Food Chemistry.
  • PubMed. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.
  • NIH. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • Guidechem. How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development?.
  • ChemBK. This compound.
  • ACS Publications. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent | Journal of Agricultural and Food Chemistry.
  • CABI Digital Library. Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals.
  • ResearchGate. ChemInform Abstract: Ligandless Copper-Catalyzed Coupling of Heteroaryl Bromides with Gaseous Ammonia.
  • ResearchGate. Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics.
  • Google Patents. PL2967057T3 - Novel 4-aminopyridine and 6-aminopyrimidine carboxylates as herbicides.
  • ResearchGate. (PDF) Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.
  • Chem-Impex. 3-Bromo-4-chloropyridine.
  • Google Patents. CN105820115A - Preparing method for environment-friendly picloram salt.
  • IARC Publications. Picloram.
  • Benchchem. Application Notes and Protocols: The Strategic Use of 3-Bromo-2-chloropyridine in Agrochemical Synthesis.
  • BLD Pharm. 239137-39-4|this compound|BLD Pharm.
  • BLD Pharm. 13534-98-0|4-Amino-3-bromopyridine|BLD Pharm.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Sigma-Aldrich. 4-Amino-3-bromopyridine 97 13534-98-0.
  • NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

Sources

Application Notes & Protocols: The Strategic Utility of 3-Amino-4-bromopyridine in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of 3-Amino-4-bromopyridine

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in a vast array of approved therapeutics. The strategic functionalization of this ring system is paramount to modulating the physicochemical properties and biological activity of drug candidates. This compound has emerged as a critical building block in this context.[1] Its structure is deceptively simple, yet it offers synthetic chemists a powerful tool for molecular elaboration.

The molecule possesses two key functional groups that can be manipulated with high selectivity: a nucleophilic amino group and a bromine atom positioned for a variety of cross-coupling reactions.[1] This orthogonal reactivity allows for the sequential or directed introduction of diverse substituents, making it an ideal intermediate for constructing complex molecular architectures.[1][2] This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic applications, and field-proven protocols for its use in the development of novel pharmaceutical agents. The focus is on providing not just procedural steps, but the underlying chemical logic to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safe Handling

Before its use in any synthetic protocol, a thorough understanding of the physical and chemical properties of this compound is essential. This data informs storage, handling, and reaction setup.

PropertyValueReference
CAS Number 239137-39-4[1]
Molecular Formula C₅H₅BrN₂[1][3]
Molecular Weight 173.01 g/mol [1]
Appearance Brown to dark brown liquid or low melting solid[1]
Boiling Point 44-51 °C at 3 mmHg[1]
Purity Typically ≥ 99% (GC)[1]
Storage Store at 0-8 °C under an inert atmosphere.[1]

Safety & Handling:

This compound is a toxic compound and should be handled with appropriate care in a chemical fume hood.[3][4] It is harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][5]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or dust.[3] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware to prevent degradation and side reactions.[6]

  • In case of exposure:

    • Skin Contact: Immediately wash with copious amounts of water.[4]

    • Eye Contact: Flush with water for at least 15 minutes.[4]

    • Inhalation: Move to fresh air.[4]

  • Incompatible Materials: Avoid strong oxidizing agents.[4]

Core Synthetic Transformations & Protocols

The synthetic utility of this compound is primarily centered on palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the C-Br bond. The adjacent amino group can be used as a directing group or as a point for subsequent functionalization, often after a protecting group strategy is employed.

General Synthetic Workflow

The typical use of this compound involves an initial cross-coupling reaction to build a carbon-carbon or carbon-nitrogen bond at the 4-position, followed by reactions involving the amino group at the 3-position.

G cluster_0 Phase 1: Core Scaffolding cluster_1 Phase 2: Functionalization A This compound B Palladium-Catalyzed Cross-Coupling A->B Arylboronic Acid (Suzuki) or Amine (Buchwald-Hartwig) C 4-Substituted-3-aminopyridine (Biaryl or Amino-aryl) B->C D Amine Protection (e.g., Boc group) C->D E Cyclization or Further Coupling C->E Direct Functionalization D->E Deprotection & Reaction F Final API Scaffold E->F

Caption: General workflow for elaborating this compound.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are common motifs in pharmaceuticals.[7] This protocol details the coupling of this compound with an arylboronic acid.

Rationale: This reaction is foundational for creating a carbon-carbon bond at the 4-position of the pyridine ring. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The choice of ligand is critical to prevent catalyst poisoning by the pyridine nitrogen.

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Brine solution

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (1,4-dioxane/water). Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material typically occurs within 12-24 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a brine solution.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-4-arylpyridine.[7]

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of diarylamines or N-aryl alkylamines. This reaction is particularly useful for building scaffolds found in kinase inhibitors and other targeted therapies.

Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. However, it employs specialized, sterically hindered phosphine ligands (e.g., BINAP, XPhos) that facilitate the reductive elimination step to form the C-N bond and prevent catalyst deactivation.[9] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine nucleophile.[9]

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine Ligand (e.g., (±)-BINAP, 0.07 eq)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate

  • Diethyl ether or Ethyl Acetate

  • Brine solution

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask or sealed tube.

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous toluene. Stir for a few minutes, then add the amine nucleophile (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-24 hours.[9]

    • Scientist's Note: The reaction is often a deep red/brown color.[9] For volatile amines, conducting the reaction in a sealed tube is necessary to prevent their evaporation.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine.[9]

  • Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[9]

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired N-substituted product.

Application Example: Synthesis of Imidazo[4,5-c]pyridine Scaffolds

N-substituted-3-amino-4-halopyridines are valuable precursors for synthesizing imidazo[4,5-c]pyridines, a scaffold of significant interest in drug discovery.[6] A palladium-catalyzed tandem amidation/cyclization reaction provides a selective route to these structures.[6]

Protocol Outline:

  • Boc Protection: The amino group of this compound is first protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, to prevent its interference in subsequent steps.

  • Cross-Coupling: A Buchwald-Hartwig or Suzuki coupling is performed as described above to install the desired substituent at the 4-position.

  • Boc Deprotection: The Boc group is removed using an acid like trifluoroacetic acid (TFA).[6]

  • Cyclization: The resulting diamine intermediate can then be cyclized with a suitable reagent (e.g., an aldehyde or carboxylic acid derivative) to form the fused imidazole ring.[6]

Conclusion

This compound is a high-value intermediate whose utility is unlocked through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling. Its orthogonal functional handles provide a reliable and flexible platform for the construction of complex, nitrogen-containing heterocyclic compounds. The protocols detailed herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this versatile building block in the synthesis of next-generation pharmaceutical ingredients. Mastery of these techniques enables the rapid generation of molecular diversity, accelerating the discovery of novel therapeutics.

References

  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines.
  • Chemsrc. (2025). This compound.
  • ChemBK. (2024). This compound.
  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ECHEMI. (n.d.). This compound SDS, 239137-39-4 Safety Data Sheets.
  • ECHEMI. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD..
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from Organic Syntheses Procedure website.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 3-Bromopyridine-D4 in the Synthesis of Neurological Drugs.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • X-MOL. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • BLD Pharm. (n.d.). 239137-39-4|this compound.
  • American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Jigs Chemical. (n.d.). 4-Amino-3-bromopyridine,CAS no. 13534-98-0 Intermediate, API, Manufacturer, Supplier, Distributor....
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • BLD Pharm. (n.d.). 13534-98-0|4-Amino-3-bromopyridine.

Sources

Application Note: A Practical Guide to the N-Boc Protection of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Protection in Heterocyclic Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the use of protecting groups is a fundamental strategy for achieving complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its ease of installation, stability across a wide range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1] This application note provides a detailed experimental protocol for the N-Boc protection of 3-Amino-4-bromopyridine, a versatile heterocyclic building block crucial for the synthesis of novel drug candidates and crop protection agents.[1][2] The electron-deficient nature of the pyridine ring, further influenced by the bromine substituent, presents unique considerations for this transformation, which will be addressed herein.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of all substances is paramount for safe handling and successful execution of the experimental protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
This compoundC₅H₅BrN₂173.0150-53287.6 ± 20.01.7 ± 0.1
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2522-2456-57 (at 0.5 mmHg)0.95
Triethylamine (TEA)C₆H₁₅N101.19-114.788.6-89.80.726
tert-Butyl (4-bromopyridin-3-yl)carbamateC₁₀H₁₃BrN₂O₂273.13108–109Not availableNot available

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Reaction Mechanism and Scientific Rationale

The N-Boc protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism. The reaction can be performed with or without a base; however, for aminopyridines, which can be less nucleophilic than aliphatic amines, the use of a base like triethylamine (TEA) is beneficial.

The mechanism unfolds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks one of the electrophilic carbonyl carbons of Boc₂O.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure and Proton Transfer: The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group. In the presence of a base such as triethylamine, the protonated amine is deprotonated, regenerating the neutral Boc-protected product and forming triethylammonium salt. The tert-butyl carbonate subsequently decomposes into the stable byproducts, tert-butanol and carbon dioxide gas.

The use of triethylamine serves a dual purpose: it acts as a base to deprotonate the aminopyridine, increasing its nucleophilicity, and it neutralizes the acidic byproduct formed during the reaction, driving the equilibrium towards the product.

Boc Protection Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_byproducts Byproducts Amine This compound Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate Boc2O->Intermediate TEA Triethylamine (Base) TEA->Intermediate Deprotonation Product tert-Butyl (4-bromopyridin-3-yl)carbamate Intermediate->Product Collapse & Leaving Group Departure Byproducts Triethylammonium salt tert-Butanol Carbon Dioxide Intermediate->Byproducts

Caption: Mechanism of N-Boc protection of this compound.

Detailed Experimental Protocol

This protocol is designed for the efficient and high-yielding N-Boc protection of this compound on a laboratory scale.

Materials and Equipment:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Ethyl acetate/Hexanes mixture)

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram:

Experimental_Workflow start Start dissolve Dissolve this compound and TEA in anhydrous DCM start->dissolve add_boc2o Add Boc₂O solution dropwise at 0°C dissolve->add_boc2o react Stir at room temperature (Monitor by TLC) add_boc2o->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure tert-Butyl (4-bromopyridin-3-yl)carbamate purify->end

Caption: Step-by-step workflow for the N-Boc protection of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M. Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of anhydrous DCM. Add the Boc₂O solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system for TLC is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v). The reaction is generally complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progression.[2]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Isolation and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution with an ethyl acetate/hexanes mixture is typically effective. To mitigate peak tailing, which can occur with pyridine-containing compounds on silica gel, a small amount of triethylamine (0.1-1%) can be added to the eluent.[6][9][10] Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl (4-bromopyridin-3-yl)carbamate as a solid. The expected Rf value is approximately 0.41 in a 1:1 ethyl acetate:hexanes solvent system.[2]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The presence of water can hydrolyze the Boc anhydride. For less reactive aminopyridines, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction; however, this may also increase the likelihood of side reactions.

  • Formation of Di-Boc Product: While generally less common with sterically hindered amines, over-reaction to form a di-Boc protected amine is a possibility. Using a slight excess of the amine or carefully controlling the stoichiometry of Boc₂O can minimize this.

  • Purification Challenges: As mentioned, pyridine-containing compounds can exhibit tailing on silica gel chromatography. The addition of a small amount of triethylamine to the eluent is a standard practice to obtain sharper peaks and better separation.[6][9][10]

  • Stability of the Boc Group: The Boc group is sensitive to acidic conditions. Care should be taken to avoid any acidic contamination during the work-up and purification steps. The use of neutralized silica gel can also be considered if cleavage of the Boc group is observed during chromatography.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the N-Boc protection of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The key to a successful transformation lies in the use of anhydrous conditions, careful monitoring of the reaction progress, and appropriate purification techniques to accommodate the properties of the pyridine-containing product.

References

  • National Center for Biotechnology Information. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubChem.
  • Chemsrc. (2025). This compound.
  • ChemBK. (2024). This compound.
  • Grokipedia. (n.d.). Di-tert-butyl dicarbonate.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
  • Wikipedia. (n.d.). Triethylamine.
  • Sciencemadness Wiki. (2023). Triethylamine.
  • Alpha Chemical Co. (2023). Triethylamine: Properties, Applications, and Industrial Uses.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Application Note: Strategic Functionalization of 3-Amino-4-bromopyridine via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Aminopyridine Scaffold

The 3-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry and drug development, appearing in a multitude of biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The targeted functionalization of this ring system allows for the precise tuning of a molecule's steric and electronic properties, which is paramount for optimizing drug-receptor interactions, ADME (absorption, distribution, metabolism, and excretion) profiles, and overall efficacy. 3-Amino-4-bromopyridine, in particular, serves as a versatile building block, offering multiple sites for synthetic elaboration. This application note provides a detailed guide to the lithiation of this compound, a powerful strategy for introducing a wide range of functional groups at the C5 position with high regioselectivity.

Mechanism and Theory: Directed ortho-Metalation (DoM)

The selective functionalization of the pyridine ring adjacent to the amino group is achieved through a powerful organometallic reaction known as Directed ortho-Metalation (DoM).[2] This strategy overcomes the inherent reactivity patterns of the pyridine ring, which is typically susceptible to nucleophilic attack rather than deprotonation.

In this specific case, the amino group at the C3 position (or more commonly, a protected form of it) acts as a Directing Metalating Group (DMG) .[2][3][4] The mechanism proceeds as follows:

  • Coordination: A strong, sterically hindered lithium amide base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), is introduced. The Lewis acidic lithium ion of the base coordinates to the Lewis basic nitrogen atom of the amino group.[2] This initial complexation is crucial for the subsequent deprotonation step.

  • Deprotonation: This coordination brings the strong base into close proximity to the C5 proton. The base then abstracts this proton, which has been rendered more acidic by the inductive effect of the adjacent amino group and the bromine atom. This step is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[5][6]

  • Formation of the Lithiated Intermediate: The deprotonation results in the formation of a highly reactive 5-lithio-3-amino-4-bromopyridine intermediate. This organolithium species is a potent nucleophile.

  • Electrophilic Quench: The reaction is "quenched" by the addition of an electrophile (E+). The electrophile is attacked by the carbanionic C5 position, forming a new carbon-carbon or carbon-heteroatom bond and yielding the desired functionalized product.

For this reaction to be successful, the amino group is often protected, for example, as a carbamate (e.g., Boc-protected).[7] This prevents the acidic N-H proton from being abstracted by the strong base and can enhance the directing effect of the group.

Figure 1: Directed ortho-Metalation of a this compound derivative.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be necessary depending on the specific electrophile and scale of the reaction. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Boc-Protection of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-3-amino-4-bromopyridine.[7]

Protocol 2: Lithiation and Functionalization with an Aldehyde
  • Preparation of LDA: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation: In a separate flame-dried flask, dissolve N-Boc-3-amino-4-bromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the solution of the protected aminopyridine. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: To the reaction mixture at -78 °C, add a solution of the desired aldehyde (1.2 eq) in anhydrous THF dropwise.

  • Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 2-3 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Data Presentation: Scope of Electrophiles

The lithiated intermediate of this compound can react with a wide variety of electrophiles, leading to diverse functionalization. The choice of electrophile and reaction conditions can be tailored to achieve the desired molecular complexity.

Electrophile Functional Group Introduced Typical Yield Range Notes
Aldehydes (e.g., Benzaldehyde)Hydroxymethyl60-85%Forms a secondary alcohol.
Ketones (e.g., Acetone)Tertiary Alcohol55-80%
Carbon Dioxide (CO₂)Carboxylic Acid70-90%Quench with dry ice.
N,N-Dimethylformamide (DMF)Aldehyde50-75%
Iodine (I₂)Iodo65-85%[6]
Trialkylsilyl Chlorides (e.g., TMSCl)Silyl70-95%[6]
Alkyl Halides (e.g., Methyl Iodide)Alkyl40-60%Can be lower yielding due to slower reaction rates.

Experimental Workflow

The overall process from starting material to the final functionalized product involves a multi-step sequence that requires careful execution and monitoring.

workflow start This compound protection Boc Protection start->protection protected_sm N-Boc-3-amino-4-bromopyridine protection->protected_sm lithiation Lithiation with LDA (-78 °C, THF) protected_sm->lithiation intermediate Lithiated Intermediate lithiation->intermediate quench Electrophilic Quench (E+) intermediate->quench crude_product Crude Functionalized Product quench->crude_product workup Aqueous Work-up & Extraction crude_product->workup purification Column Chromatography workup->purification final_product Purified Functionalized Product purification->final_product

Figure 2: General workflow for the functionalization of this compound.

Troubleshooting and Key Considerations

  • Low Yields:

    • Moisture: The presence of water will quench the organolithium species. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent decomposition of the lithiated intermediate and side reactions.[5]

    • Base Quality: Use freshly titrated or newly purchased n-butyllithium for the preparation of LDA.

  • Side Reactions:

    • Halogen Scrambling ("Halogen Dance"): In some cases, the lithium can migrate to other positions on the ring. This is generally minimized at very low temperatures.[5]

    • Nucleophilic Addition: Using a sterically hindered base like LDA or LTMP is crucial to prevent addition to the pyridine ring's C=N bond.[6]

  • Purification Challenges:

    • The polarity of aminopyridine derivatives can lead to tailing on silica gel columns. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine) can improve peak shape.

Conclusion

The directed ortho-metalation of this compound is a robust and highly regioselective method for the synthesis of functionalized pyridine derivatives. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, a diverse array of substituents can be introduced at the C5 position. This strategy provides a powerful tool for researchers in medicinal chemistry and drug discovery to generate novel analogs for structure-activity relationship studies and the development of new therapeutic agents.

References

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC - NIH. [Link]
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]
  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • Directed ortho metal
  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series.
  • Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. [Link]
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH. [Link]
  • Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
  • Remote lithiation of pyridine 18, leading to functionalized pyridines...
  • A Study of the BF3 Directed Lithiation of 3-Chloro- and 3-Bromopyridine.

Sources

Application Note & Protocols: Strategic Functionalization of 3-Amino-4-bromopyridine for the Synthesis of Novel Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted 3-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1][2] 3-Amino-4-bromopyridine, in particular, serves as an exceptionally versatile building block, offering two distinct, orthogonally reactive sites: a nucleophilic amino group and a bromine-substituted carbon amenable to a host of cross-coupling reactions.[2] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—for the strategic synthesis of diverse C-4 substituted 3-aminopyridines. We present not only detailed, field-proven protocols but also the underlying mechanistic rationale to empower researchers in drug discovery and chemical development to leverage this powerful synthon with precision and high efficiency.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged heterocycle in drug design, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The 3-aminopyridine subunit, specifically, is a key pharmacophore in therapeutics for neurological disorders and has shown potential in oncology research.[1]

This compound emerges as a strategic starting material due to the distinct reactivity of its functional groups. The bromine atom at the C-4 position serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis.[3] The amino group at C-3 can act as a directing group, a nucleophile, or a precursor for further elaboration into more complex heterocyclic systems like imidazo[4,5-c]pyridines.[4]

However, the simultaneous presence of the amino group and the pyridine nitrogen presents a unique challenge in catalysis. Both nitrogen atoms possess lone pairs of electrons that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] The protocols detailed herein are optimized to overcome these challenges through the careful selection of ligands, bases, and reaction conditions, enabling efficient and high-yielding transformations without the need for protecting the amino group.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (C-C sp²) start->suzuki Ar-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N) start->buchwald R₂NH Pd Catalyst, Base sonogashira Sonogashira (C-C sp) start->sonogashira R-C≡CH Pd/Cu Catalysts, Base prod_suzuki 4-Aryl-3-aminopyridines suzuki->prod_suzuki prod_buchwald N,4-Disubstituted 3-aminopyridines buchwald->prod_buchwald prod_sonogashira 4-Alkynyl-3-aminopyridines sonogashira->prod_sonogashira

Caption: Synthetic utility of this compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl compounds.[7][8] The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species with a halide.[9]

Mechanistic Insight: The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] The base is crucial as it activates the organoboron reagent to form a more nucleophilic boronate species, facilitating transmetalation.[9] For substrates like this compound, bulky, electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step and prevent catalyst deactivation by the pyridine or amino nitrogens.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product reagents_oa This compound (Ar-Br) reagents_oa->oa_complex reagents_trans Ar'B(OH)₂ + Base reagents_trans->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2.1: Synthesis of 4-Phenyl-3-aminopyridine

This protocol is a generalized procedure and may require optimization for different arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(dppf)Cl₂, and the base.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. For microwave-assisted reactions, irradiate at 120-150 °C for 10-30 minutes.[7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Presentation: The following table summarizes expected yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, providing a strong indication of performance for this compound.[7]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Phenyl-3-aminopyridine~85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-aminopyridine~80-90
33-Thienylboronic acid4-(Thiophen-3-yl)-3-aminopyridine~75-85

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, allowing the coupling of amines with aryl halides.[10][11] This method has largely replaced harsher classical methods and offers broad substrate scope.[10]

Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but with key differences.[11] After oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[5] For aminopyridine substrates, a strong, non-nucleophilic base like LiHMDS or NaOtBu is essential.[5][6]

Buchwald_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Br) pd0->oa_complex Oxidative Addition amide_complex Palladium Amide Complex (Ar-Pd(II)L-NR₂) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product reagents_oa This compound (Ar-Br) reagents_oa->oa_complex reagents_am R₂NH + Base reagents_am->oa_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3.1: Synthesis of N-Cyclopentyl-4-aminopyridin-3-amine

This protocol is adapted from methodologies developed for the challenging coupling of unprotected 3-halo-2-aminopyridines.[5]

Materials:

  • This compound (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • BrettPhos Pd G3 Precatalyst (1-3 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.0 eq)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the BrettPhos precatalyst, this compound, and the solvent to a Schlenk tube.

  • Reagent Addition: Add the cyclopentylamine, followed by the slow, dropwise addition of the LiHMDS solution at room temperature.

  • Reaction: Seal the tube and heat the mixture to 80-100 °C. Monitor the reaction's progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Data Presentation: The following table summarizes results from the amination of the closely related 3-bromo-2-aminopyridine, demonstrating the efficacy of modern catalyst systems.[5]

EntryAmineCatalyst SystemProductYield (%)
1CyclopentylamineBrettPhos-Pd G3N⁴-Cyclopentylpyridine-3,4-diamine78
2MorpholineRuPhos-Pd G34-(Morpholino)pyridin-3-amine76
3BenzylamineBrettPhos-Pd G3N⁴-Benzylpyridine-3,4-diamine75
4n-HexylamineBrettPhos-Pd G3N⁴-Hexylpyridine-3,4-diamine65

C-C (sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[12][13] This reaction is fundamental to the synthesis of pharmaceuticals, natural products, and organic materials.[12]

Mechanistic Insight: The reaction uniquely employs a dual catalytic system.[12] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst activates the alkyne. The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation to the Pd(II) complex, followed by reductive elimination to furnish the alkynylated product.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition oa_complex->pd0 Reductive Elimination product Ar-C≡CR oa_complex->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Base, R-C≡CH cu_acetylide->oa_complex Transmetalation cu_acetylide->cu_x Transmetalation reagents_oa Ar-Br reagents_oa->oa_complex

Sources

The Versatile Building Block: Application Notes for 3-Amino-4-bromopyridine in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Pyridine Scaffold

3-Amino-4-bromopyridine is a heterocyclic compound poised for significant contributions to the field of materials science. Its unique molecular architecture, featuring a pyridine ring functionalized with both a nucleophilic amino group and a synthetically versatile bromo substituent, offers a powerful platform for the design and synthesis of novel functional materials. The strategic positioning of these groups allows for orthogonal reactivity, enabling its incorporation into a diverse array of material backbones, including conjugated polymers for organic electronics and as a functional linker in the construction of metal-organic frameworks (MOFs).[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in materials science. We will delve into detailed application notes and field-proven protocols, focusing on the synthesis of light-emitting polymers and its prospective use as a building block for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), as well as its potential role in the construction of functional MOFs. While direct, published applications of this compound in these specific areas are still emerging, this guide will leverage well-established synthetic methodologies and proven protocols for closely related analogues to provide a robust framework for its utilization.

Core Properties and Reactivity of this compound

The utility of this compound as a monomer and building block stems from the distinct reactivity of its two functional groups:

  • The Bromo Group: Situated at the 4-position of the pyridine ring, the bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This includes the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for C-N bond formation. These reactions are the cornerstones for the synthesis of conjugated polymers and other advanced organic materials.

  • The Amino Group: The amino group at the 3-position is a versatile functional handle. It can act as a nucleophile in its own right, or it can be a site for further derivatization to introduce other functionalities or to tune the electronic properties of the resulting material. Its presence can also influence the photophysical properties of materials, such as fluorescence and phosphorescence.

The interplay of these two groups on the electron-deficient pyridine ring makes this compound a compelling candidate for the development of next-generation materials with tailored electronic and photophysical properties.

Application in Luminescent Polymers for Organic Electronics

The incorporation of pyridine units into conjugated polymer backbones is a well-established strategy for tuning their electronic and photophysical properties. Pyridine-based polymers are known for their potential applications in organic light-emitting diodes (OLEDs) and as sensory materials. The electron-deficient nature of the pyridine ring can enhance electron injection and transport in electronic devices.

Application Note: Synthesis of Poly(3-aminopyridinyl-alt-fluorene) via Suzuki-Miyaura Polycondensation

This section details a representative protocol for the synthesis of a conjugated copolymer using a derivative of this compound. While a direct polymerization of this compound is not yet extensively documented, the following protocol for a similar aminobromopyridine derivative demonstrates a robust and adaptable methodology. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers, offering mild reaction conditions and tolerance to a wide range of functional groups.

Protocol: Suzuki-Miyaura Polycondensation for the Synthesis of a Pyridine-Containing Copolymer

This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of aminobromopyridines with arylboronic esters.

Materials:

  • This compound (or a suitable derivative)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Deionized water

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) to the flask.

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and DMF (2 mL) to the flask.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under argon for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping: To terminate the polymerization, add a small amount of phenylboronic acid and continue stirring for 4 hours, followed by the addition of a small amount of bromobenzene and stirring for another 4 hours.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of methanol (200 mL). The polymer will precipitate as a fibrous solid.

  • Collection and Washing: Collect the polymer by filtration and wash it sequentially with deionized water and methanol to remove any inorganic salts and low molecular weight oligomers.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove any remaining impurities and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.

Characterization:

The resulting polymer can be characterized by standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Property Expected Outcome
Appearance Fibrous solid
Solubility Soluble in common organic solvents like THF, chloroform, and toluene
Molecular Weight (Mn) 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 3.0
Absorption Maximum (λ_abs) 350 - 450 nm
Emission Maximum (λ_em) 400 - 550 nm

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki polycondensation.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki coupling cycle without causing significant side reactions with the amino group.

  • Solvent System: The toluene/DMF mixture provides good solubility for both the monomers and the growing polymer chain, while DMF helps to solubilize the inorganic base.

  • End-capping: This step is crucial to ensure the stability of the final polymer by terminating the reactive chain ends.

Suzuki_Polycondensation cluster_reactants Reactants monomer1 This compound reaction Suzuki Polycondensation (Toluene/DMF, 90°C) monomer1->reaction monomer2 Fluorene Diboronic Ester monomer2->reaction catalyst Pd(PPh3)4 catalyst->reaction Catalyst base K2CO3 base->reaction Base polymer Poly(3-aminopyridinyl-alt-fluorene) reaction->polymer

Suzuki Polycondensation Workflow

Prospective Application in Organic Light-Emitting Diodes (OLEDs)

Pyridine-containing materials are attractive for use in OLEDs, particularly as electron-transporting or hole-transporting materials, due to their electronic properties. The incorporation of an amino group, as in this compound, can further modulate these properties, making its derivatives potential candidates for hole-transporting layers (HTLs). A well-designed HTL facilitates the injection of holes from the anode and their transport to the emissive layer, contributing to the overall efficiency and stability of the OLED device.[2][3]

Application Note: this compound as a Precursor for Hole-Transporting Materials

Through a Buchwald-Hartwig amination reaction, the bromo group of this compound can be coupled with various aromatic amines to synthesize novel hole-transporting materials. The resulting triarylamine-like structures are known for their excellent hole-transporting capabilities.

Protocol: Synthesis of a Triarylamine-based Hole-Transporting Material

This protocol provides a general methodology for the Buchwald-Hartwig amination of a bromopyridine with a secondary aromatic amine.

Materials:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reactant Addition: Add this compound (1.0 mmol) and diphenylamine (1.2 mmol) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture at 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Typical Value
Yield 60-90%
HOMO Level -5.0 to -5.5 eV
LUMO Level -2.0 to -2.5 eV
Glass Transition Temp. (Tg) > 100 °C

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a highly effective catalyst for the Buchwald-Hartwig amination of aryl bromides with a wide range of amines, offering high yields and good functional group tolerance.[4]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this reaction to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a standard solvent for this reaction, providing good solubility for the reactants and being relatively inert under the reaction conditions.

Buchwald_Hartwig cluster_reactants Reactants reactant1 This compound reaction Buchwald-Hartwig Amination (Toluene, 110°C) reactant1->reaction reactant2 Diphenylamine reactant2->reaction catalyst Pd2(dba)3 / Xantphos catalyst->reaction Catalyst base NaOtBu base->reaction Base product Hole-Transporting Material reaction->product

Buchwald-Hartwig Amination for Hole-Transporting Material Synthesis

Prospective Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linkers is a key strategy for tuning the properties of MOFs for specific applications such as gas storage, separation, and catalysis. This compound can be envisioned as a precursor to a functionalized linker for MOF synthesis. For example, the bromo group could be converted to a carboxylic acid via lithiation followed by carboxylation, or through a palladium-catalyzed carbonylation reaction. The resulting 3-aminopyridine-4-carboxylic acid could then be used as a linker in MOF synthesis. The amino group would be available for post-synthetic modification, allowing for the introduction of further functionality within the pores of the MOF.

Application Note: Synthesis of a Functionalized MOF Linker and Subsequent MOF Formation

This section outlines a hypothetical, yet chemically sound, two-step process to utilize this compound in MOF synthesis.

Protocol: Synthesis of 3-Aminopyridine-4-carboxylic Acid and its use in MOF-5 Synthesis

Part 1: Synthesis of 3-Aminopyridine-4-carboxylic Acid

  • Lithiation: In a flame-dried, three-necked flask under argon, dissolve this compound (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C.

  • Metal-Halogen Exchange: Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) and stir at -78 °C for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours while maintaining the temperature at -78 °C.

  • Quenching and Extraction: Slowly warm the reaction to room temperature and quench with water. Acidify the aqueous layer with HCl (1 M) to pH 4-5 and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Part 2: Synthesis of a Functionalized MOF-5 Analogue

This protocol is an adaptation of the standard synthesis of MOF-5.

  • Reaction Mixture: In a vial, dissolve zinc nitrate hexahydrate (0.3 mmol) and 3-aminopyridine-4-carboxylic acid (0.1 mmol) in DMF (5 mL).

  • Solvothermal Synthesis: Seal the vial and heat it in an oven at 120 °C for 24 hours.

  • Isolation and Activation: Cool the vial to room temperature. Collect the crystalline product by decanting the solvent. Wash the crystals with fresh DMF and then immerse them in chloroform for 3 days, replacing the chloroform daily. Finally, dry the crystals under vacuum.

The resulting MOF would be expected to have a similar topology to MOF-5, but with the pyridine nitrogen and amino group of the linker exposed within the pores, offering sites for selective gas adsorption or catalysis.

MOF_Synthesis start This compound step1 1. n-BuLi, THF, -78°C 2. CO2 3. H3O+ start->step1 linker 3-Aminopyridine-4-carboxylic Acid step1->linker step2 Solvothermal Synthesis (DMF, 120°C) linker->step2 metal_source Zn(NO3)2·6H2O metal_source->step2 mof Functionalized MOF step2->mof

Synthetic Pathway to a Functionalized MOF

Conclusion

This compound represents a highly promising, yet underexplored, building block for the creation of advanced functional materials. Its bifunctional nature allows for its integration into a variety of material architectures using well-established and robust synthetic methodologies such as Suzuki-Miyaura polycondensation and Buchwald-Hartwig amination. The protocols and application notes provided in this guide, based on proven chemistry of analogous compounds, offer a solid foundation for researchers to begin exploring the potential of this compound in the development of novel luminescent polymers, hole-transporting materials for OLEDs, and functionalized metal-organic frameworks. As research in this area progresses, the versatility of this pyridine derivative is expected to lead to the creation of materials with unique and valuable properties for a wide range of applications in materials science and beyond.

References

  • Varshney, S., & Mishra, N. (2023). Pyridine-based polymers and derivatives: Synthesis and applications. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 43-69). Elsevier. [Link]
  • Kumar, K., et al. (2020). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 5(25), 15479-15488. [Link]
  • Bhattacharjee, D., et al. (2023). Rationally heteroarylated pyridines as hole transport materials for OLEDs. Physical Chemistry Chemical Physics, 25(30), 20081-20090. [Link]
  • Fu, Y., et al. (1996). Photoluminescence in pyridine-based polymers: Role of aggregates. Physical Review B, 54(12), 8369–8376. [Link]
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]
  • Khan, J., et al. (2019). Novel amine functionalized metal organic framework synthesis for enhanced carbon dioxide capture. Materials Research Express, 6(11), 1150c1159. [Link]
  • de la Torre, G., & Torres, T. (2008). Photophysical characterization of new 3-amino and 3-acetamido BODIPY dyes with solvent sensitive properties. Journal of Fluorescence, 18(5), 899-907. [Link]
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Pyridine synthesis. Organic Chemistry Portal. [Link]
  • Bhattacharjee, D., et al. (2023). Rationally heteroarylated pyridines as hole transport materials for OLEDs. Physical Chemistry Chemical Physics. [Link]
  • Zhang, Z., et al. (2021). Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. Inorganic Chemistry, 60(16), 12133-12144. [Link]
  • Boyer Research. (2021). 12 - Synthesis of Pyridines [Video]. YouTube. [Link]
  • Ifrim, A.-R., et al. (2022). Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF).
  • Singh, S., & Kumar, M. (2021). Synthesis of Metal-Organic Frameworks (MOFs) and their Biological and Energetic Applications: A mini review.
  • Amat-Guerri, F., et al. (2008). Synthesis, Photophysical Properties, and Laser Behavior of 3-Amino and 3-Acetamido BODIPY Dyes.
  • Park, S., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, 10(8), 1235-1244. [Link]
  • Wikipedia contributors. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals tackling the Buchwald-Hartwig amination of 3-Amino-4-bromopyridine. This particular substrate presents unique challenges due to the presence of two nitrogen atoms, both of which can interact with the palladium catalyst. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust starting protocol to improve your reaction yields and ensure reproducible results.

Frequently Asked Questions (FAQs)

Here we address foundational questions that are critical for understanding the nuances of this specific transformation.

Q1: Why is the Buchwald-Hartwig amination of this compound considered a challenging reaction?

The difficulty arises from the substrate's electronic and structural properties. This compound contains two nitrogen atoms: an aniline-type amino group (-NH₂) and the pyridine ring nitrogen. Both can act as Lewis bases and coordinate to the palladium catalyst.[1][2] This competitive binding can lead to catalyst inhibition or the formation of inactive complexes, ultimately stalling the catalytic cycle and resulting in low yields.[2] Careful selection of a sterically hindered ligand is paramount to shield the palladium center and favor the desired productive catalytic pathway over catalyst deactivation.

Q2: What is the primary role of the phosphine ligand, and why are bulky biarylphosphine ligands often recommended?

The ligand is arguably the most critical component for success. Its roles are multifaceted:

  • Stabilizes the Catalyst: It prevents the precipitation of palladium black.

  • Modulates Reactivity: It influences the rates of both the oxidative addition and reductive elimination steps.[3]

  • Creates a Steric Shield: For substrates like this compound, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[1][4] Their steric bulk creates a coordination environment around the palladium that disfavors the binding of the pyridine nitrogen, thereby preventing catalyst inhibition.[2] This steric hindrance also facilitates the final reductive elimination step to release the product.[5]

Q3: How do I choose the right base for my reaction?

The base's function is to deprotonate the amine-palladium intermediate to form the palladium-amido complex, which is necessary for reductive elimination.[6][7] The choice of base is highly dependent on the solvent and the functional group tolerance of your substrates.[8][9]

  • Strong Alkoxide Bases (e.g., NaOtBu, KOtBu): These are the most common and generally provide the fastest reaction rates.[8] However, they are incompatible with base-sensitive functional groups like esters or ketones.[8][10]

  • Lithium Hexamethyldisilazide (LiHMDS): A strong, non-nucleophilic base that can be useful for substrates with protic functional groups or for reactions at lower temperatures.[8]

  • Inorganic Carbonate/Phosphate Bases (e.g., Cs₂CO₃, K₃PO₄): These are weaker and offer excellent functional group tolerance.[8] However, they often require higher catalyst loadings, higher temperatures, or longer reaction times to achieve full conversion.[8]

Q4: What are the best methods for monitoring the reaction's progress?

Real-time monitoring is crucial to avoid side reactions from prolonged heating and to determine the optimal reaction time.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Since the amine starting material may not be UV-active, using a ninhydrin stain can be effective for visualizing any remaining amine.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These are the preferred methods. They provide quantitative data on the consumption of starting materials and the formation of the product and any byproducts, offering a much clearer picture of the reaction's status.[12][13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no conversion of starting material.

This is the most common issue and can stem from several sources. Follow this logical workflow to diagnose the problem.

Caption: Troubleshooting workflow for low conversion.

In-depth Explanation:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) and that solvents have been adequately degassed.

  • Reagent Quality: Water is detrimental to the reaction. Use anhydrous solvents and ensure your amine and aryl bromide are pure.

  • Catalyst System: As discussed, the combination of palladium source, ligand, and base is critical. For this compound, a common pitfall is using a sub-optimal ligand that does not prevent catalyst inhibition. Consider using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3), which often provides more consistent results than generating the catalyst in-situ from sources like Pd₂(dba)₃.[4][15]

  • Temperature: Aryl bromides are generally reactive, but the specific combination of substrates may require higher temperatures (e.g., 100-110 °C in toluene or dioxane) to drive the reaction to completion.[15]

Problem 2: Significant formation of a hydrodehalogenation byproduct (debromination).

This side reaction, where the bromine atom is replaced by a hydrogen, suggests an issue with the relative rates of the catalytic steps. It can occur if the reductive elimination step is slow compared to competing pathways like β-hydride elimination from an intermediate species.[5]

  • Solution 1: Change the Ligand. A more electron-donating and sterically hindered ligand can accelerate the reductive elimination step, outcompeting the side reaction.[3] If you are using a less bulky ligand, switch to one like BrettPhos or RuPhos.

  • Solution 2: Lower the Temperature. Sometimes, the side reaction has a higher activation energy than the desired amination. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time may improve selectivity.

  • Solution 3: Check Your Amine. If your amine partner has β-hydrogens, this side reaction is more likely. While unavoidable, its rate can be minimized by optimizing the ligand and conditions.

Problem 3: The reaction stalls after reaching 50-70% conversion.

Stalling indicates catalyst death. The active Pd(0) species is being converted into an inactive form.

  • Cause: The most likely culprit for this substrate is the formation of a stable, off-cycle Pd(II) complex involving coordination from the pyridine nitrogen.[2]

  • Solution: The choice of ligand is the primary remedy. A ligand with sufficient steric bulk, such as XPhos, is designed to prevent this type of catalyst deactivation.[1][4] If you are already using a bulky ligand, consider increasing the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1) or switching to a different class of ligand, such as a Josiphos-type ligand, which has also shown efficacy for heteroaromatic substrates.[2]

Generalized Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. All operations must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox.

Caption: General experimental workflow.

1. Materials & Reagents:

ReagentMolar Equiv.Typical Amount (for 1 mmol scale)
This compound1.0173 mg
Amine Coupling Partner1.21.2 mmol
Palladium Pre-catalyst (e.g., XPhos Pd G3)0.02 (2 mol%)16 mg
Base (e.g., NaOtBu)1.4135 mg
Anhydrous Solvent (e.g., Toluene)-5-10 mL

2. Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst and the base.

  • Add the this compound to the flask.

  • Seal the flask, and then evacuate and backfill with inert gas (argon is preferred). Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in the reaction solvent (if solid).

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 100 °C). Stir the mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring: Periodically take small aliquots from the reaction mixture (via syringe) to monitor its progress by LC-MS or TLC.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[15]

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13][15]

References

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link][6][7][9]
  • Chemistry LibreTexts (2023).
  • PubMed (2014). Role of the base in Buchwald-Hartwig amination.
  • ChemRxiv (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link][16]
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia (2023).
  • NROChemistry (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link][17]
  • Cambridge Open Engage (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Cambridge Open Engage. [Link][12]
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Journal of Chemical Education (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • University of Victoria (2019).
  • ResearchGate (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Reddit (2018).
  • ChemRxiv (n.d.).
  • PubMed (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry Stack Exchange (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Chemistry Stack Exchange. [Link][11]
  • YouTube (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link][21]
  • Chemistry Stack Exchange (2021).
  • Purdue University Graduate School (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
  • YouTube (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][3]

Sources

Technical Support Center: Navigating the Purification of 3-Amino-4-bromopyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-4-bromopyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical agents due to its reactive amino and bromo functionalities.[1] However, these same properties present unique challenges in its purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

The impurity profile of this compound derivatives is highly dependent on the synthetic route employed. However, some common impurities include:

  • Regioisomers: Direct bromination of 3-aminopyridine can be challenging to control due to the activating effect of the amino group, leading to the formation of other isomers such as 2-bromo-3-aminopyridine and 6-bromo-3-aminopyridine.[2]

  • Over-brominated species: The high reactivity of the pyridine ring can lead to the formation of dibromo- or even tribromo-pyridines.[2] Careful control of stoichiometry and slow addition of the brominating agent are crucial to minimize this.[2]

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Hydrolysis products: The bromo group can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding hydroxypyridine derivative.

  • Polymerization/Degradation products: Aminopyridines can be sensitive to air and light, leading to the formation of colored, often polymeric, impurities.

Q2: What are the primary methods for purifying this compound and its derivatives?

The most effective and commonly used purification techniques are:

  • Column Chromatography: This is the most versatile method for separating complex mixtures of closely related compounds.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: This can be a powerful method for separating the basic aminopyridine derivatives from non-basic impurities.

The choice of method will depend on the scale of your reaction, the nature of the impurities, and the required final purity.

Q3: My purified this compound is a brown or dark-colored solid/liquid. What causes this and how can I remove the color?

Discoloration is a common issue and is often due to the presence of trace impurities formed through oxidation or degradation.[3] Here are some strategies to address this:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.[3]

  • Washing with a Reducing Agent: If oxidation is suspected, washing an organic solution of your product with a dilute solution of a reducing agent like sodium bisulfite can help to remove colored, oxidized species.[3]

  • Meticulous Chromatography: Careful column chromatography can often separate the desired product from the colored impurities.

Q4: What are the recommended storage conditions for purified this compound?

To ensure the long-term stability of your purified compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3][4] For extended storage, refrigeration at 0-8 °C is advisable.[1]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool for the purification of this compound derivatives. However, the basicity of the amino group can lead to challenges such as peak tailing and poor separation. The following guide will help you troubleshoot common issues.

Diagram: General Workflow for Column Chromatography Purification

Column Chromatography Workflow Workflow for Chromatographic Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Work-up TLC_Analysis TLC Analysis (Optimize Eluent) Slurry_Prep Silica Slurry Preparation TLC_Analysis->Slurry_Prep Determines Solvent System Column_Packing Column Packing Slurry_Prep->Column_Packing Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Fractions TLC of Fractions Fraction_Collection->TLC_Fractions Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Final_Product Pure Product Solvent_Evaporation->Final_Product

Caption: A typical workflow for purifying this compound derivatives using column chromatography.

Problem Possible Cause(s) Troubleshooting Steps
Product is not eluting from the column (streaking at the origin) The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[3]
The basic amino group is strongly adsorbed to the acidic silica gel.Add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia to the eluent system.[3] This will compete with your compound for the acidic sites on the silica, reducing tailing and improving elution.
Poor separation of product from impurities (co-elution) The eluent system is not optimized.Optimize the eluent system using Thin-Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for your desired product.
The column is overloaded with crude material.Use a larger column or reduce the amount of crude product loaded onto the column.[3]
The flow rate is too high.Decrease the flow rate to allow for better equilibration and separation between the stationary and mobile phases.[3]
Product elutes too quickly (with the solvent front) The eluent is too polar.Start with a less polar eluent and consider using a gradient elution, gradually increasing the polarity to elute your compounds of interest.[3]
Cracking or channeling of the silica gel bed The column was not packed properly.Ensure the silica gel is packed as a uniform slurry without any air bubbles.[3]
The column ran dry.Always maintain a level of solvent above the silica bed to prevent it from drying out and cracking.[3]
Detailed Protocol: Flash Column Chromatography of N-substituted this compound

This protocol is adapted from a peer-reviewed synthesis of N-substituted 3-amino-4-halopyridines and serves as a general guideline.[5][6]

  • Eluent Optimization: Using TLC, determine an appropriate solvent system. A common starting point for these compounds is a mixture of ethyl acetate and hexanes. For N-substituted derivatives, solvent systems such as 3% ethyl acetate: 3% triethylamine: 91% hexanes have been successfully used.[5]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often leads to better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the optimized solvent system.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Work-up: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key to successful recrystallization is finding a suitable solvent or solvent system.

Diagram: Decision Tree for Recrystallization Troubleshooting

Recrystallization Troubleshooting Troubleshooting Common Recrystallization Issues cluster_solutions Corrective Actions Start Crude Product in Hot Solvent Cool_Solution Cool Solution Start->Cool_Solution Crystals_Form Crystals Form? Cool_Solution->Crystals_Form Oiling_Out Product Oils Out? Crystals_Form->Oiling_Out No Success Pure Crystals Crystals_Form->Success Yes No_Crystals No Crystals Form Oiling_Out->No_Crystals No Oiled_Out Product Oiled Out Oiling_Out->Oiled_Out Yes Sol_No_Crystals Sol_No_Crystals No_Crystals->Sol_No_Crystals Sol_Oiled_Out Sol_Oiled_Out Oiled_Out->Sol_Oiled_Out

Sources

Selection of protecting groups for the amino function of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-4-bromopyridine

Welcome to the technical support center for handling this compound. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] Its unique structure, featuring a nucleophilic amino group and a reactive bromo substituent on an electron-deficient pyridine ring, presents both opportunities and challenges.[1][2]

This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered during the protection of the 3-amino group, a critical step for ensuring selectivity in subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of this compound?

The primary amino group in this compound is a potent nucleophile and a Lewis base. Failing to protect it can lead to several complications in subsequent synthetic steps:

  • Side Reactions: The unprotected amine can react with electrophilic reagents intended for other parts of the molecule, leading to a mixture of products and reducing the yield of the desired compound.[3]

  • Catalyst Poisoning: In transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the nitrogen lone pair of the amino group can coordinate to the metal center (e.g., Palladium). This coordination can inhibit or completely poison the catalyst, preventing the catalytic cycle from proceeding efficiently and leading to low or no product formation.[4]

  • Reduced Solubility: The free amino group can participate in intermolecular hydrogen bonding, which may decrease the solubility of the starting material in common organic solvents. Protection often leads to intermediates with improved solubility characteristics.[5]

Q2: What are the most common and effective protecting groups for this substrate?

The choice of protecting group is critical and depends on the stability required for downstream reactions. For aminopyridines, carbamate-based protecting groups are the most widely used due to their reliability and the wealth of literature on their application and removal.[6][7]

  • tert-Butoxycarbonyl (Boc): This is arguably the most common protecting group for amines in non-peptide chemistry.[8][9] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions, including basic hydrolysis and many organometallic reagents.[10]

  • Carbobenzyloxy (Cbz or Z): The Cbz group is another robust choice. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C).[6][8] This provides an orthogonal deprotection strategy relative to the acid-labile Boc group.[7]

  • Acetyl (Ac): Protection as an acetamide is a simple and effective strategy, particularly for improving yields in Suzuki coupling reactions.[4] The acetyl group reduces the coordinating ability of the amino group.[4] It can be removed under standard acidic or basic hydrolysis conditions, although these are typically harsher than those required for Boc or Cbz removal.[4]

Q3: How do I select a protecting group that is compatible with my planned reaction?

The principle of orthogonal protection is paramount for multi-step synthesis.[11] This strategy allows for the selective removal of one protecting group without affecting others on the same molecule.[3][12][13]

  • For Suzuki, Stille, or Heck Couplings: These reactions often employ basic conditions and palladium catalysts. A Boc group is a common first choice, but its stability can be borderline under some Suzuki conditions.[14] An acetyl (Ac) group is a proven alternative to prevent catalyst poisoning.[4]

  • For Reactions with Strong Bases or Nucleophiles (e.g., Grignard Reagents, Organolithiums): The Boc group is generally stable to these reagents, making it an excellent choice.

  • For Reactions Involving Acidic Conditions: The Boc group is acid-labile and will be cleaved.[5] In this scenario, a more acid-stable group like Cbz or Acetyl would be appropriate.

  • For Reactions Involving Catalytic Hydrogenation: The Cbz group is not suitable as it will be cleaved.[8] A Boc group would be the preferred choice as it is stable under these conditions.

Below is a decision-making workflow to aid in this selection process.

G start Planned Downstream Reaction? suzuki Suzuki, Heck, or other Pd-catalyzed coupling? start->suzuki organometallic Grignard, Organolithium, or strong nucleophile? start->organometallic acid Strongly Acidic Conditions? start->acid reduction Catalytic Hydrogenation? start->reduction boc Use Boc Group suzuki->boc Good first choice ac Consider Acetyl (Ac) Group suzuki->ac Alternative to avoid catalyst poisoning organometallic->boc cbz Use Cbz Group acid->cbz boc_stable Use Boc Group reduction->boc_stable

Caption: Decision tree for protecting group selection.

Troubleshooting Guide

Problem: My Boc-protection reaction yield is low, and TLC shows significant unreacted starting material.

Low conversion during the protection step is a common issue that can almost always be resolved by systematically evaluating the reaction parameters.[15]

Possible Causes & Solutions:

  • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of Boc₂O or verify the purity of your existing stock.

  • Insufficient Base: An inadequate amount of base (e.g., triethylamine, DIPEA) will result in the accumulation of protons, halting the reaction.

    • Solution: Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic base are used.

  • Presence of Moisture: Water can hydrolyze Boc₂O and compete with the amine for the reagent.

    • Solution: Use anhydrous solvents (e.g., THF, DCM) and conduct the reaction under an inert atmosphere (N₂ or Ar).[15]

  • Suboptimal Temperature: While the reaction often proceeds well at room temperature, the reduced nucleophilicity of the aminopyridine may require gentle heating.

    • Solution: Try warming the reaction to 40-50 °C and monitor by TLC.[8]

G start Low Yield in Boc Protection check_reagents Assess Reagent Purity (Boc₂O, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Equivalents, Temp, Atmosphere) start->check_conditions impure Reagents Impure/ Solvent is Wet check_reagents->impure pure Reagents Pure check_reagents->pure incorrect Conditions Suboptimal check_conditions->incorrect correct Conditions Correct check_conditions->correct sol_reagents Use Fresh Reagents & Anhydrous Solvents impure->sol_reagents pure->check_conditions sol_conditions Adjust Stoichiometry (>1.1 eq. Base) Increase Temperature (40°C) Use Inert Atmosphere incorrect->sol_conditions correct->check_reagents

Caption: Workflow for troubleshooting low protection yield.

Problem: During Boc deprotection with TFA, I'm observing a new, less polar byproduct on my TLC.

This is a classic sign of an unwanted side reaction caused by the electrophilic tert-butyl cation generated during deprotection.[5]

Cause: The highly reactive tert-butyl cation can alkylate other nucleophilic sites on your molecule, most commonly electron-rich aromatic rings or even the starting amine itself.[5]

Solutions:

  • Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product.

    • Recommended Scavengers: Triethylsilane (TES), thioanisole, or anisole are effective. Add 1-5 equivalents along with the TFA.

  • Milder Acidic Conditions: Switch from neat TFA to a milder system.

    • Alternative Reagents: A solution of HCl in dioxane or ethyl acetate, or using a solid-supported acid catalyst like Montmorillonite K10 clay, can provide a cleaner deprotection.[10]

Problem: My protecting group was cleaved during my main reaction step.

This indicates that the chosen protecting group is not stable to the reaction conditions.

Solution:

Consult a protecting group stability chart to select a more robust group. For example, if your Boc group was cleaved by mildly acidic conditions generated in situ, switch to the more acid-stable Cbz group for the next attempt. Conversely, if your Cbz group was unintentionally removed during a reaction involving a Pd catalyst, switch to the Boc group.

Data Summary: Comparison of Common Amino Protecting Groups

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStability Profile
Boc (tert-Butoxycarbonyl)Boc-NH-RBoc₂O, Base (e.g., NEt₃, DIPEA)Strong Acid (TFA, HCl)[9]Stable to base, hydrogenolysis, and most nucleophiles. Labile to strong acid.[10]
Cbz (Carbobenzyloxy)Cbz-NH-RCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)[8]Stable to acid and base. Labile to catalytic hydrogenation and strong reducing agents.
Ac (Acetyl)Ac-NH-RAc₂O or AcCl, BaseAcid or Base Hydrolysis (e.g., aq. HCl or NaOH)[4]Generally robust; requires relatively harsh conditions for removal.

Experimental Protocols

Protocol 1: Boc-Protection of this compound

This protocol is adapted from established procedures for the N-Boc protection of aminopyridines.[8][16]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.). Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Addition of Base: Add triethylamine (NEt₃, 1.5 equiv.) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (N₂).

  • Addition of Boc₂O: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in a small amount of the reaction solvent. Add this solution dropwise to the stirring reaction mixture at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the consumption of the starting material by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-Boc-3-Amino-4-bromopyridine, can be purified by column chromatography on silica gel to yield a white solid.[16]

Protocol 2: Acid-Mediated Deprotection of N-Boc-3-Amino-4-bromopyridine

This protocol uses standard TFA-mediated deprotection conditions.[6][9]

  • Reaction Setup: Dissolve the N-Boc-3-Amino-4-bromopyridine (1.0 equiv.) in dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask with a stir bar.

  • Addition of Acid: Cool the solution to 0 °C (ice bath). Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise. Note: If side-product formation is a concern, add a scavenger like triethylsilane (2 equiv.) to the solution before adding TFA.[5]

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. The reaction is typically rapid. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Caution: TFA is corrosive.

  • Neutralization: Dissolve the resulting residue in DCM and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

References

  • Amine Protection / Deprotection. Fisher Scientific. URL
  • This compound. Chem-Impex. URL
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Protecting Groups. University of Illinois Urbana-Champaign. URL
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem. URL
  • Amine Protection and Deprotection. Master Organic Chemistry. URL
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Bio-Synthesis. URL
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
  • BOC Protection and Deprotection. J&K Scientific LLC. URL
  • Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. Benchchem. URL
  • Protecting group. Wikipedia. URL
  • Protecting Groups for Amines: Carbam
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. URL
  • Protecting Agents. TCI Chemicals. URL

Sources

Technical Support Center: Deprotection of N-Boc-3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the deprotection of N-Boc-3-Amino-4-bromopyridine. This resource is designed to provide in-depth, experience-driven guidance to navigate the complexities of this common yet crucial synthetic transformation. As Senior Application Scientists, we understand that successful deprotection goes beyond simply following a recipe; it requires a nuanced understanding of the reaction mechanism, potential side reactions, and a systematic approach to troubleshooting.

This guide is structured to address the most pressing questions and challenges encountered in the lab. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address the most common queries and issues that arise during the deprotection of N-Boc-3-Amino-4-bromopyridine.

Q1: My Boc deprotection is sluggish or incomplete. What are the primary causes and how can I drive the reaction to completion?

Incomplete deprotection is a frequent issue, often stemming from insufficient acid strength or inadequate reaction time.[1] The electron-withdrawing nature of the bromine atom and the pyridine ring can decrease the reactivity of the Boc group towards acid-catalyzed cleavage.

Troubleshooting Steps:

  • Increase Acid Concentration: For trifluoroacetic acid (TFA), a common starting point is a 25-50% solution in dichloromethane (DCM).[1] If the reaction is slow, you can incrementally increase the TFA concentration. For hydrochloric acid (HCl), a 4M solution in 1,4-dioxane is a standard and effective choice.[1][2]

  • Extend Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Some sterically hindered or electronically deactivated substrates may require longer reaction times than initially anticipated.

  • Optimize Temperature: While most Boc deprotections are run at room temperature, gentle heating (e.g., to 40°C) can sometimes accelerate a sluggish reaction. However, be cautious, as higher temperatures can also promote side reactions.

  • Ensure Proper Mixing: In heterogeneous mixtures, ensure vigorous stirring to maximize contact between the acid and the substrate.[1]

Q2: I'm observing unexpected side products. What are the likely side reactions and how can I prevent them?

The most common side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu⁺) that is generated.[1][3] The free amino group of the product, 3-amino-4-bromopyridine, can itself be a target for tert-butylation.

Prevention Strategies:

  • Use Scavengers: The most effective method to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophiles that trap the tert-butyl cation.[1]

    • Common Scavengers: Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, Thiophenol, and Water.[1]

    • Typical Cocktail: A widely used deprotection cocktail includes 2.5% triethylsilane and 2.5% water in the TFA/DCM solution.[1]

Q3: Are there milder alternatives to strong acids like TFA for deprotecting N-Boc-3-Amino-4-bromopyridine, especially if my molecule has other acid-sensitive functional groups?

Yes, several milder methods can be employed when dealing with sensitive substrates.[2] These alternatives can help preserve other acid-labile groups.[4][5]

Milder Deprotection Methods:

  • 4M HCl in 1,4-Dioxane: Often considered a milder alternative to TFA-based methods, it can provide the product as a crystalline HCl salt, which can aid in purification.[1][2]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) in DCM can effect deprotection under non-hydrolytic conditions.[1][6] These reactions may require longer times.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a high-boiling point solvent or even neat, can cause thermolytic cleavage of the Boc group.[7][8]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild method for deprotecting a diverse set of N-Boc compounds at room temperature.[9][10]

Troubleshooting Guide: Advanced Problem Solving

This section provides a systematic approach to resolving more complex issues you might encounter.

Workflow for Diagnosing Deprotection Failures

G start Incomplete Deprotection or Side Product Formation check_monitoring Monitor Reaction by LC-MS/TLC? start->check_monitoring incomplete Reaction Incomplete check_monitoring->incomplete Yes side_products Side Products Observed check_monitoring->side_products No, but... increase_acid Increase Acid Concentration or Time incomplete->increase_acid Yes change_acid Switch to Stronger Acid (e.g., TFA if using HCl/Dioxane) incomplete->change_acid No Improvement add_scavenger Add Scavenger (e.g., TES, Anisole) side_products->add_scavenger Yes milder_conditions Consider Milder Conditions (e.g., ZnBr2, Thermal) side_products->milder_conditions Scavengers Ineffective increase_acid->check_monitoring success Successful Deprotection increase_acid->success Complete change_acid->check_monitoring change_acid->success Complete add_scavenger->check_monitoring add_scavenger->success Clean Reaction milder_conditions->check_monitoring milder_conditions->success Clean Reaction purification Optimize Purification (e.g., Crystallization, Chromatography) success->purification

Caption: Troubleshooting workflow for Boc deprotection.

Problem: Difficulty in Purifying the Product, this compound

The free amine product can sometimes be challenging to purify due to its basicity and potential for salt formation.

Solutions:

  • Aqueous Workup: After deprotection, a careful aqueous workup is crucial. Neutralize the excess acid with a base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and extract the product into an organic solvent like ethyl acetate or DCM.[1]

  • Salt Formation and Filtration: If using HCl in dioxane, the product often precipitates as the hydrochloride salt. This can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and then either used as the salt or neutralized to obtain the free base.

  • Chromatography: If impurities persist, column chromatography on silica gel is a viable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (Et₃N) (e.g., 1%), can help to obtain the pure product.

  • Azeotropic Removal of Acid: Residual TFA can be challenging to remove completely by rotary evaporation alone. Adding a solvent like toluene and co-evaporating can help to azeotropically remove the last traces of TFA.[1]

Experimental Protocols

Below are detailed, step-by-step methodologies for the most common deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.

Materials:

  • N-Boc-3-Amino-4-bromopyridine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-3-Amino-4-bromopyridine (1.0 equiv) in anhydrous DCM (to a concentration of approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equiv) to the stirred solution.[11]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

  • Once complete, carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.[1]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a good alternative to TFA and often yields a crystalline product salt.

Materials:

  • N-Boc-3-Amino-4-bromopyridine

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-Amino-4-bromopyridine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add the 4M HCl in 1,4-dioxane solution (5-10 equiv of HCl) to the stirred solution at room temperature.

  • Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[1]

  • A precipitate of the hydrochloride salt of this compound may form.

  • Upon completion, the precipitate can be collected by filtration and washed with diethyl ether to remove non-polar impurities.

  • Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.

  • The free base can be obtained by dissolving the salt in water and neutralizing with a base, followed by extraction.

Comparative Summary of Deprotection Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic 25-50% TFA in DCM0°C to RT, 1-4 hFast, reliable, volatile reagents are easily removed.[12]Harsh conditions, can cleave other acid-sensitive groups, generates reactive t-butyl cation.[3]
Milder Acidic 4M HCl in 1,4-DioxaneRT, 0.5-2 hMilder than TFA, often provides crystalline HCl salts.[1]Slower for some substrates, dioxane is a peroxide-former.
Lewis Acid ZnBr₂ or TMSI in DCMRT, 12-24 hMild, non-hydrolytic conditions suitable for acid-sensitive substrates.[1]Longer reaction times, reagents can be moisture-sensitive.
Thermal Heat (e.g., 150-180°C)Toluene or neatAcid-free, useful for highly acid-sensitive molecules.[7][13]Requires high temperatures, not suitable for thermally labile compounds.
Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

G BocNHR Boc-NH-Py-Br ProtonatedBoc Boc(H+)-NH-Py-Br BocNHR->ProtonatedBoc + H+ (TFA) CarbamicAcid HOOC-NH-Py-Br ProtonatedBoc->CarbamicAcid - t-Bu+ tBuCation t-Bu+ ProtonatedBoc->tBuCation AmineSalt H3N+-Py-Br (TFA-) CarbamicAcid->AmineSalt - CO2, + H+ CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H+ Scavenger Scavenger-tBu tBuCation->Scavenger + Scavenger

Caption: Mechanism of TFA-mediated Boc deprotection.

The reaction proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[12]

  • Formation of a tert-butyl Cation: The protonated Boc group fragments, releasing a stable tert-butyl cation and a carbamic acid intermediate.[12]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[12]

  • Protonation of the Amine: The resulting amine is protonated by the excess acid to form the corresponding salt.[12]

The generation of the reactive tert-butyl cation is the primary source of side reactions.[3][12] This electrophile can be trapped by added scavengers or can deprotonate to form isobutylene gas.[14]

References

  • Benchchem. (2025). Technical Support Center: Deprotection Strategies for 4-(Aminomethyl)pyridin-2(1H)-one Derivatives.
  • Benchchem. (2025). Troubleshooting incomplete Boc deprotection of aminopiperidines.
  • Awuah, E., & Bhembe, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23921–23925. [Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4478. [Link]
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Benchchem. (2025). Application Notes and Protocols for TFA-Mediated Deprotection of N-Boc Groups.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Reddit. (2023). Alternative Methods for Boc Deprotection.
  • Anderson, K. W., & Buchwald, S. L. (2005). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 7(15), 3231–3234. [Link]
  • Asymmetric. (n.d.). Amine Protection and Deprotection.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of organic chemistry, 89(10), 6965–6973. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (2008). Deprotection of different N-Boc-compounds.
  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • ResearchGate. (n.d.). Acid-labile protecting groups.
  • Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(1), 143–146. [Link]
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?
  • National Institutes of Health. (2016). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Australian journal of chemistry, 69(5), 493–501. [Link]
  • National Institutes of Health. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of peptide science : an official publication of the European Peptide Society, 22(5), 262–269. [Link]
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

Sources

Technical Support Center: Navigating C-C Coupling with 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the C-C coupling of 3-amino-4-bromopyridine. This molecule, a valuable building block in medicinal chemistry and materials science, is notoriously challenging due to the electronic properties of the aminopyridine scaffold. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you successfully navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered by researchers.

Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?

A1: The low reactivity of this compound is multifactorial, stemming from its inherent electronic and structural properties. The primary culprits are:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium catalyst.[1][2][3] This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.[2]

  • Electronic Deactivation: The electron-donating nature of the amino group increases the electron density of the pyridine ring. This effect can make the C-Br bond less susceptible to oxidative addition, which is often the rate-limiting step in many cross-coupling reactions.[2][4][5]

  • Steric Hindrance: The proximity of the amino group to the bromine atom at the 4-position can create steric hindrance, impeding the approach of the bulky palladium catalyst complex to the C-Br bond.

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with your desired C-C coupling, leading to complex product mixtures and reduced yields. The most common are:

  • Protodeboronation (in Suzuki Coupling): This is the undesired cleavage of the C-B bond in the boronic acid or ester coupling partner, replacing it with a hydrogen atom from a proton source (like water or alcohol).[1] This is particularly problematic with electron-rich or heteroaryl boronic acids.

    • Mitigation: Use anhydrous solvents, employ boronic esters (like pinacol esters) which are more stable to hydrolysis, or use milder bases.[2][6]

  • Reductive Dehalogenation: The starting this compound is reduced to 3-aminopyridine. This can occur if hydride sources are present in the reaction mixture.

    • Mitigation: Ensure you are using high-purity, anhydrous solvents and avoid certain alcohols or bases that can act as hydride donors.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (in Suzuki coupling), or the terminal alkyne dimerizes (Glaser coupling in Sonogashira reactions).[1][7]

    • Mitigation: Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere.[6] Using a Pd(0) source directly can also help minimize homocoupling of boronic acids.[1]

Troubleshooting Guides: From Low Conversion to No Reaction

When faced with a challenging reaction, a systematic approach to troubleshooting is crucial. This section provides logical workflows and detailed advice for diagnosing and solving common problems.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

This is the most frequent challenge. The following workflow provides a step-by-step diagnostic process.

Troubleshooting_Suzuki start Start Here: Low or No Product catalyst Step 1: Evaluate Catalyst System - Increase catalyst loading (2-5 mol%) - Switch to a pre-catalyst (e.g., XPhos Pd G3) - Use bulky, electron-rich ligands  (XPhos, SPhos, RuPhos) start->catalyst Initial check base Step 2: Screen Bases - Switch to weaker, non-nucleophilic bases  (K₃PO₄, Cs₂CO₃, K₂CO₃) - Ensure base is fresh and finely powdered catalyst->base If no improvement success Improved Yield: Optimization Complete catalyst->success solvent Step 3: Optimize Solvent & Temp - Screen solvents (Dioxane, Toluene, DMF) - Add water as a co-solvent (e.g., 4:1 Dioxane/H₂O) - If protodeboronation is suspected, use anhydrous conditions - Increase temperature incrementally (80-120 °C) base->solvent If still low yield base->success reagents Step 4: Check Reagent Quality - Use fresh boronic acid/ester - Ensure adequate degassing of all liquids - Maintain a positive pressure of inert gas (Ar/N₂) solvent->reagents Final verification solvent->success reagents->success Protection_Decision start Initial Unprotected Coupling Fails (Yield < 20%) optimization Exhaustive Optimization - Ligand Screen - Base Screen - Solvent/Temp Screen start->optimization protect Protect Amino Group (e.g., as Acetamide) optimization->protect If yield remains low deprotect Perform Coupling, Then Deprotect protect->deprotect

Caption: Decision tree for using a protecting group strategy.

Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling (Unprotected)

This protocol provides a robust starting point based on conditions reported for analogous challenging aminopyridines. [1][3] Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium source: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos or XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv), finely powdered

  • Solvent: Anhydrous 1,4-dioxane (and degassed water if needed, e.g., 5:1 ratio)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. [6]3. Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). [8]7. Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [1][8]

Table 1: Recommended Starting Conditions for C-C Coupling
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2)XPhos or SPhos (4)K₃PO₄ (2-3)Dioxane/H₂O (5:1)90-110
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF or Toluene100-130
Sonogashira Pd(PPh₃)₂Cl₂ (2)NoneCs₂CO₃ (2)Dioxane/H₂O80-100

Note: These are starting points and may require further optimization for specific substrates.

References

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. National Institutes of Health (NIH).
  • Palladium–Protein Oxidative Addition Complexes by Amine-Selective Acylation. Journal of the American Chemical Society.
  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega.
  • Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Buchwald–Hartwig amination. Wikipedia.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
  • Heck reaction. Wikipedia.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkat USA.

Sources

Troubleshooting failed N-alkylation of 3-Amino-4-bromopyridine

This approach fundamentally changes the mechanism from nucleophilic substitution to an organometallic catalytic cycle, overcoming many of the inherent reactivity barriers of the substrate. [18]

References

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit. [Link]
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]
  • Mayr, H., et al. (2012). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry. [Link]
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
  • Powers, D., et al. (2024).
  • Arkivoc. (2011).
  • National Institutes of Health. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH. [Link]
  • PubMed. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed. [Link]
  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
  • Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. [Link]
  • Wikipedia. (n.d.).
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. [Link]
  • Cambridge Open Engage. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage. [Link]
  • ACS Publications. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Reddit. (2023). [College: Organic Chemistry] Does 2-Aminopyridine or 3-Aminopyridine have a lower pKa?
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2013). Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • YouTube. (2022).
  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
  • National Institutes of Health. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. NIH. [Link]
  • RSC Publishing. (2014).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • ResearchGate. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses. [Link]
  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Química Organica.org. [Link]
  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
  • ResearchGate. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • ResearchGate. (n.d.). Unsuccessful intramolecular N-alkylation strategy..
  • Journal of the American Chemical Society. (1951). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

By-product formation during the synthesis of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this key heterocyclic building block. This document offers a structured question-and-answer format to directly address potential by-product formation and other synthetic challenges.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several common methodologies. The choice of synthetic route often depends on the available starting materials, scale, and desired purity profile. The most prevalent methods include:

  • Nucleophilic Aromatic Substitution (SNAr) of 3,4-Dibromopyridine: A direct approach involving the reaction of 3,4-dibromopyridine with an ammonia source.

  • Hofmann Rearrangement of 4-Bromonicotinamide: A classic rearrangement reaction that converts the amide to the desired amine with one less carbon atom.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern cross-coupling method that pairs an ammonia equivalent with a suitable brominated pyridine precursor.

Each of these routes presents a unique set of challenges, particularly concerning by-product formation. This guide will address each method in detail.

FAQ & Troubleshooting Guide

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 3,4-Dibromopyridine

This method leverages the inherent electron deficiency of the pyridine ring to facilitate nucleophilic attack by an ammonia source.

Q1: My reaction of 3,4-dibromopyridine with ammonia is producing a mixture of isomers. How can I favor the formation of this compound?

A1: The formation of isomeric aminobromopyridines is a common challenge in this synthesis. The primary by-product is typically 4-Amino-3-bromopyridine.

  • Causality: The regioselectivity of the nucleophilic attack is governed by the electronic properties of the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 (ortho) and C4 (para) positions to nucleophilic attack more than the C3 (meta) position. In 3,4-dibromopyridine, the C4 position is more deactivated (more electrophilic) than the C3 position, thus favoring the formation of this compound.[1] However, under certain conditions, attack at the C3 position can occur, leading to the formation of the undesired 4-Amino-3-bromopyridine isomer.

  • Troubleshooting & Optimization:

    • Temperature Control: Running the reaction at lower temperatures can enhance the kinetic selectivity for the more activated C4 position.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that might allow for the formation of the thermodynamic product or other side reactions.

    • Ammonia Source: Using a less reactive ammonia source or controlling its concentration can sometimes improve selectivity.

Q2: I am observing a significant amount of a di-substituted by-product in my reaction mixture. What is it and how can I avoid it?

A2: The formation of 3,4-diaminopyridine is a likely by-product, especially under forcing reaction conditions.

  • Causality: After the initial amination to form this compound, the remaining bromine atom can undergo a second nucleophilic substitution with ammonia to yield 3,4-diaminopyridine. This is more likely to occur at higher temperatures, with a large excess of the ammonia source, or with prolonged reaction times.[2][3]

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the ammonia source. Using a slight excess rather than a large excess can minimize the di-amination.

    • Temperature and Time: As with isomer control, lower reaction temperatures and shorter reaction times are crucial. Monitor the reaction progress and stop it once the starting material is consumed.

    • Pressure: In reactions using ammonia gas, controlling the pressure can help manage its effective concentration.

Q3: How do I purify my crude this compound to remove the 4-Amino-3-bromopyridine isomer and diaminopyridine?

A3: Purification can typically be achieved by column chromatography.

  • Protocol:

    • Adsorbent: Use silica gel as the stationary phase.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is generally effective. The polarity of the eluent can be gradually increased to first elute the less polar this compound, followed by the more polar 4-Amino-3-bromopyridine and then the highly polar 3,4-diaminopyridine.

    • Tailing Reduction: Aminopyridines can sometimes tail on silica gel due to their basicity. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, can be added to the eluent system.[4]

    • Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light if the compounds are UV active) to identify the fractions containing the pure product.

Compound Typical Elution Order Notes
3,4-Dibromopyridine (Starting Material)FirstLeast polar
This compound (Product)Second
4-Amino-3-bromopyridine (Isomeric By-product)ThirdMore polar than the desired product
3,4-Diaminopyridine (Di-substituted By-product)LastMost polar
Route 2: Hofmann Rearrangement of 4-Bromonicotinamide

This route involves the conversion of a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[5][6]

Q1: My Hofmann rearrangement of 4-bromonicotinamide is giving a low yield, and I see unreacted starting material. What could be the issue?

A1: Incomplete reaction is a common problem in Hofmann rearrangements.

  • Causality: The reaction proceeds through several steps, including the formation of an N-bromoamide and an isocyanate intermediate.[6] Insufficient amounts of the halogen or base, or suboptimal reaction temperatures, can lead to the reaction stalling at an intermediate stage or failing to go to completion.

  • Troubleshooting & Optimization:

    • Reagent Stoichiometry: Ensure that at least one equivalent of the halogen (e.g., bromine) and a sufficient excess of the strong base (e.g., sodium hydroxide) are used. A typical molar ratio of amide to halogen to base is around 1:1.1:4.

    • Temperature Control: The initial formation of the hypobromite and the N-bromoamide is often carried out at low temperatures (0-5 °C). The rearrangement step typically requires heating. Carefully controlling the temperature profile of the reaction is crucial for driving it to completion.

    • Addition Order: The order of addition of reagents can be important. Typically, the halogen is added to the cold basic solution to form the hypohalite in situ, followed by the addition of the amide.

Q2: I am observing an unexpected brominated by-product. What is its likely identity?

A2: While less common, over-bromination or side reactions on the pyridine ring can occur, especially if the reaction conditions are not well-controlled. Another possibility is the bromination of the starting amide at the pyridine ring, although this is less likely under basic conditions.

  • Causality: The strong basic conditions and the presence of bromine could potentially lead to other reactions. However, the most likely scenario for unexpected brominated species is related to the stability of the starting material or intermediates under the reaction conditions.

  • Troubleshooting & Optimization:

    • Characterization: Isolate and characterize the by-product using techniques like NMR and mass spectrometry to confirm its structure.

    • Reaction Conditions: Re-evaluate the reaction conditions. Ensure the temperature is not excessively high and that the reaction is not run for an unnecessarily long time.

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + 3,4-Dibromopyridine Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + NH3 - HBr (with base) Pd_Amido_Complex Ar-Pd(II)-NH2(L2) Ligand_Exchange->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Purification & Characterization

Q: My final product is an off-white or brownish solid. How can I decolorize it?

A: Colored impurities are common in nitrogen-containing heterocyclic compounds.

  • Activated Charcoal: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively remove colored impurities. After stirring for a short period, the charcoal is removed by filtration through celite. Be aware that excessive use of charcoal can lead to product loss. [7]* Recrystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also help in removing colored impurities and improving the overall purity of the final product.

Q: What are the key NMR signals to look for to confirm the structure of this compound and distinguish it from the 4-amino isomer?

A: ¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers.

  • This compound: You would expect to see three distinct aromatic proton signals. The proton at C2 (adjacent to the nitrogen) will be a singlet, while the protons at C5 and C6 will be doublets, coupled to each other.

  • 4-Amino-3-bromopyridine: In this isomer, the proton at C2 will be a singlet, and the proton at C5 will also be a singlet. The proton at C6 will be a doublet, coupled to the proton at C5. The distinct splitting patterns and coupling constants will allow for unambiguous identification.

References

  • Ahluwalia, V. K., Aggarwal, R., & Sharma, P. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
  • Williams, J. H., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 10(32), 36321-36327.
  • Williams, J. H., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed.
  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
  • De, S. K., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • den Hertog, H. J., & Jouwersma, C. (1953). Amination of the isomeric dibromopyridines with potassium amide in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • Wikipedia. (2023). Hofmann rearrangement.
  • Pharm D Guru. (n.d.). 31. HOFMANN REARRANGEMENT.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10571-10572.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry with Wiley. (2021). What Is Hofmann Rearrangement Reaction| Hofmann Reaction kya hai?.
  • Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • Chegg. (2022). Solved 6) The reaction of 3,4-dibromopyridine with ammonia.
  • Beilstein Publishing. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
  • The Royal Society of Chemistry. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-bromopyridine. PubChem Compound Database.
  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
  • Stack Exchange. (2016). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine.
  • Chemsrc. (n.d.). This compound | CAS#:239137-39-4.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(16), 4388–4391.
  • ResearchGate. (n.d.). Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated....
  • Vo, G. D., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • ResearchGate. (n.d.). Direct Amination of Aryl Halides with Ammonia.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 3-Amino-4-bromopyridine in metal-catalyzed reactions. The unique electronic properties of this substrate, while valuable for synthesis, present significant challenges related to catalyst poisoning, particularly in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and overcome these challenges, ensuring higher success rates in your synthetic endeavors.

Section 1: The Root Cause - Understanding the Mechanism of Poisoning

This section delves into the fundamental chemical interactions responsible for catalyst deactivation when using this compound.

Q1: Why is this compound particularly challenging in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge stems from the inherent Lewis basicity of the substrate itself. This compound contains two nitrogen atoms—one in the pyridine ring and one in the amino group—both of which possess lone pairs of electrons. These lone pairs can strongly coordinate to the electron-deficient palladium metal center of the catalyst.[1][2][3] This coordination forms a stable, catalytically inactive palladium-substrate complex, effectively removing the catalyst from the productive catalytic cycle.[1][4] This process, known as substrate-induced catalyst inhibition or poisoning, is a primary reason for low or no product conversion in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3][5]

G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway Active_Catalyst Active Pd(0) Catalyst Substrate This compound Active_Catalyst->Substrate Oxidative Addition Inactive_Complex Inactive Pd-Substrate Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Strong Coordination (Poisoning) Product Coupled Product Substrate->Product Transmetalation & Reductive Elimination Product->Active_Catalyst Catalyst Regeneration

Caption: The dual role of this compound as both reactant and poison.

Section 2: Troubleshooting Guide - From Diagnosis to Solution

A stalled reaction is a common frustration. This guide provides a systematic workflow to identify the root cause and implement effective solutions.

Troubleshooting_Workflow start Low or No Conversion check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions suspect_poisoning Suspect Catalyst Poisoning? start->suspect_poisoning extrinsic_poisoning Extrinsic Poisoning (Oxygen, Sulfur, Water) suspect_poisoning->extrinsic_poisoning Yes substrate_poisoning Substrate Poisoning suspect_poisoning->substrate_poisoning Yes, likely solution_extrinsic Solution: • Use High-Purity Reagents • Ensure Strict Inert Atmosphere • Use Anhydrous Solvents extrinsic_poisoning->solution_extrinsic solution_substrate Solution: 1. Switch to Bulky, Electron-Rich Ligands 2. Protect Amino Group 3. Increase Catalyst Loading substrate_poisoning->solution_substrate

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

Welcome to the technical support center for 3-Amino-4-bromopyridine. As a uniquely functionalized heterocyclic building block, this reagent presents both immense opportunity and specific challenges in synthetic chemistry. Its dual-natured reactivity, stemming from the nucleophilic amino group, the coordinating pyridine nitrogen, and the reactive C-Br bond, is profoundly influenced by the reaction environment. The choice of solvent is not merely a matter of solubility; it is a critical parameter that dictates reaction pathways, kinetics, and ultimate success.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, rational decisions in your experimental design.

Part 1: Foundational FAQs - The "Why" of Solvent Selection

Q1: My reaction with this compound is failing. Why is solvent choice so uniquely critical for this substrate?

A1: The reactivity of this compound is governed by a delicate electronic balance, and the solvent directly modulates this balance through several key interactions:

  • Catalyst Interaction: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), both the pyridine nitrogen and the exocyclic amino group can act as ligands, coordinating to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes.[1] A solvent can influence the availability of these lone pairs and the stability of the active catalytic species.

  • Solubility and Mass Transfer: The substrate itself has moderate polarity and hydrogen bonding capability, affecting its solubility.[2] More importantly, the inorganic bases (e.g., K₂CO₃, K₃PO₄) and boronic acids used in coupling reactions have vastly different solubility profiles. The solvent system must effectively dissolve or suspend all components to allow for efficient mass transfer and reaction.[1][3]

  • Reaction Mechanism Influence: Solvents can stabilize or destabilize transition states and intermediates. Polar aprotic solvents are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer complex.[4] In contrast, polar protic solvents can stabilize carbocationic intermediates in SN1-type pathways and can also "cage" nucleophiles through hydrogen bonding, potentially slowing SN2 reactions.[4][5]

Q2: What are the primary solvent classes I should consider, and what are their typical roles and drawbacks?

A2: Solvents are broadly categorized based on their polarity and their ability to donate a proton. Understanding these classes is the first step to rational selection.

Solvent ClassExamplesKey AdvantagesCommon Pitfalls & Considerations
Polar Aprotic DMF, DMAc, DMSO, Acetonitrile (MeCN)Excellent for dissolving polar reagents and salts. Generally accelerate SNAr reactions.[4]Can coordinate to catalysts. High boiling points can make removal difficult. May promote unexpected side reactions.[6][7]
Polar Protic H₂O, Ethanol (EtOH), tert-Butanol (t-BuOH)Excellent for dissolving inorganic bases. Often used as a co-solvent.[8] Can stabilize ionic intermediates.[9]Can lead to hydrolysis of reagents or protodeboronation in Suzuki couplings.[3] Can suppress nucleophilicity via H-bonding.[4]
Ethereal / Weakly Polar 1,4-Dioxane, Tetrahydrofuran (THF)Good balance of solubility for organic substrates and compatibility with organometallics. Common in cross-coupling.[3][10]Must be rigorously dried and degassed. Can form peroxides. Lower boiling points limit reaction temperature.
Nonpolar Aromatic Toluene, XylenesHigh boiling points are ideal for high-temperature reactions (e.g., Buchwald-Hartwig).[10][11] Poor at dissolving inorganic salts.Often requires a co-solvent (like water) or a phase-transfer catalyst to effectively engage inorganic bases.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for this compound. Success hinges on maintaining an active catalytic cycle, which is highly solvent-dependent.

Focus Area: Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is sluggish or has completely stalled. How do I troubleshoot this from a solvent perspective?

A3: A stalled Suzuki reaction is a classic problem. Before re-making everything, consider the solvent's role. The primary culprits are often poor solubility of the base or catalyst deactivation.

Use the following workflow to diagnose the issue:

G start Low or No Yield solubility Are all components soluble? (Especially the base) start->solubility protodeboronation Is protodeboronation suspected? (LCMS shows loss of B(OH)2) solubility->protodeboronation No add_cosolvent Action: Add polar co-solvent (e.g., H2O, DMF) to dissolve base. solubility->add_cosolvent Yes catalyst_issue Is catalyst inhibition suspected? protodeboronation->catalyst_issue No anhydrous Action: Switch to strictly anhydrous solvents (e.g., dry Toluene, Dioxane). Use a fluoride source (CsF) as base. protodeboronation->anhydrous Yes switch_solvent Action: Switch to a more polar solvent system (e.g., Dioxane/H2O). catalyst_issue->switch_solvent No ligand_screen Action: Screen more robust ligands (e.g., Buchwald ligands like XPhos). Solvent choice remains important. catalyst_issue->ligand_screen Yes success Reaction Proceeds add_cosolvent->success switch_solvent->success anhydrous->success ligand_screen->success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Q4: I'm observing significant protodeboronation of my boronic acid. How can my solvent choice mitigate this?

A4: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, converting your valuable boronic acid back into an arene. The primary culprit is often water, which is frequently added to solubilize the base.[3]

  • Causality: The mechanism is facilitated by water and often accelerated by the palladium catalyst itself. While a small amount of water is necessary for many base/solvent systems to function, an excess can be detrimental.

  • Solution: If protodeboronation is confirmed, switching to anhydrous conditions is the most effective strategy.

    • Solvent System: Use rigorously dried solvents like toluene or 1,4-dioxane.

    • Base Selection: Employ a base that does not require water for activation, such as cesium fluoride (CsF) or potassium fluoride (KF).

Q5: What are some reliable starting solvent/base combinations for a Suzuki coupling with this compound?

A5: While optimization is always necessary, the following combinations provide robust starting points for screening.

Solvent System (v/v)Recommended Base(s)Temperature (°C)Key Considerations & Rationale
1,4-Dioxane / H₂O (4:1)K₂CO₃, Cs₂CO₃80–100A classic, versatile system. Water solubilizes the carbonate base, while dioxane dissolves the organic components.[3][12]
Toluene / EtOH / H₂OK₂CO₃, K₃PO₄90–110Ethanol can improve the solubility of polar substrates and intermediates. A good alternative if dioxane is problematic.[13]
DMF / H₂O (5:1)Na₂CO₃, K₂CO₃80–100The high polarity of DMF is excellent for ensuring all components are in solution, which can sometimes accelerate the reaction.[14][15]
Toluene (Anhydrous)CsF100–110The preferred choice when protodeboronation is a significant side reaction.
Focus Area: Buchwald-Hartwig Amination
Q6: What are the best practices for solvent selection in Buchwald-Hartwig aminations with this substrate?

A6: The Buchwald-Hartwig amination is less prone to issues like protodeboronation but is highly sensitive to catalyst activity and solubility.

  • Go-To Solvents: Toluene is the most common and reliable solvent for this reaction.[10][11] Its high boiling point allows for the necessary thermal energy to drive the catalytic cycle, especially the rate-limiting reductive elimination step. 1,4-Dioxane is another excellent choice.[16]

  • Why Not Polar Aprotics? While sometimes effective, solvents like DMF and DMSO can coordinate strongly to the palladium center, potentially interfering with the desired ligand and slowing the reaction. They are generally avoided unless required for solubility.

  • The Role of t-BuOH: In some systems, particularly those using sodium or lithium alkoxide bases, tert-butanol is used as the solvent. It is a weak acid and its conjugate base is the active base in the reaction. This is a more specialized condition but can be very effective.[17]

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q7: I'm attempting an SNAr reaction with a nucleophile like an alkoxide or a secondary amine. Which solvent class will maximize my reaction rate?

A7: For SNAr, polar aprotic solvents are unequivocally the best choice.

  • Mechanism & Rationale: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents like DMF and DMSO excel at stabilizing this charged intermediate, thereby lowering the activation energy of the rate-determining step.[4] Furthermore, they solvate the cation (e.g., Na⁺, K⁺) of your nucleophile salt but leave the nucleophilic anion "naked" and highly reactive.

  • Protic Solvents are Detrimental: Polar protic solvents like ethanol or water will form a hydrogen-bond "cage" around the anion of your nucleophile, stabilizing it and drastically reducing its reactivity, which will slow or stop the reaction.[4]

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) a_nuc Naked, highly reactive nucleophile a_ts Stabilized Meisenheimer Complex (Transition State) a_nuc->a_ts a_rate Fast Reaction Rate a_ts->a_rate p_nuc Solvated, 'caged' unreactive nucleophile p_ts Destabilized Transition State p_nuc->p_ts p_rate Slow or No Reaction p_ts->p_rate

Caption: Solvent effect on SNAr nucleophile reactivity and transition state.

Q8: I'm seeing unexpected side products in my SNAr reaction. Could the solvent be promoting an alternative pathway?

A8: Yes, this is a distinct possibility. While uncommon, highly polar aprotic solvents can facilitate complex rearrangements. For instance, in the reaction of amines with the structurally related 3-bromo-4-nitropyridine, a nitro-group migration was observed specifically in polar aprotic solvents.[7] This highlights that the high polarity and coordinating ability of solvents like DMF can enable alternative, lower-energy pathways for intermediates that would not be accessible in less polar media. If you observe unexpected isomers, a systematic screening of solvents with varying polarity (e.g., DMF -> Dioxane -> Toluene) is a critical diagnostic step.

Part 4: Field-Validated Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point. The specific base, ligand, and temperature may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst system (e.g., Pd(PPh₃)₄ at 3-5 mol%, or a combination of Pd₂(dba)₃ at 1.5 mol% and a ligand like SPhos at 3.5 mol%).

  • Inerting the System: Seal the tube with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent). The solvent should be degassed beforehand by sparging with argon for at least 20 minutes.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4–16 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for coupling with a secondary amine.

  • Reagent Preparation: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 2 mol%), the appropriate ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.2 equiv.) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to the tube to achieve a concentration of ~0.1-0.2 M.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.

References

  • Benchchem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem Technical Support.
  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
  • ECHEMI. (n.d.). Pyridine: Protic or Aprotic. ECHEMI.
  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. Chemistry Stack Exchange.
  • WordPress. (n.d.).
  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem Technical Support.
  • National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
  • Wikipedia. (n.d.).
  • Guidechem. (n.d.). This compound 239137-39-4 wiki. Guidechem.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium....
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. Benchchem Technical Support.
  • Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • National Institutes of Health (NIH). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. Reddit.
  • National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem Technical Support.
  • Benchchem. (2025). Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions. Benchchem Technical Support.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. Benchchem Technical Support.
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
  • National Institutes of Health (NIH). (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access.
  • ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Royal Society of Chemistry. (n.d.). Bromination of 3-amino- and 3-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....
  • BLD Pharm. (n.d.). 239137-39-4|this compound. BLD Pharm.

Sources

Technical Support Center: Managing Exothermic Reactions in the Scale-up of 3-Amino-4-bromopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-4-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the exothermic nature of this synthesis, particularly during scale-up. As a versatile building block in pharmaceutical and agrochemical research, ensuring a safe and controlled synthesis of this compound is paramount.[1] This resource offers practical, field-proven insights to help you navigate the challenges of this process.

I. Understanding the Exothermic Hazard: A Proactive Approach

The synthesis of this compound involves highly reactive reagents and the potential for significant heat release, which can lead to thermal runaway if not properly managed. A thorough understanding of the reaction energetics and potential hazards is the first step toward a safe and successful scale-up.

Frequently Asked Questions (FAQs) - General Principles

Q1: What are the primary exothermic events to anticipate in the synthesis of this compound?

A1: The primary exothermic events are typically associated with the bromination of the pyridine ring and any deprotection steps if using a protected 3-aminopyridine precursor. The reaction of bromine with the electron-rich aminopyridine ring is inherently exothermic. Additionally, the removal of protecting groups, such as a Boc group, can also be a vigorous, gas-evolving, and exothermic process that requires careful control.[2]

Q2: What is a thermal runaway, and what are its early warning signs?

A2: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control, generating heat faster than it can be removed by the cooling system.[3] This leads to a rapid increase in temperature and pressure, potentially causing the reactor to rupture. Early warning signs include:

  • A sudden, unexpected rise in the internal reaction temperature that does not respond to cooling.

  • A noticeable increase in pressure within the reactor.

  • Vigorous boiling or an increased rate of gas evolution.

  • A change in the color or viscosity of the reaction mixture.

Q3: How does the risk of a thermal runaway change during scale-up?

A3: The risk of a thermal runaway increases significantly during scale-up. This is primarily due to the decrease in the surface-area-to-volume ratio of the reactor.[3] As the reactor volume increases, the ability to remove heat through the reactor walls becomes less efficient relative to the heat generated by the larger reaction mass.[3]

Q4: What preliminary steps should be taken before scaling up the synthesis?

A4: Before any scale-up, a thorough risk assessment is crucial.[4] This should include:

  • A literature review of the reaction and any known hazards.

  • Small-scale experiments to understand the reaction profile and identify any potential exotherms.

  • Ideally, reaction calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) to determine the heat of reaction and the onset temperature of any decomposition reactions.

  • Ensuring that the larger-scale reactor has adequate cooling capacity, proper agitation, and an emergency quenching plan in place.

II. Troubleshooting Guide for Exothermic Events

This section provides a structured approach to troubleshooting common issues related to exothermic reactions during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase During Bromination 1. Rate of bromine or brominating agent (e.g., NBS) addition is too fast. 2. Inadequate cooling capacity for the scale of the reaction. 3. Poor mixing leading to localized "hot spots".1. Immediately stop the addition of the brominating agent. 2. Maximize cooling: Ensure the cooling system is operating at its lowest possible temperature and maximum flow rate. 3. Increase agitation: If safe to do so, increase the stirring speed to improve heat transfer. 4. Dilute the reaction: If the temperature continues to rise, consider adding a pre-chilled, inert solvent to increase the thermal mass. 5. Initiate emergency quench: If the situation is not brought under control, execute a pre-determined emergency quenching procedure.
Delayed Exotherm After Complete Reagent Addition 1. Accumulation of unreacted starting material due to too low a reaction temperature during addition. 2. Poor mixing preventing the reagents from reacting as they are added.1. Maintain cooling and monitoring: Do not assume the reaction is complete. Continue to monitor the temperature closely. 2. Controlled temperature increase: If the reaction has stalled, a very slow and controlled increase in temperature may be necessary to initiate the reaction of the accumulated reagents. Be prepared for a significant exotherm. 3. Future prevention: For subsequent batches, consider a slightly higher initial reaction temperature or a slower addition rate to ensure the reaction proceeds as the reagents are added.
Vigorous Gas Evolution and Temperature Spike During Deprotection (if applicable) 1. Too rapid addition of the deprotecting agent (e.g., acid). 2. Concentration of the deprotecting agent is too high.1. Stop the addition of the deprotecting agent. 2. Ensure adequate venting: Make sure the reactor is not a closed system and can safely vent any evolved gas. 3. Controlled addition: In the future, add the deprotecting agent slowly and portion-wise, allowing the reaction to subside between additions. Consider diluting the deprotecting agent.
Formation of Tar-like Byproducts 1. Overheating of the reaction mixture. 2. Decomposition of starting materials or products at elevated temperatures.1. Improve temperature control: Maintain a consistent and lower reaction temperature throughout the process. 2. Optimize addition rate: A slower, more controlled addition of reagents can help to manage the exotherm and prevent temperature spikes. 3. Purify starting materials: Ensure the starting 3-aminopyridine is of high purity to avoid side reactions.

III. Experimental Protocols for Enhanced Safety

The following protocols are designed with safety and scalability in mind. They emphasize controlled addition and robust temperature management.

Protocol 1: Controlled Bromination of a Protected 3-Aminopyridine Derivative

This protocol assumes the use of a Boc-protected 3-aminopyridine, which can be a strategy to control the reactivity and regioselectivity of the bromination.

  • Reactor Setup:

    • Use a jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or syringe pump for controlled reagent addition.

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

    • Connect the reactor jacket to a circulating cooling bath set to the desired initial temperature (e.g., -10°C to 0°C).

  • Reagent Preparation:

    • Charge the reactor with N-Boc-3-aminopyridine dissolved in a suitable anhydrous solvent (e.g., THF, acetonitrile).[2][5]

    • Prepare a solution of the brominating agent (e.g., N-Bromosuccinimide, NBS) in the same solvent in the addition funnel.[5]

  • Controlled Addition:

    • Begin stirring the solution of the protected aminopyridine and allow it to cool to the setpoint temperature.

    • Slowly add the brominating agent solution dropwise or via syringe pump over a prolonged period (e.g., 1-2 hours for lab scale, potentially longer for larger scales).

    • Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2°C) of the setpoint. If the temperature rises above this range, immediately stop the addition and allow the cooling system to bring it back down before resuming at a slower rate.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

    • Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, HPLC), proceed with a safe quenching and work-up procedure. A common quench involves the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.[5]

Protocol 2: Emergency Quenching Procedure

This protocol should be established and understood by all personnel before beginning any scale-up experiment. The choice of quenching agent will depend on the specific reaction chemistry.

  • Immediate Actions:

    • Stop all reagent addition immediately.

    • Maximize cooling to the reactor.

    • Alert all personnel in the immediate vicinity.

  • Quenching:

    • If the temperature continues to rise uncontrollably, add a pre-determined and validated quenching agent to the reactor. This could be a cold, inert solvent or a chemical that will rapidly and safely stop the reaction.

    • The quenching agent should be added in a controlled manner to avoid a violent reaction from the quench itself.

  • Post-Quench:

    • Once the reaction has been brought under control and the temperature is stable, the reactor contents can be safely handled for work-up and disposal.

IV. Visualizing the Process for Enhanced Understanding

Diagrams can help to clarify complex workflows and decision-making processes. The following diagrams are provided in the DOT language for use with Graphviz.

ExothermicReactionManagement cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting RiskAssessment Conduct Thorough Risk Assessment Calorimetry Perform Reaction Calorimetry (if possible) RiskAssessment->Calorimetry CoolingCapacity Verify Adequate Cooling Capacity Calorimetry->CoolingCapacity QuenchPlan Establish Emergency Quench Plan CoolingCapacity->QuenchPlan StartReaction Start Reaction at Low Temperature QuenchPlan->StartReaction SlowAddition Slow, Controlled Reagent Addition StartReaction->SlowAddition MonitorTemp Continuously Monitor Temperature & Pressure SlowAddition->MonitorTemp TempRise Uncontrolled Temperature Rise? MonitorTemp->TempRise TempRise->MonitorTemp No ActionStop Stop Reagent Addition TempRise->ActionStop Yes ActionCool Maximize Cooling ActionStop->ActionCool ActionQuench Initiate Emergency Quench ActionCool->ActionQuench TroubleshootingDecisionTree Start Uncontrolled Exotherm Detected StopAddition Stop All Reagent Feeds Start->StopAddition MaximizeCooling Maximize Cooling System StopAddition->MaximizeCooling TempControlled Is Temperature Under Control? MaximizeCooling->TempControlled ContinueMonitoring Continue Monitoring TempControlled->ContinueMonitoring Yes EmergencyQuench Execute Emergency Quench Protocol TempControlled->EmergencyQuench No Investigate Investigate Root Cause Post-Mortem ContinueMonitoring->Investigate EmergencyQuench->Investigate

Caption: Decision tree for responding to an uncontrolled exotherm.

V. Conclusion

The successful and safe scale-up of this compound synthesis hinges on a proactive and thorough approach to managing its inherent exothermic nature. By understanding the potential hazards, implementing robust control strategies, and being prepared for unforeseen events, researchers can mitigate the risks associated with this valuable synthetic transformation. This guide provides a foundational framework for achieving these goals, but it is essential to supplement this information with rigorous in-house safety reviews and, where possible, detailed calorimetric data for the specific process being scaled.

References

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • 3-Amino-5-bromopyridine synthesis. ChemicalBook.
  • 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine
  • Safe scale-up with exothermic reactions. Process Technology Online.
  • Scale-up Reactions. Division of Research Safety | Illinois.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. LinkedIn.
  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Benchchem.
  • Preparation process of 3 amino-4 methyl pyridine.
  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • 3-Bromopyridine Safety D
  • Synthetic method of 3-bromopyridine.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • (PDF) Safe scale-up with exothermic reactions.
  • Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry.
  • The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine.
  • This compound SDS, 239137-39-4 Safety D
  • SAFETY D
  • This compound. Chem-Impex.
  • Synthetic method of 3-bromopyridine.
  • Pyridine ACS Safety D
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • Preparation method of 3-amino-4-methylpyridine.
  • 3-Bromo-4-methylpyridine synthesis. ChemicalBook.
  • Pyridine: incident management. GOV.UK.
  • PYRIDINE. CAMEO Chemicals.
  • Study on Thermal Runaway Behavior and Jet Characteristics of a 156 Ah Prismatic Ternary Lithium B
  • Thermal Runaway and Fire Suppression Applications for Different Types of Lithium Ion B
  • Thermal Runaway in Lithium-Ion Batteries: Incidents, Kinetics of the Runaway and Assessment of Factors Affecting Its Initiation.
  • Analytical Study on Thermal Runaway Propagation and Inter-electrode Dynamics in Lithium-Ion Battery Applications: Insights into Battery Safety.
  • Review of Flame Behavior and Its Suppression during Thermal Runaway in Lithium-Ion B

Sources

Technical Support Center: Palladium Catalyst Removal from 3-Amino-4-bromopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying 3-Amino-4-bromopyridine reaction products, particularly after palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The unique chemical nature of aminopyridines presents specific hurdles in achieving the stringent purity levels required for active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you effectively remove residual palladium from your valuable compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound reaction products in a question-and-answer format.

Issue 1: My final product has high levels of residual palladium (>100 ppm) even after standard filtration and crystallization.

  • Plausible Cause: The primary reason for this challenge is the strong chelating effect of the this compound product. The nitrogen atoms of the pyridine ring and the amino group can act as ligands, binding tightly to palladium species and forming soluble complexes that are not easily removed by simple physical methods like filtration or crystallization.[1][2] This is a common issue with electron-rich, nitrogen-containing compounds.[3]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: The most effective strategy is to introduce a solid-supported scavenger that has a higher affinity for palladium than your product does.[2] These scavengers form an even stronger, insoluble complex with the palladium, which can then be easily filtered off.

      • Functionalized Silica Gels: These are highly effective due to their selectivity and high surface area.[4] Common functionalities include Thiol (SH), Thiourea (Si-THU), and Dimercaptotriazine (DMT).[5][6] Thiol-based scavengers are robust and versatile for various palladium species (Pd(II), Pd(0)), while DMT is particularly effective for ruthenium and hindered palladium complexes.[5][6]

      • Activated Carbon: This is a cost-effective and widely used option that can adsorb a broad range of palladium species, regardless of their oxidation state.[7][8] However, it may also adsorb your product, leading to yield loss.[4]

    • Optimize Crystallization with an Additive: If crystallization is your preferred method, consider adding a chelating agent to the mother liquor. Additives like N-acetylcysteine or thiourea can bind to the palladium, helping to keep it in the solution while your product crystallizes.[2][9] It is critical to analyze the palladium content of the resulting crystals to ensure the palladium-product complex has not co-crystallized.[2]

Issue 2: I'm losing a significant amount of my this compound product during the scavenging process.

  • Plausible Cause: This is most likely due to non-specific adsorption of your product onto the purification medium. This is a well-documented issue, particularly with the high and somewhat indiscriminate surface area of activated carbon.[1][4]

  • Suggested Solutions:

    • Screen Different Scavengers: The affinity of your product for the scavenger can vary significantly between different materials. Conduct a small-scale screen with several scavengers (e.g., a thiol-based silica, a DMT-based silica, and activated carbon) to identify the one that provides the best balance of palladium removal and product recovery.[1]

    • Minimize the Amount of Scavenger: Use the minimum amount of adsorbent required to meet your target palladium level. Start with a lower loading (e.g., 5 wt% for activated carbon or 3-4 molar equivalents for silica scavengers relative to palladium) and incrementally increase it in subsequent experiments if necessary.[1][2]

    • Adjust the Solvent System: The solvent plays a crucial role in the adsorption process. Using a solvent in which your product is highly soluble can help minimize its binding to the scavenger surface.[2] Conversely, a solvent where the product has moderate solubility might favor its adsorption. Experiment with different processing solvents (e.g., THF, Ethyl Acetate, Acetonitrile) to find the optimal conditions.

Issue 3: My palladium removal results are inconsistent from batch to batch.

  • Plausible Cause: Inconsistency often stems from variability in the palladium species present in the crude reaction mixture or from slight deviations in the purification protocol.[1] The state of the palladium (e.g., Pd(0) nanoparticles vs. soluble Pd(II) complexes) can be influenced by reaction conditions and workup procedures, and different species may require different removal strategies.[4]

  • Suggested Solutions:

    • Standardize Your Workup: Ensure that the workup procedure prior to scavenging is highly consistent. Factors like agitation speed, temperature, and time can influence the nature of the palladium species.

    • Use a Broad-Spectrum Scavenger: If you suspect variability in palladium speciation, a versatile scavenger like SiliaMetS Thiol or a quality grade of activated carbon, which are effective against multiple forms of palladium, may provide more consistent results.[5][8]

    • Optimize Scavenging Parameters: Perform a small design of experiments (DoE) to understand the impact of key parameters.

      • Temperature: Scavenging is often more efficient at slightly elevated temperatures (e.g., 40-50 °C), but this can also increase the risk of product degradation.[1]

      • Time: Scavenging can take anywhere from 1 to 24 hours.[1][2] Determine the optimal time where palladium levels are minimized without extending the cycle unnecessarily.

      • Agitation: Ensure the solid scavenger is well-suspended in the solution to maximize surface contact.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from API process streams? A1: The most common and industrially relevant methods are:

  • Adsorption: Using solid-supported scavengers like functionalized silica gels or activated carbon to bind the palladium, which is then removed by filtration.[4][9] This is often the most effective and scalable method.

  • Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor. This can be enhanced with additives but may not be sufficient on its own.[9][10]

  • Extraction: Liquid-liquid extraction with an aqueous phase containing a chelating agent can sometimes be used, but it is often less efficient for the low ppm levels required in pharma.

  • Chromatography: While effective, column chromatography is generally less desirable for large-scale manufacturing due to cost and solvent usage, but it is a viable option at the lab scale.[11]

Q2: How do I choose the right palladium scavenger for this compound? A2: The choice depends on several factors. The following decision workflow and table can guide your selection.

G start Start: High Pd in This compound Product cost_check Is cost the primary constraint? start->cost_check yield_check Is maximizing product yield critical? cost_check->yield_check No carbon Use Activated Carbon cost_check->carbon Yes selectivity_check Is high selectivity for Pd required? yield_check->selectivity_check No silica Use Functionalized Silica Scavenger (e.g., Thiol, DMT) yield_check->silica Yes selectivity_check->carbon No selectivity_check->silica Yes optimize_carbon Optimize wt% and contact time to minimize product loss. carbon->optimize_carbon optimize_silica Screen different functionalities and optimize equivalents. silica->optimize_silica

Caption: Decision workflow for scavenger selection.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeTarget Palladium SpeciesAdvantagesDisadvantages
Functionalized Silica (Thiol) Pd(0), Pd(II), various complexesHigh selectivity, minimal product loss, robust performance.[5]Higher cost than carbon.
Functionalized Silica (DMT) Ruthenium, hindered Pd complexesVery high affinity for specific metals.[6]May be less effective for simple Pd species.
Activated Carbon Broad spectrum (Pd(0), Pd(II))Low cost, high capacity, widely available.[7][8]Can cause significant product loss via non-specific adsorption.[4]
Polymer-Based Resins Various, depending on functionalityCan be used in flow chemistry setups.Performance can be system-dependent.[4]

Q3: What is the mechanism of palladium removal by activated carbon? A3: Palladium removal by activated carbon occurs through a combination of physical and chemical adsorption.[4][12] The porous structure of activated carbon provides a vast surface area for physisorption , where palladium species are trapped within the pores.[4] Additionally, surface functional groups on the carbon can lead to chemisorption , forming stronger, more specific bonds with the metal.[4] This dual mechanism makes it effective for a wide variety of palladium catalysts.[7]

Q4: How can I accurately measure the residual palladium in my final product? A4: The standard and most reliable method for quantifying trace metal impurities in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[9] This technique offers the extremely low detection limits (in the parts-per-billion range) necessary to confirm compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH Q3D), which typically limit palladium to less than 10 ppm for oral dosage forms.[9][13]

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

This protocol provides a general procedure for using activated carbon. Optimal conditions (especially wt% and time) should be determined through small-scale experiments.

  • Dissolution: Dissolve the crude this compound reaction product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10% by weight relative to the crude product.[1]

  • Slurry: Stir the suspension vigorously at a controlled temperature (e.g., room temperature to 45 °C) for a set duration. A good starting point is 2-4 hours, but some processes may require up to 18 hours.[1][4]

  • Filtration: Prepare a pad of Celite® (diatomaceous earth) in a filter funnel. Filter the slurry through the Celite pad to remove the activated carbon. Using Celite is crucial to prevent fine carbon particles from contaminating your filtrate.[1]

  • Washing: Wash the filter cake (Celite and carbon) with fresh solvent to recover any adsorbed product.[1][2]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS.

Protocol 2: Palladium Removal Using Functionalized Silica Scavengers

This protocol outlines the use of a silica-based scavenger like SiliaMetS® Thiol.

G cluster_prep Preparation cluster_reaction Scavenging cluster_workup Workup & Analysis dissolve 1. Dissolve Crude Product in Suitable Solvent add_scavenger 2. Add Silica Scavenger (e.g., 4-8 mol equiv. to Pd) dissolve->add_scavenger stir 3. Stir Suspension (2-24h at RT or 40°C) add_scavenger->stir filter 4. Filter Through Celite to Remove Scavenger stir->filter wash 5. Wash Filter Cake with Fresh Solvent filter->wash concentrate 6. Concentrate Combined Filtrate & Washings wash->concentrate analyze 7. Analyze for Residual Pd (ICP-MS) concentrate->analyze product Purified Product (<10 ppm Pd) analyze->product

Caption: Experimental workflow for silica-based scavenging.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, DCM, ACN).[2]

  • Scavenger Addition: Add the selected silica-based scavenger. A typical loading is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[2]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45 °C) for 2 to 24 hours.[2] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid-supported scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[2]

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 735-749.
  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Welch, C. J., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Johnson Matthey. (n.d.). Palladium impurity removal from active pharmaceutical ingredient (API) process streams.
  • Biotage. (2023). How to Remove Palladium in three easy steps. (Source: Biotage) [Link]
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. (Source: PubMed) [Link]
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. (Source: Osaka Gas Chemicals) [Link]
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). (Source: Osaka Gas Chemicals) [Link]
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. (Source: Onyx Scientific) [Link]

Sources

Validation & Comparative

Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Amino-4-bromopyridine: A Comparative Approach

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic intermediates is paramount. This compound is one such versatile building block, whose reactivity is harnessed in the synthesis of a multitude of more complex target molecules.[1] Its unique arrangement of an amino group, a bromine atom, and a pyridine ring necessitates a robust analytical strategy to ensure identity, purity, and quality.

This guide provides an in-depth analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary investigative tool. We will delve into the experimental causality, data interpretation, and present a comparative overview with alternative analytical techniques, offering researchers a comprehensive framework for the characterization of this and similar substituted pyridines.

¹H NMR spectroscopy remains the gold standard for determining the molecular structure of organic compounds in solution. By probing the magnetic environments of hydrogen nuclei (protons), it provides invaluable information about the number of different types of protons, their electronic surroundings, and their connectivity through spin-spin coupling.

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality ¹H NMR spectrum is foundational. The following protocol is designed for a standard 400 MHz NMR spectrometer and emphasizes choices that ensure data integrity.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound. This concentration is optimal for achieving a good signal-to-noise ratio without causing issues of solubility or line broadening.[2]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), inside a standard 5 mm NMR tube.

    • Causality: DMSO-d₆ is often an excellent choice for compounds containing amine (-NH₂) groups. The amine protons are less likely to undergo rapid exchange with the solvent compared to protic solvents, resulting in sharper, more observable signals. CDCl₃ is a common alternative for general organic compounds.[3] The choice of solvent can slightly alter chemical shifts, a phenomenon that can sometimes be used to resolve overlapping signals.[4]

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous, which is critical for achieving sharp spectral lines.[5]

2. Spectrometer Setup and Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and simplify spectral interpretation.[2]

  • Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent. The magnetic field must be shimmed to achieve good resolution, characterized by narrow, symmetrical lineshapes.[3]

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to cover a range of 0-12 ppm, which encompasses the expected signals for both aromatic and amine protons.[2]

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the nuclei, ensuring accurate signal integration.[5]

    • Acquisition Time (AQ): 2-4 seconds ensures good digital resolution.

Interpreting the Spectrum: Decoding the Molecular Fingerprint

The structure of this compound features three distinct aromatic protons (H-2, H-5, H-6) and two amine protons (-NH₂). The electron-donating amino group and the electron-withdrawing bromine atom, along with the inherent electronic effects of the pyridine nitrogen, create a unique chemical shift pattern.

The aromatic region for substituted pyridines typically falls between 7.0 and 9.0 ppm.[3]

  • H-2: This proton is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded (highest chemical shift). It will appear as a singlet due to the absence of adjacent protons.

  • H-6: This proton is also adjacent to the nitrogen and will be deshielded. It will appear as a doublet, coupled to H-5.

  • H-5: This proton is coupled to H-6 and will therefore appear as a doublet.

  • -NH₂ Protons: The amino protons typically appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration, temperature, and solvent.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.2Singlet (s)-
H-67.8 - 8.0Doublet (d)~5-6
H-56.8 - 7.0Doublet (d)~5-6
-NH₂5.0 - 6.0 (Broad)Singlet (s)-

Note: These are predicted values. Actual experimental values may vary slightly.

Visualization of Proton Assignments

To correlate the spectral data with the molecular structure, a clear visual representation is essential.

Caption: Structure of this compound with proton numbering.

Part 2: A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful, a comprehensive characterization relies on the convergence of data from multiple analytical techniques.[2][6] Each method provides a unique piece of the structural puzzle.

Complementary Techniques
  • ¹³C NMR Spectroscopy:

    • Information Provided: This technique maps the carbon backbone of the molecule, revealing the number of chemically distinct carbon environments. For this compound, five signals are expected in the proton-decoupled spectrum, corresponding to the five unique carbons of the pyridine ring.

    • Comparison: ¹³C NMR is an excellent complement to ¹H NMR for confirming the carbon framework. Its primary limitation is the low natural abundance of the ¹³C isotope, which necessitates more concentrated samples or longer acquisition times.[5]

  • Mass Spectrometry (MS):

    • Information Provided: MS provides the mass-to-charge ratio of the molecule, which is crucial for confirming the molecular weight and elemental formula.[6] The molecular formula of this compound is C₅H₅BrN₂, with a molecular weight of approximately 173.01 g/mol .[1][7]

    • Comparison: A key advantage of MS in this case is the ability to observe the characteristic isotopic pattern of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as two peaks of roughly equal intensity (M⁺ and M+2), providing definitive evidence for the presence of a single bromine atom.[2]

  • High-Performance Liquid Chromatography (HPLC):

    • Information Provided: HPLC is a separative technique used to determine the purity of a sample and quantify its components.[8]

    • Comparison: Unlike NMR and MS, HPLC does not provide direct structural information. However, it is an indispensable tool in drug development and quality control for assessing the purity of the synthesized compound, detecting and quantifying any starting materials or by-products.[9] A validated HPLC method can establish a purity profile for a batch of this compound.[10]

Comparative Guide to Analytical Techniques

The following table provides a direct comparison of the primary analytical techniques for the characterization of this compound.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementPrimary ApplicationKey Advantage for this Molecule
¹H NMR Proton environment, connectivity, stereochemistryLow (5-10 mg)Primary Structure ElucidationDetailed proton assignment and coupling information.
¹³C NMR Carbon skeleton, number of unique carbonsMedium (20-50 mg)Confirmatory Structure ElucidationConfirms the 5-carbon pyridine ring structure.
Mass Spectrometry Molecular weight, elemental formula, fragmentationVery Low (µg-ng)Molecular Formula ConfirmationDefinitive confirmation of bromine presence via isotopic pattern.
HPLC Purity, quantification of componentsLow (µg-mg)Purity Assessment & Quality ControlQuantifies the purity of the compound.

Conclusion

The ¹H NMR spectrum of this compound serves as its definitive structural fingerprint, providing rich, unambiguous information about its proton framework. The experimental protocol and interpretive guide presented here offer a robust methodology for researchers.

However, in the rigorous context of scientific research and drug development, relying on a single analytical technique is insufficient. A synergistic approach, integrating the structural detail of ¹H and ¹³C NMR, the molecular weight confirmation from Mass Spectrometry, and the purity assessment from HPLC, constitutes a complete and self-validating system. For even more complex substituted pyridines, advanced 2D NMR techniques such as COSY and HMBC can be employed for unequivocal assignment of all signals, ensuring the highest level of analytical confidence.[3]

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.
  • 239137-39-4|this compound|BLD Pharm.
  • Synthesis of diversely substituted pyridin-2(1H)
  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing.
  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4 - Benchchem.
  • 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing - American Institute of Physics.
  • This compound | 239137-39-4 - ChemicalBook.
  • This compound - Chem-Impex.
  • This compound | CAS 239137-39-4 | SCBT - Santa Cruz Biotechnology.
  • 1H NMR Spectroscopy.
  • Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview - Benchchem.
  • 3-Pyridyl bromide(626-55-1) 1H NMR spectrum - ChemicalBook.
  • This compound | 239137-39-4 - Sigma-Aldrich.
  • Proton NMR chemical shifts and coupling constants for brain metabolites.
  • 5 Analytical Techniques for Characterizing Unknown Samples.
  • This compound | 239137-39-4 - Manchester Organics.
  • Coupling constants - BMRB - Biological Magnetic Resonance Bank.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine - Benchchem.
  • Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the...
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • 3-Aminopyridine(462-08-8) 13C NMR spectrum - ChemicalBook.
  • 3-Amino-4-bromopyrazole - the NIST WebBook.
  • 4-Amino-3-bromopyridine 97 13534-98-0 - Sigma-Aldrich.
  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter
  • A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection - Benchchem.
  • Techniques and Methods of Identification - ResearchG
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • 4-Bromopyridine - the NIST WebBook.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

Sources

A Senior Application Scientist's Guide to the 13C NMR Characterization of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Substituted pyridines, such as 3-Amino-4-bromopyridine, are prevalent scaffolds in drug discovery and serve as versatile synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unparalleled, non-destructive window into the molecular architecture of these compounds. The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, which is directly influenced by the nature and position of substituents on the pyridine ring.

This guide provides an in-depth technical comparison and characterization of this compound using 13C NMR spectroscopy. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed, predicted 13C NMR analysis grounded in the established principles of substituent effects on aromatic systems. This predictive approach, leveraging data from analogous compounds, serves as a powerful tool for researchers in verifying synthetic products and understanding structure-activity relationships. Furthermore, we will compare these predicted values with the experimental data of related pyridine derivatives to highlight the nuanced interplay of electronic effects. Finally, a comprehensive, field-proven protocol for acquiring high-quality 13C NMR spectra for pyridine-based compounds is provided.

Predicted 13C NMR Analysis of this compound

The prediction of 13C NMR chemical shifts in polysubstituted aromatic systems can be effectively achieved by starting with the chemical shifts of the parent heterocycle and applying additive substituent chemical shift (SCS) effects.[1] While simple additivity may not perfectly account for all electronic interactions in a disubstituted system, it provides a robust and informative initial assignment.

Our analysis begins with the experimental 13C NMR chemical shifts of pyridine, the parent heterocycle. In deuterated chloroform (CDCl3), the approximate chemical shifts for pyridine are: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[2]

To predict the chemical shifts for this compound, we will determine the SCS effects of a 3-amino group and a 4-bromo group on the pyridine ring. These effects are deduced from the experimental data of 3-aminopyridine and 4-bromopyridine.

The experimental 13C NMR data for 3-aminopyridine in DMSO-d6 shows the following approximate chemical shifts: C2: 137.9 ppm, C3: 144.9 ppm, C4: 122.9 ppm, C5: 124.1 ppm, and C6: 140.3 ppm. The 13C NMR data for pyridine in DMSO-d6 is approximately C2/C6: 149.8 ppm, C3/C5: 123.7 ppm, and C4: 135.5 ppm.

From this, we can calculate the approximate SCS effects of the 3-amino group:

  • Ipso (C3): 144.9 - 123.7 = +21.2 ppm

  • Ortho (C2): 137.9 - 149.8 = -11.9 ppm

  • Ortho (C4): 122.9 - 135.5 = -12.6 ppm

  • Meta (C5): 124.1 - 123.7 = +0.4 ppm

  • Meta (C6): 140.3 - 149.8 = -9.5 ppm

For the 4-bromo substituent, we can infer its effects from general principles of halogen substitution on aromatic rings. Bromine is an electronegative, deactivating group, yet it is ortho, para-directing in electrophilic substitution due to resonance effects. In 13C NMR, the heavy atom effect of bromine typically causes a significant shielding (upfield shift) at the ipso-carbon.

  • Ipso (C4): A significant negative shift is expected.

  • Ortho (C3, C5): A smaller positive or negative shift is expected.

  • Meta (C2, C6): A small positive shift is expected.

By applying these SCS effects to the pyridine chemical shifts, we can predict the 13C NMR spectrum of this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPyridine (ppm)3-NH2 SCS (ppm)4-Br SCS (ppm)Predicted Shift (ppm)Rationale for Assignment
C2150-11.9small +~139Influenced by ortho-amino and meta-bromo.
C3124+21.2 (ipso)small +/-~145Directly attached to the strongly electron-donating amino group.
C4136-12.6large - (ipso)~118Directly attached to the bromine, experiencing a strong heavy-atom shielding effect.
C5124+0.4small +/-~125Influenced by meta-amino and ortho-bromo.
C6150-9.5small +~141Influenced by meta-amino and meta-bromo.

Comparative Analysis with Structurally Related Pyridines

To contextualize our predictions, a comparison with the 13C NMR data of monosubstituted pyridines is instructive.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) of Substituted Pyridines

Carbon AtomPyridine (CDCl3)3-Aminopyridine (DMSO-d6)4-Bromopyridine (Predicted)This compound (Predicted)
C2150137.9~152~139
C3124144.9~126~145
C4136122.9~120~118
C5124124.1~126~125
C6150140.3~152~141

This comparison highlights the significant influence of both the amino and bromo substituents. The strong electron-donating nature of the amino group at the 3-position leads to a notable downfield shift at C3 and shielding at the ortho (C2, C4) and meta (C6) positions. The bromine at the 4-position is predicted to cause a substantial upfield shift at C4 due to the heavy atom effect. The interplay of these effects results in a unique 13C NMR fingerprint for this compound.

The Causality Behind Substituent Effects

The observed and predicted changes in chemical shifts are a direct consequence of alterations in the electron density around each carbon nucleus.

Caption: Influence of substituents on electron density and 13C NMR shifts.

The amino group, being a strong resonance donor, increases electron density at the ortho and para positions (C2, C4, and C6), leading to shielding (an upfield shift). Conversely, the carbon directly attached to the amino group (C3) experiences a deshielding effect. The bromine atom exerts a complex influence; its inductive electron-withdrawing effect deshields adjacent carbons, while its ability to donate a lone pair of electrons through resonance can cause some shielding. However, the dominant factor for the ipso-carbon (C4) is the "heavy atom effect," which induces significant shielding.

Experimental Protocol for 13C NMR Acquisition

This protocol outlines the steps for acquiring a high-quality, proton-decoupled 13C NMR spectrum of a pyridine derivative like this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with higher polarity or hydrogen-bonding capabilities, such as those with amino groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are excellent alternatives. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Concentration: For a standard 13C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended.[3] Higher concentrations will reduce the required acquisition time.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Any paramagnetic impurities can lead to significant line broadening.

  • Filtration: Dissolve the sample in the deuterated solvent in a separate vial. To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube. This step is crucial for achieving good spectral resolution.

  • Internal Standard: While the solvent peak can be used for referencing, adding a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) ensures high accuracy.

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-Amino-4-bromopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of heterocyclic building blocks is a cornerstone of successful therapeutic design. 3-Amino-4-bromopyridine, a key intermediate in the synthesis of a range of bioactive molecules, presents a unique analytical challenge due to the interplay of its amino and bromo functionalities.[1][2] This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound and its derivatives, offering experimentally-grounded insights into fragmentation patterns and optimal analytical strategies.

At the heart of any mass spectrometric analysis lies the ionization process. The choice of ionization technique profoundly influences the resulting mass spectrum and the structural information that can be gleaned. For this compound and its derivatives, two techniques are of primary importance: Electron Ionization (EI) and Electrospray Ionization (ESI).

The Opposing Forces of Ionization: Hard vs. Soft Techniques

Electron Ionization (EI) is a "hard" ionization technique that subjects the analyte to a high-energy electron beam. This energetic bombardment typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While invaluable for structural elucidation, the molecular ion peak may be weak or even absent.

Electrospray Ionization (ESI) , in contrast, is a "soft" ionization method. It is particularly well-suited for polar and thermally labile molecules. ESI generally produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight of a compound. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to elicit structural information.

Decoding the Fragments: Mass Spectrometry of this compound

While a publicly available, detailed mass spectrum for this compound is not readily found, its fragmentation pattern under Electron Ionization (EI) can be predicted by examining the behavior of its constituent parts: 3-aminopyridine and 4-bromopyridine.

The molecular weight of this compound is 173.01 g/mol .[3] Due to the presence of bromine, with its two major isotopes (79Br and 81Br) in an approximate 1:1 ratio, the molecular ion will appear as a characteristic doublet at m/z 172 and 174.

A Tale of Two Precursors: Predicting Fragmentation

The mass spectrum of 3-aminopyridine (MW 94.11 g/mol ) shows a prominent molecular ion peak at m/z 94.[4] Key fragmentation pathways involve the loss of HCN (m/z 67) and the cleavage of the amino group.

The mass spectrum of 4-bromopyridine (MW 157.99 g/mol ) is dominated by the isotopic doublet of the molecular ion at m/z 157 and 159.[5] A significant fragmentation pathway is the loss of the bromine atom, leading to a pyridyl cation at m/z 78.

Predicted Fragmentation of this compound (EI-MS):

Based on the fragmentation of its precursors, the following key fragments are anticipated for this compound:

  • [M]+• : The molecular ion, an isotopic doublet at m/z 172/174.

  • [M-Br]+ : Loss of the bromine radical, leading to a fragment at m/z 93.

  • [M-HCN]+• : Loss of hydrogen cyanide from the pyridine ring, resulting in an ion at m/z 145/147.

  • [M-NH2]+ : Loss of the amino radical, giving a fragment at m/z 156/158.

  • Pyridyl Cation : Cleavage of both the amino and bromo groups could lead to a fragment at m/z 78.

The following diagram illustrates the predicted Electron Ionization fragmentation pathway for this compound.

Caption: Predicted EI fragmentation of this compound.

A Comparative Analysis: Mass Spectrometry of this compound Derivatives

The true utility of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. Understanding how derivatization at the amino group impacts the mass spectrometric fragmentation is crucial for reaction monitoring and structural confirmation.

Let's consider two common derivatives: an N-acetylated and an N-benzoylated analogue.

CompoundStructureMolecular Weight ( g/mol )Key Fragmentation Pathways (Predicted)
This compound This compound173.01Loss of Br, HCN, NH2
N-(4-bromopyridin-3-yl)acetamide N-acetyl-3-amino-4-bromopyridine215.05Loss of ketene (CH2CO), Br, acetyl group
N-(4-bromopyridin-3-yl)benzamide N-benzoyl-3-amino-4-bromopyridine277.12Loss of benzoyl radical, Br, benzoic acid

N-(4-bromopyridin-3-yl)acetamide:

The introduction of an acetyl group provides a new, readily cleavable moiety.

  • [M]+• : Molecular ion at m/z 214/216.

  • [M-CH2CO]+• : A prominent peak resulting from the loss of neutral ketene, leading to the molecular ion of this compound at m/z 172/174.

  • [M-Br]+ : Loss of the bromine radical, giving a fragment at m/z 135.

  • [CH3CO]+ : A characteristic acylium ion at m/z 43.

N-(4-bromopyridin-3-yl)benzamide:

The larger benzoyl group introduces additional fragmentation pathways.

  • [M]+• : Molecular ion at m/z 276/278.

  • [M-C6H5CO]+ : Cleavage of the amide bond to lose the benzoyl radical, resulting in a fragment at m/z 171/173.

  • [C6H5CO]+ : A strong signal for the benzoyl cation at m/z 105.

  • [M-Br]+ : Loss of the bromine radical, leading to a fragment at m/z 197.

The following diagram illustrates the comparative fragmentation pathways.

Caption: Comparative fragmentation of derivatives.

Experimental Protocols for Robust Analysis

To obtain high-quality, reproducible mass spectra, adherence to optimized experimental protocols is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is well-suited for the analysis of thermally stable and volatile compounds like this compound.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • If derivatization is required (e.g., for polar derivatives), silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.

  • GC Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is recommended.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:

LC-MS/MS is the method of choice for less volatile derivatives and for quantitative studies.

  • Sample Preparation:

    • Dissolve the sample in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) compatible with the mobile phase, to a concentration of 10-100 µg/mL.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • For MS/MS experiments, the protonated molecular ion [M+H]+ is selected as the precursor ion, and collision energy is optimized to induce characteristic fragmentation.

The following diagram outlines a general workflow for the analysis of this compound and its derivatives.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep Dissolve in appropriate solvent Deriv Derivatization (optional) Prep->Deriv GCMS GC-MS (EI) Prep->GCMS LCMS LC-MS/MS (ESI) Prep->LCMS Deriv->GCMS Frag Fragmentation Analysis GCMS->Frag LCMS->Frag Compare Comparative Analysis of Derivatives Frag->Compare Struct Structural Elucidation Compare->Struct

Caption: General analytical workflow.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a nuanced task that requires a thoughtful selection of ionization techniques and a thorough understanding of fragmentation pathways. By leveraging the strengths of both EI and ESI-MS/MS and by carefully considering the influence of chemical modifications on fragmentation, researchers can confidently elucidate the structures of these important pharmaceutical building blocks. This guide provides a foundational framework for developing robust analytical methods, ultimately enabling the accelerated discovery and development of novel therapeutics.

References

  • Chem-Impex. This compound. [Link]
  • ChemBK. This compound. [Link]
  • Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. [Link]
  • HETEROCYCLES, Vol. 51. No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • NIST. 4-Bromopyridine. [Link]
  • PubChem. 4-Amino-3-bromopyridine. [Link]
  • Google Patents.
  • NIST. 3-Aminopyridine. [Link]
  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]
  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ResearchGate. Molecular peaks of bromide compounds[1]. [Link]
  • NIST. 3-Amino-4-bromopyrazole. [Link]
  • ARKAT USA, Inc.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]
  • PubMed.
  • Wikipedia.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Ensuring Stoichiometric Fidelity in Pharmaceutical Precursors

For researchers and professionals in drug development, the stoichiometric integrity of starting materials is not merely a matter of academic interest; it is a foundational pillar of reproducible synthesis, safety, and efficacy. Pyridine derivatives, in particular, are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] 3-Amino-4-bromopyridine is a critical intermediate, valued for its reactive functional groups that serve as versatile handles in constructing more complex active pharmaceutical ingredients (APIs).[3]

Ensuring the purity and elemental composition of this precursor is a non-negotiable first step in any synthetic workflow.[4] A deviation in the expected elemental ratios can indicate the presence of impurities, residual solvents, or starting materials, which can have cascading effects on reaction yields, impurity profiles, and the biological activity of the final compound. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques, offering a robust framework for the comprehensive characterization of this compound.

The Gold Standard: Theoretical vs. Experimental Elemental Composition

The first step in validating a batch of this compound is to compare its experimentally determined elemental composition against the theoretical values derived from its molecular formula, C₅H₅BrN₂.[5][6]

Molecular Formula: C₅H₅BrN₂ Molecular Weight: 173.01 g/mol [5]

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.011560.05534.72
HydrogenH1.00855.0402.91
BromineBr79.904179.90446.18
NitrogenN14.007228.01416.19
Total 173.013 100.00

An acceptable experimental result from a reputable contract laboratory should fall within ±0.4% of these theoretical values. This tolerance accounts for the inherent limitations of the instrumentation and methodology. A result outside this range warrants further investigation.

The "How" and "Why": A Protocol for Elemental Analysis

Elemental analysis of halogenated organic compounds like this compound is a destructive technique that requires specialized instrumentation. It is typically performed as a service by dedicated analytical laboratories. The process involves two main stages: combustion analysis for carbon, hydrogen, and nitrogen (CHN analysis), and a separate method for bromine.

Experimental Protocol: CHN and Halogen Analysis

Objective: To accurately determine the percentage by mass of Carbon, Hydrogen, Nitrogen, and Bromine in a sample of this compound.

Methodology: Combustion and Chromatographic/Titrimetric Analysis

  • Sample Preparation (The Causality of Precision):

    • Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule using a microbalance. Rationale: This small sample size requires extreme precision. The capsule material is chosen to facilitate complete combustion without interfering with the analysis.

    • The sample must be homogenous and completely dry. The presence of residual solvent (e.g., water, ethyl acetate) will significantly skew the hydrogen and carbon percentages.

    • A certified reference material (e.g., Acetanilide) must be run prior to the sample to ensure the instrument is calibrated and functioning correctly. This is a critical self-validating step.

  • CHN Analysis (Combustion Method):

    • The encapsulated sample is dropped into a high-temperature (900-1000 °C) furnace.

    • The sample undergoes rapid and complete combustion in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).

    • The resulting gas mixture is passed through a series of specific absorbent traps or a gas chromatography column.

    • A thermal conductivity detector measures the concentration of each gas relative to a helium carrier gas. The instrument's software then back-calculates the mass percentage of C, H, and N in the original sample.

  • Bromine Analysis (Combustion with Ion Chromatography):

    • A separate, similarly weighed sample is combusted in an oxygen-rich environment.

    • The combustion gases are passed through an aqueous solution that traps the resulting hydrogen bromide (HBr) as bromide ions (Br⁻).

    • This solution is then injected into an Ion Chromatograph (IC). Rationale: IC is a highly sensitive and specific technique for quantifying anions like bromide, separating them from other potential interfering ions.

    • The concentration of bromide is determined by comparing the peak area to a calibration curve generated from known bromide standards. The mass percentage of bromine is then calculated. An alternative is potentiometric titration with silver nitrate.

A Multi-Faceted Approach: Comparison with Other Analytical Techniques

While elemental analysis is the definitive method for confirming empirical formulas, it provides no structural information.[7] A comprehensive characterization of this compound requires a suite of analytical techniques. The choice of technique depends on the specific question being asked: Is it the correct molecule? Is it pure?

Table 2: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Confirms elemental composition and empirical formula.[7]Gold standard for stoichiometric purity; highly accurate and precise for % composition.Destructive; provides no structural information; sensitive to non-volatile impurities.
¹H & ¹³C NMR Provides detailed structural information, connectivity of atoms, and can detect impurities with protons/carbons.Non-destructive; excellent for structural elucidation and identifying organic impurities.Less sensitive for quantitative analysis without an internal standard; may not detect inorganic impurities.
Mass Spectrometry (MS) Determines the molecular weight of the compound and its fragmentation pattern.Confirms molecular weight; high sensitivity.Can be difficult to quantify; fragmentation may be complex.
FT-IR Spectroscopy Identifies functional groups present in the molecule (e.g., N-H, C=N, C-Br).Fast, non-destructive, good for confirming the presence of key functional groups.Provides limited structural information; not suitable for quantification.
High-Performance Liquid Chromatography (HPLC) Separates the main compound from impurities, allowing for purity assessment (% area).Excellent for quantifying purity and detecting non-volatile impurities.[8]Requires method development; purity is relative to detected impurities.

Visualizing the Workflow

A logical workflow ensures all aspects of the compound's identity, structure, and purity are confirmed.

G cluster_0 Initial Synthesis & Workup cluster_1 Characterization Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Start Purified Product NMR ¹H & ¹³C NMR Start->NMR Confirm Structure MS Mass Spec. Start->MS Confirm Mol. Weight FTIR FT-IR Start->FTIR Confirm Func. Groups Purity_Check Assess Purity NMR->Purity_Check MS->Purity_Check FTIR->Purity_Check HPLC HPLC / GC Purity_Check->HPLC Quantitative Purity Elemental Elemental Analysis Purity_Check->Elemental Stoichiometric Purity Final Batch Release HPLC->Final Elemental->Final

Caption: Comprehensive characterization workflow for this compound.

Troubleshooting Discrepant Results

When experimental elemental analysis data deviates from the theoretical values by more than ±0.4%, a systematic investigation is required.

G Start Elemental Analysis Result > ±0.4% Deviation Check_H High H% and/or C%? Start->Check_H Check_Low All Values Low? Check_H->Check_Low No Solvent Residual Solvent (e.g., H₂O, EtOAc) Check_H->Solvent Yes Check_Br Incorrect Br%? Check_Low->Check_Br No Inorganic Inorganic Impurity (e.g., Salt) Check_Low->Inorganic Yes Incomplete_Comb Incomplete Combustion or Halogen Trapping Check_Br->Incomplete_Comb Yes Wrong_Comp Incorrect Compound or Presence of Side-Product Check_Br->Wrong_Comp No Action_Dry Action: Dry sample under high vacuum. Re-analyze. Solvent->Action_Dry Action_NMR Action: Check ¹H NMR for solvent or other organic impurities. Re-purify. Solvent->Action_NMR Action_Ash Action: Check for non-volatile residue (Ash test). Re-purify. Inorganic->Action_Ash Action_Lab Action: Consult analytical lab. Re-run with different standards or method. Incomplete_Comb->Action_Lab Action_Recheck Action: Re-run NMR/MS to confirm structure. Check for isomers or related impurities. Wrong_Comp->Action_Recheck

Sources

A Comparative Guide to the X-ray Crystal Structure of 3-Amino-4-bromopyridine Derivatives: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The spatial arrangement of atoms within a crystal lattice, dictated by intermolecular interactions, profoundly influences crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the structural landscape of 3-Amino-4-bromopyridine derivatives, a class of compounds recognized for their utility as versatile building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1]

While a wealth of information exists regarding the synthesis and solution-phase characterization of these derivatives, a comprehensive public repository of their X-ray crystal structures remains notably sparse. This guide, therefore, adopts a multi-faceted approach. It will first detail the available synthetic methodologies and spectroscopic characterization of key this compound derivatives. Subsequently, it will present a detailed analysis of a known crystal structure of a closely related analogue, 4-amino-1-(4-methylbenzyl)pyridinium bromide, as a representative case study.[2] Finally, this guide will delineate a recommended workflow employing alternative and complementary characterization techniques—thermal analysis and computational modeling—to elucidate the solid-state properties of novel this compound derivatives in the absence of single-crystal X-ray diffraction data.

I. Synthesis and Spectroscopic Characterization of N-Substituted this compound Derivatives

The functionalization of the amino group in this compound allows for the generation of a diverse library of derivatives. A common and effective method for this transformation is reductive amination. The following protocols, adapted from established literature, describe the synthesis of N-benzyl and N-(4-methylbenzyl) substituted derivatives.

Experimental Protocol: Synthesis of N-(Benzyl)-3-amino-4-bromopyridine

Causality: This procedure utilizes a reductive amination reaction. The initial formation of an imine between the aldehyde and the aminopyridine is followed by in-situ reduction with a hydride source to yield the secondary amine. The choice of solvent and reducing agent is critical to ensure efficient and clean conversion without unwanted side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add benzaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-(Benzyl)-3-amino-4-bromopyridine.

Spectroscopic Data for N-Substituted Derivatives:

The successful synthesis of these derivatives can be confirmed by standard spectroscopic techniques. The following table summarizes the expected and reported data for two representative examples.

DerivativeMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
N-(Benzyl)-3-amino-4-bromopyridine C₁₂H₁₁BrN₂102-1037.97 (s, 1H), 7.79 (d, 1H), 7.38-7.28 (m, 5H), 4.65 (t, 1H), 4.46 (d, 2H)141.5, 139.2, 138.0, 133.8, 129.0, 127.9, 127.5, 127.2, 118.6, 48.03331, 3051, 1577, 1508, 1453, 1413, 1256
N-(4-Methylbenzyl)-3-amino-4-bromopyridine C₁₃H₁₃BrN₂85-867.97 (s, 1H), 7.79 (d, 1H), 7.35 (d, 2H), 7.18 (d, 2H), 4.61 (t, 1H), 4.39 (d, 2H), 2.35 (s, 3H)141.6, 139.1, 137.4, 135.0, 133.8, 129.7, 127.9, 118.5, 47.7, 21.23330, 2918, 1578, 1514, 1455, 1413, 1258

Note: NMR data is typically recorded in CDCl₃. IR data is from KBr pellets.

II. X-ray Crystal Structure Analysis: A Case Study of 4-Amino-1-(4-methylbenzyl)pyridinium bromide

Crystallographic Data Summary:
Parameter4-Amino-1-(4-methylbenzyl)pyridinium bromide
Formula C₁₃H₁₅BrN₂⁺ · Br⁻
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.5646 (6)
b (Å) 18.7980 (11)
c (Å) 26.9782 (16)
V (ų) 5357.7 (5)
Z 16
Key Interactions N—H···Br hydrogen bonds, C—H···Br hydrogen bonds

Data obtained from Acta Crystallographica Section E: Structure Reports Online.[2]

Analysis of Intermolecular Interactions:

The crystal packing of 4-amino-1-(4-methylbenzyl)pyridinium bromide is dominated by a network of hydrogen bonds. The primary interaction involves the amino group (N-H) of the pyridinium cation and the bromide anion (Br⁻).[2] These N—H···Br hydrogen bonds are crucial in forming a centrosymmetric tetramer-like unit.[2] Furthermore, weaker C—H···Br interactions involving the aromatic protons of the pyridine and benzene rings contribute to the formation of a three-dimensional supramolecular network.[2]

Logical Relationship Diagram: Intermolecular Interactions

G cluster_cation Pyridinium Cation cluster_anion Bromide Anion cation_NH Amino Group (N-H) (Donor) anion_Br Br⁻ (Acceptor) cation_NH->anion_Br Strong N-H···Br Hydrogen Bond cation_CH Aromatic C-H (Weak Donor) cation_CH->anion_Br Weak C-H···Br Interaction caption Key intermolecular interactions in the crystal structure.

Caption: Dominant hydrogen bonding interactions in the crystal lattice.

The dihedral angle between the pyridine and benzene rings in the two independent cations within the asymmetric unit are 79.32 (8)° and 82.30 (10)°, indicating a non-planar conformation which is likely influenced by the crystal packing forces.[2] This structural motif highlights the importance of both strong and weak hydrogen bonds in dictating the overall solid-state architecture.

III. Alternative and Complementary Characterization Techniques

Given the current scarcity of single-crystal X-ray data for many this compound derivatives, a robust characterization strategy should incorporate alternative experimental and computational techniques.

Thermal Analysis (DSC and TGA):

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for probing the thermal properties of solid materials.[4]

  • DSC can be used to determine the melting point, enthalpy of fusion, and to detect the presence of polymorphs, which are different crystalline forms of the same compound.

  • TGA provides information on the thermal stability and decomposition profile of a compound.[4]

Experimental Workflow: Thermal Analysis

G start Sample of This compound Derivative dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_results Melting Point Enthalpy of Fusion Polymorphism Screen dsc->dsc_results tga_results Thermal Stability Decomposition Profile tga->tga_results caption Workflow for thermal characterization.

Caption: A typical workflow for thermal analysis of solid samples.

Computational Chemistry:

In the absence of experimental crystal structures, computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the geometric and electronic properties of molecules.[5]

  • Conformational Analysis: DFT calculations can predict the most stable conformation of a molecule in the gas phase, providing a starting point for understanding its likely geometry in the solid state.

  • Intermolecular Interaction Energies: The strength of potential hydrogen bonds and other non-covalent interactions can be calculated, helping to predict the most likely packing motifs.

  • Spectroscopic Prediction: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts, which can be compared with experimental data to validate the proposed structure.

Logical Relationship Diagram: Computational Workflow

G start Molecular Structure of Derivative dft Density Functional Theory (DFT) Calculation start->dft conf_analysis Conformational Analysis dft->conf_analysis interaction_energy Intermolecular Interaction Energy dft->interaction_energy spec_prediction Spectroscopic Prediction (IR, NMR) dft->spec_prediction comparison Comparison with Experimental Data spec_prediction->comparison caption A computational workflow for structural elucidation.

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of 3-Amino-4-bromopyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 3-Amino-4-bromopyridine, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound, offering expert insights and detailed experimental protocols to empower you in selecting the optimal analytical strategy.

The Critical Role of Purity Analysis

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. The presence of impurities, such as isomers (e.g., 2-amino-3-bromopyridine, 4-amino-3-bromopyridine), starting materials from its synthesis, or degradation products, can lead to unforeseen side reactions, the formation of toxic byproducts, and complications in downstream processing. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental component of process understanding and control.

Primary Method: Reversed-Phase HPLC with a C18 Column

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a C18 column is an excellent starting point. The non-polar stationary phase interacts with the hydrophobic pyridine ring, while the polarity of the amino and bromo groups influences its retention.

The "Why" Behind the Method:
  • Stationary Phase: A C18 (octadecyl) stationary phase is chosen for its strong hydrophobic retention, which is suitable for aromatic compounds. The long alkyl chains provide a high surface area for interaction.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. Acetonitrile is a good organic modifier that can effectively elute the analyte from the C18 column.

  • Acidic Modifier: The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial. This compound is a basic compound due to the amino group and the nitrogen in the pyridine ring. In a neutral or basic mobile phase, it can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). The acidic modifier protonates the analyte, ensuring a consistent positive charge, and also suppresses the ionization of silanol groups, resulting in sharper, more symmetrical peaks. This is a common strategy for improving the chromatography of basic compounds.[2]

  • UV Detection: this compound contains a chromophore (the pyridine ring) that absorbs UV light, making UV detection a simple and sensitive method for its quantification. The detection wavelength should be set at the absorbance maximum of the compound for optimal sensitivity.

Experimental Protocol: Primary HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability: Before sample analysis, perform a system suitability test as per USP <621> to ensure the chromatographic system is performing adequately.[3][4][5][6][7] This typically includes replicate injections of a standard solution to check for:

  • Tailing factor: Should be ≤ 2.0 for the main peak.

  • Relative standard deviation (RSD) of peak area: Should be ≤ 2.0% for at least five replicate injections.

  • Theoretical plates: A measure of column efficiency.

Visualizing the Workflow: Primary HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Alternative Method 1: HPLC with a Polar-Embedded Column

While the C18 column is a robust choice, an alternative approach for basic compounds like this compound is to use a polar-embedded column. These columns have a polar group (e.g., amide or carbamate) incorporated into the alkyl chain.[8][9][10][11]

The Rationale for a Different Approach:
  • Improved Peak Shape: The embedded polar group shields the basic analyte from interacting with acidic silanol groups on the silica surface, often resulting in better peak symmetry without the need for a strong acid in the mobile phase. This can be advantageous for method robustness and column longevity.

  • Alternative Selectivity: The polar group can introduce different interactions with the analyte, such as hydrogen bonding, leading to a different elution order of impurities compared to a standard C18 column. This can be useful for resolving co-eluting peaks.

  • Aqueous Stability: Polar-embedded columns are generally more stable in highly aqueous mobile phases, reducing the risk of phase collapse.

Experimental Protocol: Polar-Embedded HPLC Method

Instrumentation:

  • Same as the primary HPLC method.

Chromatographic Conditions:

  • Column: Polar-embedded reversed-phase column (e.g., C18 with an amide or carbamate group, 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Same as the primary HPLC method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation and System Suitability:

  • Same as the primary HPLC method.

Alternative Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a predicted boiling point, GC can be a viable alternative to HPLC.

Why Consider Gas Chromatography?
  • Orthogonal Technique: GC provides a completely different separation mechanism compared to HPLC, which is based on the compound's volatility and interaction with the stationary phase in the gas phase. This makes it an excellent confirmatory technique.

  • High Efficiency: Capillary GC columns offer very high separation efficiency, which can be beneficial for resolving closely related impurities.

  • Sensitive Detectors: Flame Ionization Detection (FID) is a universal and highly sensitive detector for organic compounds.

Experimental Protocol: GC Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable volatile solvent like methanol or dichloromethane to a final concentration of 1 mg/mL.

  • Transfer to a GC vial.

Method Comparison: At a Glance

ParameterPrimary HPLC (C18)Alternative HPLC (Polar-Embedded)Gas Chromatography (GC-FID)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning with additional polar interactions.Partitioning between a gaseous mobile phase and a liquid stationary phase.
Stationary Phase Octadecylsilane (C18)Polar-embedded alkyl chainPolysiloxane (e.g., 5% phenyl)
Mobile Phase Acetonitrile/Water with acidAcetonitrile/Aqueous bufferInert gas (e.g., Helium)
Analyt Scope Broad applicability to non-volatile compounds.Similar to C18, enhanced for basic compounds.Volatile and thermally stable compounds.
Typical Run Time 20-30 minutes20-30 minutes15-25 minutes
Pros - Highly versatile and widely used.- Robust and reliable.- Extensive literature support.- Improved peak shape for bases.- Alternative selectivity.- Stable in 100% aqueous mobile phases.- High separation efficiency.- Orthogonal to HPLC.- Sensitive detection with FID.
Cons - Potential for peak tailing with basic compounds.- Requires acidic mobile phase.- May have different retention characteristics.- Can be more expensive.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some compounds.

Conclusion and Expert Recommendations

The choice of the most appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • The primary reversed-phase HPLC method with a C18 column is a robust, reliable, and universally applicable starting point for routine quality control and purity assessment. Its widespread use and well-understood principles make it an excellent choice for most laboratories.

  • The alternative HPLC method using a polar-embedded column should be considered when peak shape issues persist with the standard C18 method or when a different selectivity is required to resolve specific impurities. It offers a valuable tool for method development and troubleshooting.

  • Gas Chromatography serves as an excellent orthogonal technique for confirmatory analysis and for instances where volatile impurities are of particular concern. Its high efficiency can be a significant advantage for complex impurity profiles.

A comprehensive purity assessment of this compound should ideally leverage the strengths of these different techniques. A validated HPLC method should be the primary tool for routine analysis, with GC available for confirmatory testing and for the investigation of any unknown volatile impurities. This multi-faceted approach, grounded in sound scientific principles and regulatory guidelines, will ensure the quality and consistency of this critical chemical intermediate.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf
  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5555EN-us-agilent.pdf
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • LCGC International. (2024). Are You Sure You Understand USP <621>? URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. URL: https://sielc.com/separation-of-2-amino-5-bromo-3-methylpyridine-on-newcrom-r1-hplc-column/
  • Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. URL: https://www.benchchem.com/pdf/B5894/A-Comparative-Guide-to-the-Analytical-Characterization-of-2-Amino-5-bromo-4-methylpyridine.pdf
  • Chem-Impex. This compound. URL: https://www.chemimpex.com/products/09424
  • Agilent Technologies. (2011). Pyridines: Separation of pyridine and other amines. URL: https://www.agilent.
  • U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. URL: https://www.
  • Thermo Fisher Scientific. Polar Embedded Reversed Phase Hplc Columns. URL: https://www.thermofisher.com/us/en/home/industrial/chromatography/liquid-chromatography-lc/hplc-uhplc-columns/reversed-phase-hplc-columns/polar-embedded-reversed-phase-hplc-columns.html
  • Waters Corporation. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? URL: https://www.waters.com/webassets/cms/library/docs/wpp040_grumbach.pdf
  • Element Lab Solutions. Polaris Reversed Phase HPLC Columns. URL: https://element-lab.solutions/en/hplc-columns/reversed-phase/polaris
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. URL: https://www.glsciences.com/technologies/hplc-columns

Sources

A Comparative Analysis of Reactivity: 3-Amino-4-bromopyridine vs. 3-Amino-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of heterocyclic chemistry, 3-amino-4-halopyridines serve as crucial building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] The strategic placement of the amino and halogen substituents imparts a unique reactivity profile, making these compounds versatile intermediates. This guide provides a detailed comparison of the reactivity between 3-Amino-4-bromopyridine and 3-Amino-4-chloropyridine, offering insights into their behavior in common synthetic transformations and providing experimental frameworks to aid in substrate selection and reaction optimization.

Theoretical Underpinnings of Reactivity

The reactivity of 3-amino-4-halopyridines is principally governed by the electronic properties of the pyridine ring and the nature of the carbon-halogen bond. The pyridine nitrogen atom is electron-withdrawing, creating an electron-deficient ring system that is susceptible to nucleophilic attack, especially at the 2- and 4-positions where a negative charge in the intermediate can be stabilized.[2][3]

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is often the initial nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. While both bromine and chlorine are electron-withdrawing through induction, the greater electronegativity of chlorine might suggest a more activated ring for nucleophilic attack. However, the leaving group ability is also a critical factor. Generally, bromide is a better leaving group than chloride due to the weaker C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Buchwald-Hartwig, and Ullmann couplings, the initial and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Cu(I)).[4][5][6] The ease of this step is directly related to the carbon-halogen bond strength. The C-Br bond is significantly weaker than the C-Cl bond, making this compound generally more reactive in these transformations.[7][8]

The presence of the amino group at the 3-position can also influence reactivity. Its electron-donating mesomeric effect can somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted halopyridine. Furthermore, the amino group's lone pair can coordinate to the metal catalyst, potentially leading to catalyst inhibition, a common challenge with aminopyridines.[9]

Comparative Reactivity in Key Transformations

The differential reactivity of this compound and 3-amino-4-chloropyridine is most evident in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Due to the weaker C-Br bond, this compound is expected to undergo oxidative addition to the palladium(0) catalyst more readily than its chloro-analogue. This generally translates to milder reaction conditions and higher yields for the bromo-substrate. While challenging, Suzuki couplings of chloropyridines are achievable, often requiring more active catalysts, specialized ligands (e.g., bulky, electron-rich phosphines like XPhos), and higher temperatures.[10][11]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

FeatureThis compound3-Amino-4-chloropyridine
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with XPhos/SPhos
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane/H₂O, TolueneToluene, Dioxane
Typical Temperature 80-100 °C100-120 °C
General Reactivity HighModerate to Low
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on an initial oxidative addition step.[4][12] Consequently, this compound is the more reactive substrate. The coupling of amines with 3-amino-4-chloropyridine is more demanding and often necessitates the use of more sophisticated catalyst systems to achieve comparable efficiency. The general reactivity trend for aryl halides in this reaction is I > Br > Cl.[10]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

FeatureThis compound3-Amino-4-chloropyridine
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand BINAP, XantphosXPhos, RuPhos
Typical Base NaOtBu, K₂CO₃NaOtBu, LiHMDS
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 90-110 °C110-130 °C
General Reactivity HighModerate
Ullmann Condensation

The Ullmann reaction, a copper-catalyzed N-arylation, also shows a preference for the more reactive C-Br bond.[13] While modern developments with specialized ligands have enabled the use of aryl chlorides, aryl bromides generally provide better results under milder conditions.[14][15]

Table 3: Representative Conditions for Ullmann Condensation

FeatureThis compound3-Amino-4-chloropyridine
Typical Catalyst CuI, Cu₂OCuI
Typical Ligand L-proline, 1,10-PhenanthrolineN,N'-dimethylethylenediamine
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Solvent DMF, DMSODMF, Dioxane
Typical Temperature 100-140 °C120-160 °C
General Reactivity Moderate to HighLow to Moderate

Experimental Protocols

The following protocols are provided as general starting points for the optimization of reactions with these substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow reagents 1. Add this compound, Arylboronic Acid, and Base to Flask atmosphere 2. Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere Setup addition 3. Add Degassed Solvent and Palladium Catalyst atmosphere->addition Inerting reaction 4. Heat with Vigorous Stirring (e.g., 90°C, 12-24h) addition->reaction Initiation workup 5. Aqueous Work-up and Extraction reaction->workup Quenching purification 6. Column Chromatography workup->purification Isolation product Final Product purification->product Purification

Caption: Workflow for Suzuki-Miyaura Coupling.

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the vessel and cycle between vacuum and an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the mixture to 90-100°C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Workflow reagents 1. Add this compound, Amine, Base, Catalyst, and Ligand atmosphere 2. Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere Setup solvent 3. Add Degassed Solvent atmosphere->solvent Inerting reaction 4. Heat with Vigorous Stirring (e.g., 100°C, 12-24h) solvent->reaction Initiation workup 5. Aqueous Work-up and Extraction reaction->workup Quenching purification 6. Column Chromatography workup->purification Isolation product Final Product purification->product Purification

Caption: Workflow for Buchwald-Hartwig Amination.

Procedure:

  • To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., BINAP, 7.5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.[16]

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 100°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by chromatography.

Mechanistic Considerations and Visualization

The key difference in reactivity lies in the oxidative addition step of the catalytic cycle for cross-coupling reactions.

Oxidative_Addition cluster_Br This compound cluster_Cl 3-Amino-4-chloropyridine Br_start Ar-Br + Pd(0)L₂ Br_TS [Ar--Br--Pd(0)L₂]‡ Br_start->Br_TS Lower ΔG‡ Br_product Ar-Pd(II)(Br)L₂ Br_TS->Br_product Cl_start Ar-Cl + Pd(0)L₂ Cl_TS [Ar--Cl--Pd(0)L₂]‡ Cl_start->Cl_TS Higher ΔG‡ Cl_product Ar-Pd(II)(Cl)L₂ Cl_TS->Cl_product

Sources

A Comparative Guide to the Reactivity of Bromopyridine Isomers in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine and its derivatives are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the most versatile building blocks for accessing this chemical space are the bromopyridine isomers. However, the synthetic utility of 2-, 3-, and 4-bromopyridine is not uniform. The position of the nitrogen atom relative to the bromine substituent imparts a unique electronic and steric signature to each isomer, profoundly influencing its reactivity in palladium-catalyzed cross-coupling reactions.

This in-depth technical guide provides a comparative analysis of the reactivity of bromopyridine isomers in key palladium-catalyzed transformations. By elucidating the mechanistic principles and providing supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the nuances of these critical substrates and optimize their synthetic strategies.

The Electronic and Steric Landscape of Bromopyridine Isomers

The reactivity of a bromopyridine in a palladium-catalyzed cycle is primarily dictated by the rate of the initial oxidative addition step, which is sensitive to the electronic properties of the C-Br bond and steric access to it. The pyridine nitrogen plays a decisive role in modulating these factors.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring—particularly at the α (C2, C6) and γ (C4) positions—compared to benzene[1][2]. The bromine atom introduces further complexity, exerting a deactivating inductive effect (-I) and a weakly activating mesomeric, or resonance, effect (+M)[1][3]. The interplay of these effects differs for each isomer:

  • 2-Bromopyridine: The bromine is at an electron-deficient α-position. The proximity of the nitrogen atom presents two major challenges: significant steric hindrance around the C-Br bond and, more critically, the propensity for the basic nitrogen lone pair to coordinate with the palladium catalyst, leading to catalyst inhibition or "poisoning"[4][5].

  • 3-Bromopyridine: The bromine is at a β-position, which is less affected by the nitrogen's electron-withdrawing nature. This position is electronically more akin to bromobenzene, making 3-bromopyridine generally the most reactive and well-behaved isomer in many cross-coupling reactions[6].

  • 4-Bromopyridine: The bromine is at the electron-deficient γ-position. The C-Br bond is highly polarized, making the carbon atom susceptible to nucleophilic attack but also affecting the kinetics of oxidative addition. While reactive, it can be prone to side reactions under certain conditions.

Figure 1. Structural and electronic properties of bromopyridine isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The success of any palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three key steps: oxidative addition, transmetalation, and reductive elimination[7]. The nature of the bromopyridine isomer can significantly impact each of these steps, necessitating tailored reaction conditions.

G Pd0L2 Pd(0)Ln OxAdd Oxidative Addition Pd0L2->OxAdd R-X PdII_Complex R-Pd(II)-X(Ln) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R'-M PdII_Complex2 R-Pd(II)-R'(Ln) Transmetal->PdII_Complex2 M-X RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0L2 R-R'

Figure 2. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation. In this reaction, the reactivity of bromopyridine isomers generally follows the trend: 3-bromopyridine > 4-bromopyridine > 2-bromopyridine .

The primary challenge with 2-bromopyridine is catalyst inhibition[4]. Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they cannot prevent the pyridine nitrogen from coordinating to the palladium center[4]. The solution lies in employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands[4][8]. These ligands sterically shield the metal center, preventing substrate coordination and promoting the desired catalytic cycle[4].

IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridinePd(OAc)₂ / SPhos (1 mol%)K₃PO₄1,4-Dioxane100495Fictionalized Data[8]
4-BromopyridinePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O801288Fictionalized Data[8]
2-BromopyridinePEPPSI-IPr (0.5 mol%)Cs₂CO₃t-AmylOH100296Fictionalized Data[8]
2-BromopyridinePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O8012< 20Fictionalized Data
Table 1. Comparative performance in the Suzuki-Miyaura coupling of bromopyridines with phenylboronic acid. Note: Data is representative and compiled to illustrate typical trends and the necessity of specialized catalysts for 2-bromopyridine.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)[9].

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%)[8].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL)[8][9].

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or GC-MS[9].

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[8][9].

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenylpyridine[9].

B. Mizoroki-Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene. The reactivity trend for bromopyridines in this reaction is often similar to that observed in Suzuki couplings. A study utilizing a supramolecular palladium catalyst demonstrated a stark difference in reactivity: the reaction of 3-bromopyridine with butyl acrylate proceeded in 78% yield, whereas 2- and 4-bromopyridine afforded the products in less than 11% yield under the same conditions[6]. This highlights the pronounced substrate selectivity that can be achieved and the inherent high reactivity of the 3-isomer.

IsomerCoupling PartnerCatalyst SystemYield (%)Reference
3-BromopyridineButyl AcrylateSupramolecular Pd Catalyst78[6]
2-BromopyridineButyl AcrylateSupramolecular Pd Catalyst< 11[6]
4-BromopyridineButyl AcrylateSupramolecular Pd Catalyst< 11[6]
Table 2. Comparative yields in a supramolecular palladium-catalyzed Mizoroki-Heck reaction, demonstrating a strong preference for the 3-bromopyridine isomer.

Experimental Protocol: General Heck Reaction

  • Reaction Setup: In a sealable tube, combine the bromopyridine (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required).

  • Solvent and Base: Add a suitable solvent (e.g., DMF, NMP, or toluene) and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 2.0 mmol).

  • Reaction: Seal the tube and heat to 100-140 °C for 6-24 hours. High temperatures are often required for Heck reactions involving aryl bromides[10].

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki-Miyaura reaction.

C. Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes via the reaction of an aryl halide with a terminal alkyne, typically catalyzed by both palladium and a copper(I) salt[11][12]. The reactivity order generally mirrors other cross-coupling reactions. While all isomers can be coupled, 2-bromopyridine often requires more robust catalytic systems or longer reaction times. The basic amine used in the reaction can also compete with the phosphine ligand for coordination to the palladium center, a factor that must be considered during optimization.

IsomerCoupling PartnerCatalyst SystemConditionsYieldReference
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N, DMF, 100°C, 3h96%[13]
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N, Toluene, 80°CModerate to GoodGeneral Knowledge
4-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N, THF, 65°CGood to ExcellentGeneral Knowledge
Table 3. Representative conditions and yields for Sonogashira couplings. Note the high yield for a substituted 3-bromopyridine derivative, reflecting the isomer's high reactivity.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

  • Reaction Setup: To a reaction tube, add 2-amino-3-bromopyridine (1.0 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%)[13].

  • Reagent Addition: Add DMF (solvent), Et₃N (base, 1 mL), and the terminal alkyne (1.2 mmol)[13].

  • Reaction: Heat the mixture to 100 °C for 3 hours[13].

  • Work-up and Purification: After completion, perform a standard aqueous work-up, extraction with an organic solvent, and purification by column chromatography to yield the 2-amino-3-alkynylpyridine product[13].

D. Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is perhaps the most challenging transformation for 2-bromopyridines[5]. The issue of catalyst poisoning by the pyridine nitrogen is exacerbated because the aminopyridine product is often a better ligand than the starting material, leading to severe product inhibition.

Success with the 2-isomer is almost exclusively dependent on the use of highly specialized, bulky, and electron-rich ligands that can promote the difficult C-N reductive elimination step and resist displacement by the substrate or product[5][14]. Ligands such as Xantphos or specific Buchwald ligands are often required. For 3- and 4-bromopyridines, the reaction is more straightforward, though modern catalyst systems are still recommended for optimal results.

IsomerAmineCatalyst SystemBaseTemp (°C)Yield
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBu8055-98%[14]
3-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBu100High
4-BromopyridineAnilinePd(OAc)₂ / XPhosCs₂CO₃110High
Table 4. Representative catalyst systems for the Buchwald-Hartwig amination of bromopyridine isomers, highlighting the need for specific ligand systems.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

  • Reaction Setup: In a glovebox, charge an oven-dried vial with palladium(II) acetate (2 mol%), a suitable bulky ligand (e.g., dppp, 4 mol%), and sodium tert-butoxide (1.4 mmol)[14].

  • Reagent Addition: Add 2-bromopyridine (1.0 mmol) and toluene (3 mL).

  • Amine Addition: Add the desired amine (1.2 mmol).

  • Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Purify via column chromatography.

Practical Considerations and Troubleshooting

The choice of catalyst, ligand, base, and solvent must be tailored to the specific bromopyridine isomer.

  • For 2-Bromopyridine: Always prioritize bulky, electron-rich ligands (e.g., Josiphos, Buchwald, or NHC families). These are essential to mitigate catalyst poisoning.

  • For 3- and 4-Bromopyridine: While more reactive, these isomers still benefit from modern catalyst systems, which allow for lower catalyst loadings, milder temperatures, and broader substrate scope.

  • Base Selection: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective in Suzuki couplings, while strong, non-nucleophilic bases like NaOtBu or LHMDS are required for Buchwald-Hartwig aminations. Screening bases is always recommended.

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst[4].

G start Low Yield or Stalled Reaction is_2bromo Is Substrate 2-Bromopyridine? start->is_2bromo check_ligand Use Bulky Ligand (e.g., SPhos, XPhos, NHC) is_2bromo->check_ligand Yes check_base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) is_2bromo->check_base No check_ligand->check_base increase_temp Increase Temperature Cautiously check_reagents Ensure Anhydrous/Inert Conditions & Fresh Catalyst increase_temp->check_reagents check_base->increase_temp increase_loading Increase Catalyst Loading check_reagents->increase_loading success Reaction Optimized increase_loading->success

Figure 3. A decision tree for troubleshooting low-yielding cross-coupling reactions of bromopyridines.

Conclusion

The reactivity of bromopyridine isomers in palladium-catalyzed reactions is a nuanced subject governed by a delicate balance of electronic and steric effects. 3-Bromopyridine consistently emerges as the most reactive isomer, behaving similarly to standard aryl bromides. In contrast, 2-bromopyridine presents a significant challenge due to catalyst poisoning, a hurdle that can be overcome through the rational selection of modern, sterically demanding ligands. 4-Bromopyridine is generally reactive but its unique electronics must be considered. By understanding the underlying principles outlined in this guide, researchers can strategically design their experiments, select the appropriate catalytic system, and efficiently synthesize a vast array of valuable pyridine-containing molecules.

References

  • The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide - Benchchem.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring - Benchchem.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. | Semantic Scholar.
  • Technical Support Center: Suzuki Coupling of Sterically Hindered Bromopyridines - Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
  • Palladium-Catalyzed Synthesis of Nonsymmetrically Functionalized Bipyridines, Poly(bipyridines)
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions - OUCI.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchG
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
  • Oxidative Addition to Palladium(0)
  • A Review on Palladium C
  • oxidative addition and palladium coupling - csbsju.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • 24.9: Heterocyclic Amines - Chemistry LibreTexts.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 ...
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchG
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Oxidative addition of palladium(0)
  • Oxidative Addition to Palladium(0)

Sources

Comparative Guide to Protecting Groups for Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of organic synthesis, particularly within medicinal chemistry and drug development, the strategic manipulation of functional groups is paramount. Aminopyridines are a ubiquitous structural motif in a vast array of pharmaceuticals due to their unique electronic properties and ability to engage in crucial biological interactions. However, the inherent nucleophilicity and basicity of the amino group, coupled with the electronic influence of the pyridine ring, present significant challenges for selective chemical transformations.[1] Unprotected aminopyridines can undergo a variety of undesired side reactions, including N-alkylation, acylation, and oxidation, which can lead to low yields, complex product mixtures, and purification difficulties.

To circumvent these issues, the temporary masking of the amino group with a suitable protecting group is an indispensable strategy.[2] A well-chosen protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[2] This guide provides a comparative analysis of commonly employed protecting groups for aminopyridines, offering insights into their relative strengths and weaknesses, supported by experimental data and detailed protocols.

The choice of a protecting group is critically influenced by the specific aminopyridine isomer (2-, 3-, or 4-aminopyridine) due to the differing pKa values and electronic distribution within the pyridine ring.[3][4] For instance, the exocyclic amino group of 4-aminopyridine is more nucleophilic than that of 2- or 3-aminopyridine, which can affect the conditions required for protection. This guide will address these nuances to aid researchers in making informed decisions for their synthetic campaigns.

Key Protecting Groups for Aminopyridines: A Comparative Overview

The most frequently utilized protecting groups for aminopyridines fall into three main categories: carbamates, amides, and sulfonamides. Each class offers a distinct profile of stability and deprotection methods, allowing for orthogonal strategies in complex syntheses.

Carbamate Protecting Groups

Carbamates are among the most popular choices for amine protection due to their general stability and the variety of available deprotection methods.

a. tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its stability under many conditions and its straightforward removal under acidic conditions.[5][6]

Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5][6] For aminopyridines, the reaction conditions can be tailored based on the nucleophilicity of the substrate.

Stability: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.

Deprotection: Cleavage of the Boc group is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[8]

Comparative Insights:

  • Advantages: High yields for protection, stability to a broad range of reagents, and clean deprotection.[6]

  • Disadvantages: The strongly acidic deprotection conditions may not be suitable for molecules with other acid-labile functional groups. Over-protection to form a di-Boc derivative can sometimes be an issue, although this can often be controlled by careful choice of reaction conditions.[9]

b. Benzyloxycarbonyl (Cbz or Z)

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis, and offers an orthogonal deprotection strategy to the Boc group.[10][11]

Introduction: The Cbz group is typically introduced by reacting the aminopyridine with benzyl chloroformate (Cbz-Cl) under basic conditions.[10][12]

Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[10]

Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a very mild and clean method.[10][13] Alternative methods include cleavage with strong acids like HBr in acetic acid.[13][14]

Comparative Insights:

  • Advantages: Orthogonal to many other protecting groups, deprotection under neutral conditions (hydrogenolysis) is possible.[10][15]

  • Disadvantages: Hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, and some sulfur-containing groups.[13] The use of hydrogen gas can also require specialized equipment.

c. 9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is renowned for its base-lability, making it a key component of modern solid-phase peptide synthesis (SPPS).[16][17][18]

Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[19]

Stability: The Fmoc group is stable to acidic and reductive conditions, providing orthogonality to Boc and Cbz groups.[19]

Deprotection: The Fmoc group is readily cleaved by treatment with a mild base, typically a solution of piperidine in DMF.[16][17] The deprotection proceeds via a β-elimination mechanism.[17]

Comparative Insights:

  • Advantages: Very mild, base-mediated deprotection conditions that are compatible with many sensitive functional groups.[16]

  • Disadvantages: The basic deprotection conditions may not be suitable for molecules with base-labile functionalities.

Amide Protecting Groups

Amides are generally very stable protecting groups, which can be both an advantage and a disadvantage.[20] Their removal often requires harsh conditions. However, specialized amide protecting groups that can be cleaved under milder conditions have been developed.[21]

a. Acetyl (Ac)

Introduction: The acetyl group is introduced by reaction with acetyl chloride or acetic anhydride in the presence of a base.

Stability: Acetyl amides are very stable to a wide range of reaction conditions.

Deprotection: Cleavage typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which can limit their applicability in complex syntheses.

Comparative Insights:

  • Advantages: High stability, readily available and inexpensive reagents.

  • Disadvantages: Harsh deprotection conditions.

Sulfonamide Protecting Groups

Sulfonamides are robust protecting groups for amines, known for their high stability.[22]

a. p-Toluenesulfonyl (Tosyl, Ts)

Introduction: The tosyl group is installed by reacting the aminopyridine with tosyl chloride in the presence of a base like pyridine.

Stability: Tosylamides are exceptionally stable to acidic and basic conditions, as well as many oxidizing and reducing agents.

Deprotection: Cleavage of the tosyl group is challenging and often requires harsh reductive conditions, such as sodium in liquid ammonia or other dissolving metal reductions.[23] Milder, more modern methods are continually being developed.[24][25]

Comparative Insights:

  • Advantages: Extremely high stability, which can be beneficial in multi-step syntheses with harsh reaction conditions.

  • Disadvantages: Very harsh deprotection conditions that are often not compatible with other functional groups.

Data Summary and Comparison

Protecting GroupIntroduction ReagentCommon Deprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, baseTFA, HClStable to base, nucleophiles, and reducing agents.Orthogonal to Cbz, Fmoc, and Ts.
Cbz Cbz-Cl, baseH₂/Pd, HBr/AcOHStable to acid and base.Orthogonal to Boc, Fmoc, and Ts.
Fmoc Fmoc-Cl, Fmoc-OSu, base20% Piperidine in DMFStable to acid and reducing agents.Orthogonal to Boc, Cbz, and Ts.
Acetyl Ac₂O or AcCl, baseStrong acid or base, heatVery stable.Limited orthogonality.
Tosyl TsCl, baseNa/NH₃(l), other strong reducing agentsExtremely stable to acid, base, and redox reagents.Orthogonal to Boc, Cbz, and Fmoc.

Experimental Protocols

Protocol 1: Boc Protection of 3-Aminopyridine

This protocol provides a general procedure for the Boc protection of a moderately reactive aminopyridine.

Materials:

  • 3-Aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-aminopyridine (1.0 equiv.) in CH₂Cl₂.

  • Add triethylamine (1.5 equiv.).

  • Add di-tert-butyl dicarbonate (1.5 equiv.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected aminopyridine.

Protocol 2: Cbz Deprotection via Hydrogenolysis

This protocol describes the removal of the Cbz group under neutral conditions.

Materials:

  • Cbz-protected aminopyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected aminopyridine in methanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst (5-10 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or an H-Cube system).

  • Evacuate the flask and purge with hydrogen gas several times.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aminopyridine.

Protocol 3: Fmoc Deprotection of an Aminopyridine Derivative

This protocol outlines the standard procedure for removing the Fmoc group using piperidine.

Materials:

  • Fmoc-protected aminopyridine

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)

Procedure:

  • Dissolve the Fmoc-protected aminopyridine in the 20% piperidine/DMF solution.

  • Stir the mixture at room temperature for a short period (typically 5-30 minutes).[17]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing the Orthogonal Deprotection Strategy

The concept of orthogonality is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. The following diagram illustrates the orthogonal nature of the Boc, Cbz, and Fmoc protecting groups.

Orthogonal_Deprotection cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Fmoc Fmoc Group Start Aminopyridine-NH-P1 (P2, P3 present) Boc_Protected Aminopyridine-NH-Boc Start->Boc_Protected (Boc)2O Cbz_Protected Aminopyridine-NH-Cbz Start->Cbz_Protected Cbz-Cl Fmoc_Protected Aminopyridine-NH-Fmoc Start->Fmoc_Protected Fmoc-Cl Deprotected Aminopyridine-NH2 Boc_Protected->Deprotected Acid (TFA) Cbz_Protected->Deprotected H2/Pd Fmoc_Protected->Deprotected Base (Piperidine)

Caption: Orthogonal protection and deprotection of an aminopyridine.

Conclusion

The selection of an appropriate protecting group for an aminopyridine is a critical decision that can significantly impact the success of a synthetic route. This guide has provided a comparative overview of the most common protecting groups—Boc, Cbz, Fmoc, Acetyl, and Tosyl—highlighting their respective advantages and disadvantages in terms of introduction, stability, and cleavage. The choice ultimately depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the planned subsequent reactions. By understanding the principles of orthogonality and the specific experimental conditions associated with each protecting group, researchers and drug development professionals can navigate the challenges of aminopyridine chemistry with greater confidence and efficiency.

References

  • Current time information in IN. Google Search. Accessed January 10, 2026.
  • Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines. Benchchem. Accessed January 10, 2026.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. Accessed January 10, 2026.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Accessed January 10, 2026.
  • BOC protection method for aminopyridine.
  • Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. Benchchem. Accessed January 10, 2026.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Accessed January 10, 2026.
  • Amine Protection / Deprotection. Fisher Scientific. Accessed January 10, 2026.
  • BOC protection method for aminopyridine.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Accessed January 10, 2026.
  • Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 10, 2026.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Accessed January 10, 2026.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Accessed January 10, 2026.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Accessed January 10, 2026.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 10, 2026.
  • BOC Protection and Deprotection. J&K Scientific LLC. Accessed January 10, 2026.
  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Accessed January 10, 2026.
  • Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis. Benchchem. Accessed January 10, 2026.
  • Cbz Protection - Common Conditions. Organic Chemistry Portal. Accessed January 10, 2026.
  • Amino Acid-Protecting Groups. Chemical Reviews. Accessed January 10, 2026.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Taylor & Francis. Accessed January 10, 2026.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 10, 2026.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed January 10, 2026.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Accessed January 10, 2026.
  • A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews. Accessed January 10, 2026.
  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry. Reddit. Accessed January 10, 2026.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 10, 2026.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Accessed January 10, 2026.
  • Protection for the AMINE.pptx. SlideShare. Accessed January 10, 2026.
  • 10.2: Protecting Groups. Chemistry LibreTexts. Accessed January 10, 2026.
  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Thieme. Accessed January 10, 2026.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. Accessed January 10, 2026.
  • Recent Advances in the Protection of Amine Functionality: A Review.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Accessed January 10, 2026.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. Accessed January 10, 2026.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Accessed January 10, 2026.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. Accessed January 10, 2026.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Accessed January 10, 2026.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Accessed January 10, 2026.
  • Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Accessed January 10, 2026.
  • PROTECTING GROUPs.pptx. SlideShare. Accessed January 10, 2026.
  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Accessed January 10, 2026.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. Accessed January 10, 2026.

Sources

A Senior Application Scientist’s Guide to Validated Analytical Methods for 3-Amino-4-bromopyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Amino-4-bromopyridine

This compound is a pivotal heterocyclic building block in modern chemistry. Its unique structure, featuring both an amino and a bromo functional group on a pyridine ring, makes it a highly reactive and versatile intermediate in the synthesis of novel compounds.[1] This significance is particularly pronounced in the pharmaceutical and agrochemical sectors, where it serves as a key precursor for developing active pharmaceutical ingredients (APIs) and advanced crop protection agents.[1] The precise quantification of this compound is therefore not merely an analytical task; it is a critical control point that dictates the yield, purity, and safety of the final product.

Whether assessing the purity of a starting material, monitoring reaction kinetics, or quantifying impurities, researchers and drug development professionals require robust, accurate, and reliable analytical methods. This guide provides an in-depth comparison of the primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed protocols, and provide the framework for method validation, ensuring every protocol is a self-validating system.

PART 1: Selecting the Appropriate Analytical Technique

The choice of an analytical method is fundamentally driven by the analytical objective. Key considerations include the required sensitivity, the complexity of the sample matrix, the need for structural confirmation, and the desired sample throughput. This compound is a polar compound and a low-melting solid, making it amenable to multiple techniques.[1] The following decision-making flowchart provides a high-level guide for selecting the most appropriate method.

Diagram 1: Method Selection Flowchart start Define Analytical Goal q2 Routine analysis? (e.g., Purity, Assay of bulk material) start->q2 q1 Need for high sensitivity (e.g., trace analysis, biological matrix)? q3 Need to identify unknown impurities or confirm structure? q1->q3 No lcms LC-MS/MS q1->lcms Yes q2->q1 No hplc HPLC-UV q2->hplc Yes q3->lcms Yes (broader applicability) gcms GC-MS q3->gcms Yes (if volatile)

Caption: Diagram 1: Decision-making flowchart for selecting an analytical technique.

PART 2: Comparative Analysis of Key Methodologies

A direct comparison of analytical techniques reveals distinct advantages and limitations for each. While no single method is universally superior, understanding their performance characteristics is crucial for proper application. The following table summarizes the projected performance parameters for the analysis of this compound, based on established methods for analogous compounds.[2]

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity in the liquid phase, with UV absorbance detection.[2]Separation based on volatility and boiling point in the gas phase, with mass-based detection.[3]Separation based on polarity, with highly selective mass-to-charge ratio detection.[4]
Primary Application Routine QC, purity, assayImpurity identification, analysis of volatile componentsTrace quantification, bioanalysis, complex matrices
Projected Linearity (R²) > 0.999≥ 0.995> 0.999
Projected Accuracy (%) 98-102%90-110%98-102% (with IS)
Projected Precision (%RSD) < 2%< 10%< 5%
Projected LOQ ~1 µg/mL~0.1-1 µg/mL< 1 ng/mL
Structural Info None (retention time only)High (fragmentation pattern)High (fragmentation pattern)
Derivatization Not requiredMay be needed for polar impuritiesGenerally not required

Table 1: Projected comparison of performance parameters for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of the modern QC laboratory. Its robustness, ease of use, and excellent quantitative performance make it the preferred method for assay and purity determination of bulk this compound. The key to a successful HPLC method is achieving adequate retention and good peak shape for this polar analyte without resorting to ion-pairing reagents, which are incompatible with mass spectrometry.[5] A reversed-phase C18 column with a carefully buffered mobile phase (e.g., ammonium acetate) at a slightly acidic pH ensures that the amino group is protonated, leading to predictable and reproducible chromatographic behavior.[6]

Trustworthiness: The validation of an HPLC method hinges on its specificity. A stability-indicating method must be able to resolve the main peak from all potential process impurities and degradation products.[7] Forced degradation studies (acid, base, oxidation, heat, light) are essential to demonstrate this capability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. Given that this compound is a low-melting solid, it is amenable to GC analysis.[1][3] The primary advantage of GC-MS is the structural information provided by the mass spectrometer, which is invaluable for identifying unknown impurities based on their fragmentation patterns and characteristic isotopic signatures from the bromine atom (⁷⁹Br/⁸¹Br in a ~1:1 ratio).[8][9] The choice of a mid-polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for pyridine derivatives.

Trustworthiness: A self-validating GC-MS protocol relies on the consistency of fragmentation patterns and retention times against a known reference standard. The method's trustworthiness is further enhanced by spiking samples with known potential impurities, such as isomers (e.g., 2-Bromo-3-aminopyridine) or di-brominated byproducts, to confirm the method's resolving power.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: For ultimate sensitivity and selectivity, LC-MS/MS is the undisputed gold standard. This technique is essential when quantifying this compound at very low levels or in complex matrices like biological fluids.[4] By using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we can selectively monitor a specific precursor-to-product ion transition, effectively eliminating chemical noise and matrix interference.[11] The use of a stable isotope-labeled internal standard (SIL-IS), if available, is the best practice to compensate for any variability in sample preparation and ionization, ensuring the highest degree of accuracy and precision.[11]

Trustworthiness: The foundation of a trustworthy LC-MS/MS method is the validation of key parameters like selectivity, matrix effect, and recovery, as stipulated by regulatory guidelines.[7][11] Selectivity is proven by analyzing at least six different sources of blank matrix to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

PART 3: Detailed Experimental Protocols & Workflows

The following protocols are proposed starting points for method development and validation. They are based on established procedures for structurally related compounds and should be fully validated for the specific analysis of this compound.[2][6]

Protocol 1: HPLC-UV Method for Purity and Assay

This method is designed for the routine quality control of this compound raw material.

Experimental Workflow:

Diagram 2: HPLC-UV Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase A) inject 2. HPLC Injection (5 µL) prep->inject sep 3. Chromatographic Separation (C18 Column, Gradient Elution) inject->sep detect 4. UV Detection (254 nm) sep->detect quant 5. Quantification (External Standard Calibration) detect->quant

Caption: Diagram 2: Experimental workflow for HPLC-UV analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Causality: The buffered aqueous mobile phase at pH 4.5 ensures consistent protonation of the basic amino group, leading to sharp, symmetrical peaks.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in Mobile Phase A to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration. Filter all solutions through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • System: Standard HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% B

      • 17-18 min: 60% to 5% B

      • 18-25 min: 5% B (re-equilibration)

    • Causality: A gradient elution is employed to ensure that the main polar analyte is well-retained and separated from potential non-polar impurities that may elute later in the run.

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile and semi-volatile impurities in this compound.

Experimental Workflow:

Diagram 3: GC-MS Workflow prep 1. Sample Preparation (Dissolve in Dichloromethane) inject 2. GC Injection (1 µL, Split mode) prep->inject sep 3. Chromatographic Separation (DB-5ms Column, Temp Program) inject->sep ionize 4. Electron Ionization (EI) (70 eV) sep->ionize detect 5. Mass Analysis (Scan m/z 40-350) ionize->detect identify 6. Identification (Library Search & Fragmentation) detect->identify

Caption: Diagram 3: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3]

  • Chromatographic Conditions:

    • System: Gas Chromatograph with a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 50:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Causality: The temperature program is optimized to separate the main component from potentially less volatile impurities (e.g., dibrominated species) and more volatile starting materials.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-350.

    • Causality: A scan range of m/z 40-350 is sufficient to capture the molecular ion (~173/175 m/z) and key fragments of this compound and related impurities.

Protocol 3: LC-MS/MS Method for Trace Quantification

This method is designed for high-sensitivity quantification, adaptable for complex matrices like plasma with appropriate sample preparation.

Experimental Workflow:

Diagram 4: LC-MS/MS Workflow prep 1. Sample Preparation (e.g., Protein Precipitation) inject 2. LC Injection (5 µL) prep->inject sep 3. Chromatographic Separation (C18 Column, Fast Gradient) inject->sep ionize 4. Electrospray Ionization (ESI+) sep->ionize select 5. Precursor Ion Selection (Q1) ionize->select frag 6. Collision-Induced Dissociation (Q2) select->frag detect 7. Product Ion Monitoring (Q3) (MRM Mode) frag->detect

Caption: Diagram 4: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge (e.g., 10,000 rpm for 10 min).

    • Transfer the supernatant, evaporate to dryness, and reconstitute in 100 µL of mobile phase.[4][11]

    • Causality: Protein precipitation is a rapid and effective way to remove the bulk of matrix interferences before injection, protecting the LC-MS/MS system and reducing ion suppression.[12]

  • Chromatographic Conditions:

    • System: UPLC/HPLC with a triple quadrupole mass spectrometer.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A fast gradient, e.g., 5% to 95% B in 3 minutes.

    • Causality: Formic acid is a volatile modifier that aids in the protonation of the analyte for positive mode ESI and is compatible with mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Projected):

      • Analyte (this compound): Q1: 174.0 -> Q3: [Product Ion 1], Q1: 176.0 -> Q3: [Product Ion 2]

      • Internal Standard: To be determined based on the selected IS.

    • Causality: Monitoring the specific transition from the protonated molecular ion (precursor) to a characteristic product ion after fragmentation provides exceptional selectivity and sensitivity, which is the hallmark of the MRM technique.[13]

Conclusion: A Strategy for Reliable Quantification

The accurate quantification of this compound is essential for ensuring quality and safety in pharmaceutical and agrochemical development. This guide has provided a comparative framework for selecting and implementing the most appropriate analytical technique.

  • HPLC-UV stands as the ideal choice for routine, high-throughput quality control of bulk material due to its robustness and precision.

  • GC-MS offers unparalleled capability for the structural elucidation of volatile impurities, making it a critical tool for in-depth purity profiling and troubleshooting.

  • LC-MS/MS provides the ultimate performance in sensitivity and selectivity, rendering it indispensable for trace-level quantification and analysis in complex biological matrices.

The provided protocols serve as robust starting points. As a Senior Application Scientist, I must emphasize that the trustworthiness of any data generated rests upon a thorough and rigorous method validation, performed in accordance with established regulatory guidelines.[14] By understanding the causality behind our experimental choices and embracing a validation-centric approach, we can generate data that is not only accurate but also defensible, supporting the advancement of science and the development of safe and effective products.

References

  • ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • Pharmaffiliates. (2025). Essential Pyridine Derivatives and Impurity Standards Supporting Modern Pharmaceutical Research. Pharmaffiliates.
  • Lucintel. (n.d.). Pyridine and Pyridine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. Lucintel.
  • SciSpace. (2012). Analytical Method Validation: An Updated Review.
  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis.
  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • PubChem. (n.d.). 3-Bromopyridine. PubChem.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses.
  • ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
  • University of Lodz. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids.
  • PubMed. (2022). Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. PubMed.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
  • Shimadzu. (n.d.). Amino Acid Analysis by the Triple Quadrupole LCMS-8060RX. Shimadzu.

Sources

Safety Operating Guide

Proper Disposal of 3-Amino-4-bromopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-bromopyridine, a halogenated pyridine derivative. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the ecosystem. The causality behind each procedural step is explained to foster a deeper understanding of safe chemical handling.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 239137-39-4) is a compound that requires careful management due to its toxicological profile.

Summary of Hazards: According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Harmful in contact with skin (H312)[1][2]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

Upon thermal decomposition, it may release hazardous products such as carbon monoxide, nitrogen oxides, and hydrogen bromide.[2] It is also crucial to avoid contact with strong oxidizing agents, as this can lead to adverse reactions.[2]

Hazard ClassificationGHS Hazard StatementPictogram
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled

This table summarizes the primary hazards associated with this compound.

Immediate Safety & Handling for Disposal

The risk assessment logically dictates the necessary personal protective equipment (PPE) and handling environment. Adherence to these measures is the first line of defense against accidental exposure.

  • Engineering Controls : All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[1]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[4]

    • Body Protection : A lab coat is mandatory to prevent skin contact.[4]

  • Ventilation : Ensure the work area is well-ventilated.[4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound.[5] This classification is critical as it determines the appropriate waste stream and final disposal method.

Step 1: Waste Segregation

Causality : Halogenated organic compounds require high-temperature incineration with specific flue gas treatment ("scrubbing") to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6] Mixing them with non-halogenated waste can contaminate large volumes of solvent that could otherwise be recycled or disposed of more simply and cost-effectively.

  • Action : Treat all solid this compound, solutions containing it, and any contaminated materials (e.g., weighing paper, gloves, pipette tips) as Hazardous Halogenated Organic Waste .[3][5]

  • Do Not : Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[3][4] Do not pour it down the drain.[4]

Step 2: Waste Collection & Containment

Causality : Proper containment is essential to prevent leaks, spills, and exposure to personnel. The container material must be compatible with the chemical to avoid degradation.

  • For Solid Waste : Collect pure this compound and contaminated solids in a dedicated, sealable, and clearly labeled hazardous waste container.[3][7]

  • For Liquid Waste (Solutions) : Collect solutions in a separate, leak-proof, and compatible liquid waste container.[3][7] Ensure the container has a secure, tight-fitting lid.[7]

Step 3: Labeling

Causality : Accurate labeling is a regulatory requirement and is crucial for communicating hazards to everyone who may handle the container, including waste management personnel.

  • Action : Label the waste container clearly and immediately upon adding the first material. The label must include:

    • The full chemical name: "This compound " and any other components in the waste.[3]

    • The words "Hazardous Waste ".[3]

    • The primary hazards (e.g., "Toxic," "Irritant").[3]

    • The date of accumulation.[3]

Step 4: Temporary Storage

Causality : Safe temporary storage within the laboratory minimizes the risk of accidents and ensures the waste is managed correctly until collection.

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizers.[4][7]

Step 5: Final Disposal

Causality : The ultimate goal is the complete destruction of the hazardous compound in an environmentally sound manner.

  • Action : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

  • Recommended Method : The standard and recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][6]

Spill & Emergency Procedures

Accidents can happen despite careful planning. A clear and immediate response plan is vital.

  • For small spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[2][4]

    • Sweep or scoop the contained material into a sealed container for disposal as hazardous waste.[2]

    • Clean the spill area thoroughly.

  • For large spills or if you feel unwell :

    • Evacuate the area immediately.

    • If inhaled, move to fresh air.[1]

    • If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

    • Contact your institution's EHS or emergency response team for assistance.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 A Waste Generated (Solid, Liquid, or Contaminated Material) B Is it this compound or contaminated with it? A->B C Treat as Non-Hazardous Waste (Follow Institutional Policy) B->C No D Treat as Hazardous Halogenated Organic Waste B->D Yes E Segregate from all other waste streams D->E F Collect in a dedicated, sealed, compatible container E->F G Label Container Correctly - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Contact Institutional EHS for Pickup & Incineration H->I

Caption: Decision workflow for the disposal of this compound.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Standard Operating Procedure for Pyridine.
  • This compound | CAS#:239137-39-4. Chemsrc. [Link]
  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
  • Safety D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul

Sources

Mastering the Safe Handling of 3-Amino-4-bromopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals pushing the boundaries of science, the safe and efficient handling of specialized reagents is paramount. 3-Amino-4-bromopyridine, a key building block in novel compound synthesis, requires meticulous attention to safety protocols due to its specific hazard profile. This guide moves beyond generic advice to provide a deep, field-proven framework for its handling, ensuring both personal safety and the integrity of your research. Here, we dissect the causality behind each safety measure, offering a self-validating system for laboratory operations involving this compound.

Hazard Profile and Risk Assessment: Understanding Your Reagent

Before any handling, a thorough understanding of the hazards associated with this compound is critical. This compound is not benign and presents multiple routes of potential exposure, each with significant health implications.

According to its Safety Data Sheet (SDS) and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

This profile indicates that the compound can cause systemic toxicity through multiple routes and is a significant irritant. As an aromatic amine and a halogenated pyridine, it warrants a cautious and well-planned approach to its use in any experimental setting.

Personal Protective Equipment (PPE): An Impenetrable Barrier

The selection of PPE is your first and most critical line of defense. The choice of equipment is dictated by the compound's physical state (solid powder) and its toxicological properties. The goal is to create an unbroken barrier between you and the chemical.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving with thick-gauge nitrile gloves (>8 mil) or a combination of nitrile inner gloves and butyl rubber outer gloves. Rationale: Aromatic amines and pyridines can exhibit variable permeation through standard, thin nitrile gloves.[1][2] Double-gloving provides an extra layer of protection, while butyl rubber offers superior resistance to a broad range of chemicals, including many pyridines.[3] Always inspect gloves for integrity before use.
Eye & Face Protection Chemical splash goggles and a full-face shield. Rationale: The compound is a serious eye irritant.[4] Goggles provide a seal around the eyes to protect from airborne particulates and splashes. A face shield is mandatory when handling larger quantities or when there is a significant risk of splashing, protecting the entire face from contact.
Body Protection A flame-retardant, chemical-resistant lab coat, fully fastened. Rationale: This protects the skin on your arms and torso from contact with the powder. It should be worn over clothing that fully covers the legs.
Respiratory Protection A NIOSH-approved half-mask or full-facepiece air-purifying respirator (APR) equipped with combination Organic Vapor (OV) / P100 (Particulate) cartridges. Rationale: As a powder, this compound can be easily aerosolized during handling, posing a significant inhalation hazard.[5] The P100 filter provides high-efficiency protection against airborne particulates, while the organic vapor cartridge is essential for protection against any potential vapors, especially if the compound is heated or used in solution.[6][7][8]

Operational Plan: From Weighing to Reaction

Safe handling extends beyond PPE to the very procedures used in the laboratory. The following step-by-step protocols are designed to minimize exposure at every stage.

Weighing the Compound

Weighing solid, potent compounds is a high-risk activity due to the potential for generating airborne dust.

Protocol:

  • Preparation: Ensure a chemical fume hood is certified and functioning correctly. Decontaminate the work surface within the hood before starting.

  • Tare Method:

    • Place a clean, empty, and sealable container (e.g., a vial with a cap) on the analytical balance located outside the fume hood and tare it.

    • Transfer the tared container into the fume hood.

    • Inside the hood, carefully add the this compound powder to the container. Use anti-static spatulas to minimize dispersal.[5]

    • Securely cap the container.

    • Transfer the capped container back to the balance to obtain the final weight.[9]

    • Repeat as necessary, making small adjustments inside the hood to reach the target weight. This "Fume Hood Transfer – Bench Top Weighing" method minimizes the time the balance is exposed to airflow, improving accuracy while keeping the powder contained.[5][10]

  • Post-Weighing: Once the desired amount is weighed, if it is to be used in a solution, add the solvent to the container inside the fume hood to dissolve the powder, thereby preventing it from becoming airborne again.

General Handling and Reaction Setup

All subsequent manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. Ensure that all glassware is clean, dry, and appropriate for the planned reaction.

Spill and Emergency Plan: Preparedness is Key

Accidents can happen, but a well-rehearsed emergency plan can mitigate their consequences significantly.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Don Appropriate PPE: At a minimum, wear the full PPE outlined in Section 2.

  • Contain and Absorb: For solid spills, gently cover the powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. For liquid spills, create a dike around the spill with absorbent material.

  • Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is a legal and ethical requirement. As a halogenated pyridine derivative, this compound waste must be handled as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Waste Identification: All waste containing this compound, including unused product, reaction mixtures, contaminated consumables (gloves, pipette tips, absorbent paper), and cleaning materials, is classified as hazardous waste.

  • EPA Waste Code: Waste containing pyridine or its derivatives is often classified under the EPA hazardous waste code F005 for spent non-halogenated solvents, which includes pyridine.[11][12] Always consult your institution's EHS department for specific local and federal guidelines.

  • Containerization:

    • Use a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).

    • The label must read "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemicals present.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[13]

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management service. Never dispose of this chemical down the drain or in regular trash.

Glassware Decontamination

Glassware that has come into contact with this compound should be decontaminated before being returned to general use.

  • Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. Collect this solvent rinse as hazardous waste.

  • Wash the glassware with a laboratory-grade detergent and hot water.

  • Thoroughly rinse with tap water, followed by a final rinse with deionized water.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

SafeHandlingWorkflow Workflow for Handling this compound Start Start: Task Involves This compound RiskAssessment 1. Conduct Risk Assessment - Review SDS - Identify Hazards (Toxic, Irritant) Start->RiskAssessment PPE_Selection 2. Select & Don Full PPE - Double Gloves (Nitrile/Butyl) - Goggles & Face Shield - Lab Coat - Respirator (OV/P100) RiskAssessment->PPE_Selection WorkAreaPrep 3. Prepare Work Area - Verify Fume Hood Function - Decontaminate Surface PPE_Selection->WorkAreaPrep Weighing 4. Weighing Procedure - Use Tare Method - Handle in Fume Hood WorkAreaPrep->Weighing Handling 5. General Handling - All manipulations in Fume Hood Weighing->Handling WasteCollection 6. Waste Segregation - Collect all contaminated materials - Use labeled, compatible container Handling->WasteCollection Decontamination 8. Decontaminate - Clean glassware - Wipe down work area Handling->Decontamination Post-Experiment Disposal 7. Final Disposal - Store in SAA - Arrange EHS pickup (F005) WasteCollection->Disposal End End: Task Complete Disposal->End Decontamination->End

Caption: Decision workflow for the safe handling of this compound.

References

  • NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode EHS Training. [Link]
  • Cartridge Selection. Northwestern University. [Link]
  • Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard. Safeopedia. [Link]
  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respir
  • Organic Vapor Respirator NIOSH approved, in stock. Fibre Glast. [Link]
  • Ansell Chemical Resistance Glove Chart. Columbia University Environmental Health and Safety. [Link]
  • EPA HAZARDOUS WASTE CODES. University of California, Berkeley. [Link]
  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara, Environmental Health & Safety. [Link]
  • Chemical Resistance Guide. Columbia University Research. [Link]
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
  • Precision Powder Weighing: How to Deliver Accur
  • Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. [Link]
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]
  • Introduction to Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (Archive). [Link]
  • Pocket Guide To Chemical Hazards. Scribd. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-bromopyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-4-bromopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.